Monooctyl succinate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-octoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14) |
InChI Key |
CKNYEUXAXWTAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of monooctyl succinate from succinic anhydride and 1-octanol. The document provides a thorough examination of the underlying chemical principles, detailed experimental protocols, and comprehensive data analysis to support researchers in the successful synthesis and characterization of this monoester.
Introduction
This compound is a monoester of succinic acid that finds applications in various fields, including as a surfactant and a potential fragrance releaser.[1] Its synthesis via the ring-opening of succinic anhydride with 1-octanol is a common and efficient laboratory-scale method. This approach is generally preferred over the direct esterification of succinic acid with one equivalent of octanol, as it tends to more selectively produce the desired monoester and minimize the formation of the diester byproduct.[2] This guide explores various catalytic and non-catalytic methods for this synthesis, providing detailed protocols and quantitative data to facilitate reproducible and high-yield preparations.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from succinic anhydride and 1-octanol proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group in 1-octanol attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of this compound, which contains both an ester and a carboxylic acid functional group.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound. While specific literature on this compound is limited, the following protocols are adapted from established methods for the synthesis of other monoesters of succinic acid.[2][3]
General Non-Catalytic Method
This method is often successful for the monoesterification of succinic anhydride, as the reaction can proceed without a catalyst, driven by heat.
Materials:
-
Succinic anhydride (1.0 eq)
-
1-Octanol (1.0-1.2 eq)
-
Toluene (optional, as a solvent to aid in water removal via a Dean-Stark trap)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add succinic anhydride and 1-octanol.
-
Heat the reaction mixture to a temperature between 80-140°C. If using toluene, heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can then be purified as described in the purification section.
Acid-Catalyzed Method
The use of an acid catalyst can increase the reaction rate.
Materials:
-
Succinic anhydride (1.0 eq)
-
1-Octanol (1.0-1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.01-0.05 eq) or another suitable acid catalyst.
-
Toluene or other suitable solvent.
Procedure:
-
To a round-bottom flask, add succinic anhydride, 1-octanol, and the acid catalyst.
-
Add a solvent such as toluene to facilitate azeotropic removal of any water formed, although with succinic anhydride, water is not a primary byproduct. The solvent can also help to control the reaction temperature.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction as described in the non-catalytic method.
-
After completion, cool the reaction mixture.
-
Proceed with the workup and purification steps.
Lipase-Catalyzed Method
Enzymatic catalysis offers a milder and potentially more selective route to the desired monoester. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for esterification reactions.[4]
Materials:
-
Succinic anhydride (1.0 eq)
-
1-Octanol (1.0 eq)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous solvent (e.g., toluene or diphenyl ether)
Procedure:
-
In a flask, dissolve succinic anhydride and 1-octanol in the chosen solvent.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature, typically between 40-70°C, with constant agitation.
-
Monitor the reaction progress over time. Enzymatic reactions can be slower and may require 24-48 hours.
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
Purification of this compound is crucial to remove unreacted starting materials and any dioctyl succinate byproduct.
Purification Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic this compound into the aqueous layer, leaving the neutral dioctyl succinate and unreacted octanol in the organic phase.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.
-
Extract the precipitated product back into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Further purification, if necessary, can be achieved by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum provides characteristic signals for the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.9 | t | 3H | -CH₂CH₃ |
| 1.3 | m | 10H | -CH₂(CH₂ )₅CH₃ |
| 1.6 | m | 2H | -CH₂CH₂ CH₂- |
| 2.63 | t | 2H | -CH₂OOCCH₂ CH₂COOH |
| 2.69 | t | 2H | -CH₂OOCCH₂CH₂ COOH |
| 4.05 | t | 2H | -CH₂ OOC- |
| ~11 | br s | 1H | -COOH |
Note: The chemical shift for the carboxylic acid proton can be broad and its position may vary. Data is based on typical values and may vary depending on the solvent and instrument.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of monoalkyl succinates. It is important to note that specific yields for this compound may vary and should be determined empirically.
| Parameter | Non-Catalytic | Acid-Catalyzed | Lipase-Catalyzed |
| Catalyst | None | p-TSA, H₂SO₄ | Immobilized Lipase (e.g., CALB) |
| Reactant Ratio (Anhydride:Alcohol) | 1:1 to 1:1.2 | 1:1 to 1:1.2 | 1:1 |
| Temperature | 80-140°C | Reflux | 40-70°C |
| Reaction Time | Several hours | 1-4 hours | 24-48 hours |
| Yield | Moderate to High | High | Moderate to High |
| Selectivity for Monoester | Good | Good | Very High |
Experimental Workflow and Logical Relationships
The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Catalysis Research | Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies [lidsen.com]
An In-depth Technical Guide to the Synthesis and Characterization of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of monooctyl succinate. This monoester of succinic acid is a molecule of interest for various applications, including its use as a surfactant and potential fragrance releaser.[1] This document details the prevalent synthesis methodology, purification strategies, and in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the partial esterification of succinic anhydride with 1-octanol.[2][3] This method is generally preferred over the direct esterification of succinic acid as it is more selective towards the monoester, minimizing the formation of the diester byproduct, dioctyl succinate.[2]
Chemical Reaction Pathway
The synthesis involves the ring-opening of succinic anhydride by the nucleophilic attack of 1-octanol on one of the carbonyl carbons of the anhydride. This reaction yields the desired acidic half-ester.[4]
Detailed Experimental Protocol: Esterification
This protocol is adapted from analogous esterification procedures for similar succinate monoesters.
Materials:
-
Succinic Anhydride ((CH₂CO)₂O)
-
1-Octanol (C₈H₁₈O)
-
Acid Catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid) (Optional, but recommended for improved reaction rates)
-
Solvent (e.g., Toluene, or solvent-free)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride and 1-octanol. An excess of the alcohol can be used to shift the equilibrium towards the monoester product. For example, a molar ratio of 3:1 (1-octanol:succinic anhydride) can be effective.
-
Catalysis (Optional): If using a catalyst, add it to the reaction mixture. For a heterogeneous catalyst like Amberlyst 15, a concentration of 1-5 wt% can be used.
-
Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent, if used) and stir for several hours (e.g., 3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to maximize the yield of the monoester and minimize the formation of the dioctyl succinate diester.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Dilute the residue with a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This step extracts the acidic this compound into the aqueous layer as its sodium salt, leaving unreacted 1-octanol and any diester byproduct in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully acidify with cold, dilute hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.
-
Extract the precipitated product back into ethyl acetate (perform this extraction three times for maximum recovery).
-
-
Purification:
-
Combine the organic extracts from the previous step.
-
Dry the solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If further purification is needed to remove residual impurities, column chromatography or fractional distillation under reduced pressure can be employed.
-
Synthesis and Purification Workflow
Characterization of this compound
Spectroscopic methods are essential for confirming the structure and purity of the synthesized this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule, confirming its structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift to 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum at a frequency of 300 MHz or higher.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS, and the peak areas are integrated to determine the proton ratios.
Quantitative Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.69 | Triplet (t) | 2H | -OOC-CH₂-CH₂ -COOH |
| 2.63 | Triplet (t) | 2H | -OOC-CH₂ -CH₂-COOH |
| 1.60 | Multiplet (m) | 2H | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |
| 1.30 | Multiplet (m) | 10H | -O-CH₂-CH₂-(CH₂)₅ -CH₃ |
| 0.90 | Triplet (t) | 3H | -O-(CH₂)₇-CH₃ |
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions and shapes of the absorption bands to identify the characteristic functional groups.
Expected Characteristic Peaks:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 2955 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1735 | C=O stretch | Ester |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1200 - 1000 | C-O stretch | Ester / Carboxylic Acid |
Table 2: Expected FT-IR Absorption Bands for this compound. (Ranges are based on typical values for these functional groups).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, where it is vaporized under high vacuum.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (Electron Ionization, EI) or use a softer ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots relative abundance against the m/z ratio.
Expected Mass Spectrometry Data:
| Ion | Formula | Expected m/z |
| [M]⁺ (Molecular Ion) | C₁₂H₂₂O₄ | 230.15 |
| [M-H]⁻ (in negative ion mode) | C₁₂H₂₁O₄⁻ | 229.14 |
Table 3: Expected Molecular Ion Peaks for this compound.
Characterization Workflow
References
An In-depth Technical Guide to Monooctyl Succinate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural features of monooctyl succinate. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical information. The guide includes a summary of quantitative data, relevant experimental protocols, and a visualization of a typical synthesis workflow.
Chemical Properties of this compound
This compound is a monoester of succinic acid.[1] It belongs to the class of dicarboxylic acid monoesters and can be utilized as a surfactant and a potential fragrance releaser.[1][2]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C12H22O4 | [2] |
| Molecular Weight | 230.30 g/mol | Calculated |
| CAS Number | 74295-86-6 | [2] |
Chemical Structure
This compound consists of a succinic acid backbone where one of the carboxylic acid groups is esterified with an octanol molecule. This results in a molecule with both a terminal carboxylic acid group and an ester group.
Chemical Structure of this compound
The IUPAC name for this compound is 4-(octyloxy)-4-oxobutanoic acid.
Experimental Protocols
While specific experimental protocols for this compound were not found, the synthesis and analysis of monoalkyl succinates follow general, well-established procedures. The following sections detail methodologies adapted from protocols for similar compounds like monoethyl and monomethyl succinate.
Synthesis of this compound via Esterification
A common method for synthesizing monoalkyl succinates is the direct esterification of succinic anhydride with the corresponding alcohol. This method is often preferred as it can selectively favor the formation of the monoester over the diester.
Materials and Reagents:
-
Succinic anhydride
-
Octan-1-ol
-
Acid catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, if necessary)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and octan-1-ol. A molar ratio of 1:1.5 to 1:3 (anhydride to alcohol) is typically used to favor mono-esterification.
-
Catalyst Addition: Add the acid catalyst (e.g., 5 wt% of total reactants for a solid catalyst like Amberlyst 15).
-
Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
If the reaction was run without a solvent, dissolve the residue in ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate solution to remove unreacted succinic anhydride and the acidic monoester product into the aqueous layer.
-
-
Isolation:
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify with cold, dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Analytical Method: Quantification by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of organic molecules like this compound in various matrices. The following is a proposed protocol based on general methods for similar compounds.
Materials and Reagents:
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard.
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether) for extraction.
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the precursor and product ions specific to this compound and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standards.
-
Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of a monoalkyl succinate, such as this compound.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathways
Currently, there is limited specific information available in the provided search results regarding the direct signaling pathways modulated by this compound. However, succinate itself is known to be a signaling molecule. It can be released from cells and act on the G-protein-coupled receptor SUCNR1. Furthermore, other succinate esters, such as α-tocopheryl succinate, have been shown to induce apoptosis in cancer cells through mechanisms that may involve the destabilization of lysosomal membranes and effects on adenylate cyclase activity. Research into the specific biological activities of this compound could reveal its involvement in similar or distinct pathways.
References
Technical Whitepaper: Monooctyl Succinate - Mechanism of Action as a Surfactant
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction
Monooctyl succinate is a monoester of succinic acid, characterized by an eight-carbon alkyl chain. Its chemical structure confers amphiphilic properties, making it effective as a surface-active agent, or surfactant.[1][2][3] This document provides a detailed technical overview of the core mechanism by which this compound functions as a surfactant, outlines the key physicochemical parameters that govern its activity, details the standard experimental protocols for their determination, and presents a comparative analysis based on related succinate structures due to the limited publicly available data on this specific compound.[4]
As an amphiphilic molecule, this compound consists of a hydrophilic "head" and a hydrophobic "tail".[5] The hydrophilic portion is the succinate group, which contains a carboxylic acid that is ionized at neutral pH, rendering the surfactant anionic. The hydrophobic portion is the linear eight-carbon (octyl) chain. This dual nature drives the molecule's behavior in aqueous and multiphase systems, leading to a reduction in surface and interfacial tension.
Core Mechanism of Action
The efficacy of this compound as a surfactant is rooted in its molecular structure, which dictates its behavior at interfaces and in bulk solution. The mechanism can be described by two primary phenomena: adsorption at interfaces and self-assembly into micelles.
The fundamental principle behind any surfactant's action is its amphiphilic nature.
-
Hydrophilic Head: The succinate group (-OOC-CH₂-CH₂-COOH) is polar and readily interacts with water molecules through hydrogen bonding and ion-dipole interactions.
-
Hydrophobic Tail: The octyl group (CH₃(CH₂)₇-) is a nonpolar hydrocarbon chain that is repelled by water.
When introduced into an aqueous environment, this structure is thermodynamically unstable. To minimize the unfavorable contact between the hydrophobic tail and water, the this compound molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. At the air-water interface, the hydrophobic tails orient themselves away from the water and into the air, while the hydrophilic heads remain in the aqueous phase. This adsorption disrupts the cohesive energy of water molecules at the surface, thereby reducing the surface tension. The reduction of surface tension is a key measure of a surfactant's effectiveness.
As the concentration of this compound in the bulk solution increases, the interface becomes saturated with surfactant monomers. Beyond this point, a phenomenon known as micellization occurs. Micelles are colloidal aggregates in which the surfactant molecules self-assemble, typically into a spherical structure. The hydrophobic tails form the core of the micelle, effectively creating a nonpolar microenvironment shielded from the water, while the hydrophilic heads form the outer shell, remaining in contact with the aqueous solution.
The specific concentration at which micelles begin to form is known as the Critical Micelle Concentration (CMC) . The CMC is a critical physicochemical parameter for any surfactant. Below the CMC, surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant, as any additional surfactant molecules added to the system preferentially form new micelles rather than populating the interface. The CMC is a crucial indicator for determining the optimal amount of surfactant needed for a specific application, such as emulsification or solubilization.
Caption: Surfactant orientation below and above the CMC.
Quantitative Data Presentation
Table 1: Comparative Physicochemical Properties of Related Succinate-Based Surfactants
| Surfactant Name | Abbreviation | Degree of Ethoxylation (n) | Temperature (°C) | CMC (mol/L) | Source(s) |
|---|---|---|---|---|---|
| Sodium Dioctyl Sulfosuccinate | SDOSS | 0 | 25 | 2.6 x 10⁻³ | |
| Ethoxylated Sodium Monooctyl Sulfosuccinate | E(n)SMOSS | 9 | 25 | 1.1 x 10⁻³ | |
| Ethoxylated Sodium Monooctyl Sulfosuccinate | E(n)SMOSS | 14 | 25 | 1.5 x 10⁻³ |
| Ethoxylated Sodium Monooctyl Sulfosuccinate | E(n)SMOSS | 23 | 25 | 2.2 x 10⁻³ | |
Note: This data is for comparative purposes to illustrate typical values for related compounds. The actual CMC of this compound must be determined experimentally.
Experimental Protocols
The characterization of a surfactant's properties is essential for its effective application. The determination of the Critical Micelle Concentration is a primary step. The most common and robust methods for ionic surfactants are surface tensiometry and conductometry.
This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.
Apparatus:
-
Force Tensiometer (e.g., Krüss, Biolin Scientific)
-
Wilhelmy Plate (typically platinum, roughened)
-
High-precision automated dispenser or micropipettes
-
Glass vessel
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Deionized water (or specified solvent)
Procedure:
-
Preparation of Stock Solution: Accurately prepare a concentrated stock solution of this compound in deionized water, ensuring the concentration is well above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight or standard liquid like pure water (surface tension ≈ 72 mN/m at 25°C).
-
Sample Preparation: Place a known volume of deionized water into the measurement vessel.
-
Measurement Sequence: a. Immerse the clean Wilhelmy plate into the liquid. The plate must be thoroughly cleaned before each measurement (e.g., by flaming to red heat) to ensure proper wetting. b. Allow the system to equilibrate. The tensiometer measures the force exerted on the plate by the liquid's surface tension. c. Record the initial surface tension of the pure solvent. d. Using the automated dispenser, titrate small aliquots of the concentrated surfactant stock solution into the vessel. e. After each addition, allow the solution to mix gently and equilibrate for a set period until a stable surface tension reading is achieved. f. Record the surface tension and the new total concentration. g. Repeat this process to generate data points across a wide concentration range, spanning from below to above the expected CMC.
-
Data Analysis: a. Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. b. The resulting graph will typically show two linear regions: a steeply declining slope at low concentrations (below CMC) and a nearly horizontal line at high concentrations (above CMC). c. The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.
Caption: Workflow for CMC determination via surface tensiometry.
This method is suitable for ionic surfactants. The conductivity of the solution changes with surfactant concentration due to the different mobilities of individual ions and micelles.
Apparatus:
-
Conductivity meter with a dipping probe
-
Glass vessel
-
Magnetic stirrer and stir bar
-
Thermostatic water bath
Procedure:
-
Preparation: Prepare a series of this compound solutions at different concentrations in deionized water.
-
Temperature Control: Place the sample vessel in a thermostatic water bath to maintain a constant temperature, as conductivity is temperature-dependent.
-
Measurement: a. Immerse the conductivity probe into the most dilute solution. b. Allow the reading to stabilize and record the conductivity. c. Clean and dry the probe, then repeat the measurement for each solution in order of increasing concentration.
-
Data Analysis: a. Plot the specific conductivity (κ) versus the surfactant concentration (C). b. The graph will exhibit two linear regions with different slopes. Below the CMC, conductivity increases more steeply. Above the CMC, the slope decreases because the newly formed micelles are less mobile than free ions and can bind counter-ions. c. The CMC is the concentration at the intersection of these two linear segments.
Conclusion
This compound acts as a surfactant through the synergistic effects of its amphiphilic structure, which drives adsorption to interfaces to lower surface tension, and its ability to self-assemble into micelles above a critical concentration. While specific quantitative performance data for this molecule is sparse in existing literature, its fundamental mechanism is well-understood within the principles of surface chemistry. For any practical application in research, formulation, or drug development, the precise determination of its properties, particularly the Critical Micelle Concentration and surface tension reduction capabilities, through robust experimental protocols is imperative. The comparative data from related sulfosuccinate surfactants suggest that this compound is likely an effective surfactant, with its performance tunable by factors such as pH, temperature, and electrolyte concentration.
References
Preparation of Monooctyl Succinate for Laboratory Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale preparation of monooctyl succinate, a monoester of interest for various research applications, including its use as a surfactant and a potential fragrance releaser. This document outlines the primary synthetic route, detailed experimental protocols, purification methods, and characterization data to ensure the successful and reproducible synthesis of high-purity this compound for research purposes.
Core Synthesis Pathway: Esterification of Succinic Anhydride
The most common and efficient method for preparing this compound in a laboratory setting is through the ring-opening esterification of succinic anhydride with 1-octanol. This method is generally preferred over the direct esterification of succinic acid with one equivalent of 1-octanol, as it avoids the statistical mixture of diacid, monoester, and diester, thus simplifying purification and improving the yield of the desired monoester. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 1-octanol attacks one of the carbonyl carbons of the succinic anhydride ring.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis and purification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Succinic Anhydride | ≥99% | Sigma-Aldrich, Acros Organics |
| 1-Octanol | Anhydrous, ≥99% | Sigma-Aldrich, Alfa Aesar |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific, VWR |
| p-Toluenesulfonic acid (p-TSA) | Monohydrate, ≥98.5% | Sigma-Aldrich, TCI |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific, EMD Millipore |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific, VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific, Acros Organics |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific, VWR |
| Diethyl Ether | ACS Reagent, ≥99.0% | Fisher Scientific, VWR |
Synthesis of this compound
The following protocol is based on general procedures for the synthesis of monoalkyl succinates.[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (10.0 g, 0.1 mol) and 1-octanol (15.6 g, 0.12 mol).
-
Solvent and Catalyst Addition: Add 100 mL of toluene to the flask to serve as the solvent. While stirring, add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.2 g, 1 mmol).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the succinic anhydride spot. The reaction is typically complete within 3-5 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the oily residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). This step extracts the acidic this compound into the aqueous layer, leaving any unreacted 1-octanol and potential dioctyl succinate byproduct in the organic layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. The this compound will precipitate as a white solid or oil.
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Final Drying: For optimal purity, dry the product under high vacuum to remove any residual solvent.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Monooctyl Succinate
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Key Industrial Monoester
This technical guide offers an in-depth analysis of the mass spectrometry fragmentation pattern of monooctyl succinate, a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. By elucidating its fragmentation pathways, this document provides a foundational resource for the identification, characterization, and quantification of this and related long-chain monoalkyl succinates.
This compound, with a molecular weight of 230.30 g/mol and a chemical formula of C12H22O4, exhibits a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The fragmentation is primarily dictated by the presence of the carboxylic acid and the ester functional groups, as well as the long alkyl chain.
Core Fragmentation Pathways
Under electron ionization, this compound (M) undergoes ionization to form the molecular ion (M•+), which is often of low abundance due to its propensity to fragment. The primary fragmentation events are centered around the ester and carboxylic acid moieties, leading to a series of characteristic ions.
One of the most significant fragmentation pathways involves the cleavage of the C-O bond of the ester, leading to the loss of the octyloxy radical (•O-C8H17) or the neutral octanol molecule (C8H17OH) through rearrangement, resulting in a prominent acylium ion. Another key fragmentation is the alpha-cleavage at the carbonyl group of the carboxylic acid.
The long octyl chain also contributes significantly to the spectrum, producing a series of hydrocarbon fragments separated by 14 Da (corresponding to CH2 groups), which is a hallmark of long-chain alkanes. McLafferty rearrangements are also plausible, involving the transfer of a gamma-hydrogen from the octyl chain to the carbonyl oxygen, leading to the elimination of a neutral alkene.
Quantitative Fragmentation Data
The following table summarizes the major predicted fragment ions of this compound under electron ionization mass spectrometry, their corresponding mass-to-charge ratios (m/z), and their predicted relative abundances. This data is compiled based on the analysis of fragmentation patterns of analogous short-chain monoalkyl succinates and general principles of mass spectrometry.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance |
| 230 | [C12H22O4]•+ (Molecular Ion) | Low |
| 213 | [M - OH]•+ | Moderate |
| 185 | [M - COOH]•+ | Moderate |
| 117 | [HOOC(CH2)2CO]+ | High |
| 113 | [C8H17]•+ | Moderate |
| 101 | [O=C(CH2)2COOH]+ | High |
| 87 | [C4H7O2]+ | Moderate |
| 73 | [C3H5O2]+ | Moderate |
| 55 | [C4H7]+ | High |
| 45 | [COOH]+ | Moderate |
| 43 | [C3H7]+ | High |
| 29 | [C2H5]+ | High |
| 27 | [C2H3]+ | Moderate |
Experimental Protocols
A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the carboxylic acid group of this compound can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Dissolve approximately 1 mg of this compound in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting solution containing the trimethylsilyl (TMS) derivative is ready for GC-MS analysis.
-
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound under EI-MS.
Caption: Experimental workflow for GC-MS analysis of this compound.
A Deep Dive into the FTIR Analysis of Monooctyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of monooctyl succinate. This compound, a monoester of succinic acid, is a molecule of interest in various fields, including its use as a surfactant and potential fragrance releaser. Understanding its molecular structure and the characteristic vibrations of its functional groups through FTIR is crucial for its identification, purity assessment, and quality control in research and development.
Molecular Structure and Key Functional Groups
This compound possesses three primary functional regions that give rise to a characteristic infrared spectrum: a long alkyl chain (octyl group), an ester linkage, and a terminal carboxylic acid group. The interplay of these groups dictates the molecule's chemical properties and its signature in an FTIR analysis.
Predicted FTIR Spectral Data of this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Characteristics |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching | Strong | Very broad, often obscuring C-H stretches |
| 2955 - 2965 | Alkyl (C-H in CH₃) | Asymmetric Stretching | Medium to Strong | Sharp |
| 2870 - 2880 | Alkyl (C-H in CH₃) | Symmetric Stretching | Medium | Sharp |
| 2920 - 2935 | Alkyl (C-H in CH₂) | Asymmetric Stretching | Strong | Sharp |
| 2850 - 2860 | Alkyl (C-H in CH₂) | Symmetric Stretching | Medium to Strong | Sharp |
| ~1740 | Ester (C=O) | Stretching | Strong | Sharp |
| ~1710 | Carboxylic Acid (C=O) | Stretching | Strong | Sharp, may be broadened by H-bonding |
| 1450 - 1470 | Alkyl (C-H in CH₂) | Bending (Scissoring) | Medium | - |
| 1375 - 1385 | Alkyl (C-H in CH₃) | Bending (Umbrella) | Medium | - |
| 1320 - 1210 | Carboxylic Acid (C-O) | Stretching | Strong | - |
| 1250 - 1150 | Ester (C-O) | Asymmetric Stretching | Strong | Part of the "fingerprint" region |
| 1150 - 1000 | Ester (C-O) | Symmetric Stretching | Strong | Part of the "fingerprint" region |
| ~920 | Carboxylic Acid (O-H) | Out-of-Plane Bend | Medium | Broad |
Note: The exact peak positions can be influenced by sample preparation, solvent, and concentration due to factors like hydrogen bonding.
Experimental Protocol: FTIR Analysis of Liquid this compound
This section details a standard procedure for obtaining an FTIR spectrum of this compound, which is typically a liquid at room temperature, using an Attenuated Total Reflectance (ATR) accessory. ATR is a common and convenient method for liquid sample analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned according to the manufacturer's instructions.
-
Background Spectrum:
-
With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Typical scan parameters are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ with an accumulation of 16 to 32 scans.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe dampened with an appropriate solvent like isopropanol.
-
Perform a "clean" scan to ensure no residue from the sample remains.
-
Visualization of Key Concepts
To further aid in the understanding of the FTIR analysis process and the molecular structure of this compound, the following diagrams have been generated.
Caption: A logical workflow for the FTIR analysis of this compound.
Solubility Profile of Monooctyl Succinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A key indicator of its affinity for organic solvents is its calculated LogP (octanol-water partition coefficient) of 2.8.[3] This value suggests a significantly higher solubility in octanol than in water, predicting good solubility in a range of organic solvents.[3] Esters, in general, are known to be soluble in many organic solvents, particularly those that are less polar.[4]
Quantitative Solubility Data
As comprehensive quantitative solubility data for monooctyl succinate is not widely published, the following table is provided as a template for researchers to populate with their own experimental findings. This structured format allows for the clear and direct comparison of solubility across different organic solvents at various temperatures.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Non-polar Solvents | ||||
| Hexane | 25 | Gravimetric | ||
| Toluene | 25 | Gravimetric | ||
| Polar Aprotic Solvents | ||||
| Acetone | 25 | Gravimetric | ||
| Ethyl Acetate | 25 | Gravimetric | ||
| Dichloromethane | 25 | Gravimetric | ||
| Polar Protic Solvents | ||||
| Ethanol | 25 | Gravimetric | ||
| Methanol | 25 | Gravimetric | ||
| Isopropanol | 25 | Gravimetric |
Experimental Protocol for Solubility Determination
The following protocol details a standard laboratory procedure for determining the equilibrium solubility of this compound in an organic solvent using the gravimetric method. This method is robust, widely applicable, and relies on the direct measurement of the mass of the dissolved solute.
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
-
Vortex mixer
3.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation should be maintained throughout this period.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point is recommended). Alternatively, a vacuum desiccator can be used for more gentle drying.
-
Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried this compound on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.
-
Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent used for extraction (mL)) * 100
-
To calculate the molar solubility (mol/L), use the molecular weight of this compound (230.30 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Monooctyl Succinate as a Metabolite of Dioctyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic conversion of dioctyl succinate to its primary metabolite, monooctyl succinate. While direct experimental data on the in vivo or in vitro metabolism of dioctyl succinate is limited in the current scientific literature, this document extrapolates from established principles of ester hydrolysis and the known metabolic fates of analogous compounds to present a scientifically grounded pathway. This guide covers the enzymatic processes likely responsible for this biotransformation, detailed hypothetical experimental protocols for its investigation, and the subsequent metabolic pathways of the resulting products, succinic acid and octanol. All quantitative data is summarized in structured tables, and key pathways and experimental workflows are visualized through diagrams.
Introduction
Dioctyl succinate is a diester of succinic acid and octanol. As with many ester-containing xenobiotics, its metabolic fate in biological systems is of critical importance for understanding its pharmacokinetic profile, potential toxicity, and overall biological activity. The primary metabolic pathway for such compounds is typically initiated by hydrolysis. In the case of dioctyl succinate, this initial hydrolytic step is expected to yield this compound and octanol. This guide will delve into the specifics of this proposed metabolic pathway.
Proposed Metabolic Pathway of Dioctyl Succinate
The metabolism of dioctyl succinate is presumed to occur in a two-step hydrolysis process, catalyzed by carboxylesterases. These enzymes are ubiquitously present in the body, with high concentrations in the liver and intestines, and are responsible for the hydrolysis of a wide range of ester-containing compounds[1][2][3].
The proposed metabolic cascade is as follows:
-
First Hydrolysis: Dioctyl succinate is hydrolyzed to form this compound and one molecule of n-octanol.
-
Second Hydrolysis: The resulting this compound is further hydrolyzed to succinic acid and a second molecule of n-octanol.
The end products, succinic acid and n-octanol, then enter their respective endogenous metabolic pathways.
Proposed metabolic pathway of dioctyl succinate.
Quantitative Data on Metabolite Formation
Direct quantitative data for the enzymatic hydrolysis of dioctyl succinate to this compound is not currently available in the scientific literature. However, data from studies on analogous diesters, such as dimethyl succinate, can provide an indication of the expected enzymatic activity. The hydrolysis of succinic acid dimethyl ester has been observed in various rat tissue homogenates, with the highest activity found in the liver and jejunum[4].
Table 1: Expected Metabolites and Enzymes Involved in Dioctyl Succinate Metabolism
| Parent Compound | Primary Metabolite | Secondary Metabolite | Key Enzymes | Primary Tissue Location |
| Dioctyl Succinate | This compound | Succinic Acid | Carboxylesterases (CES1, CES2) | Liver, Intestine |
| n-Octanol | Octanoic Acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Liver |
Further Metabolism of Hydrolysis Products
Succinic Acid
Succinic acid, as succinate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration for energy production in the form of ATP[5]. It is generated from succinyl-CoA and is subsequently oxidized to fumarate by succinate dehydrogenase (Complex II of the electron transport chain). Therefore, the succinic acid produced from dioctyl succinate hydrolysis is expected to enter this central metabolic pathway.
n-Octanol
The n-octanol released from the hydrolysis of dioctyl succinate is anticipated to be metabolized primarily in the liver. The metabolic pathway for n-octanol involves its oxidation to octanal, catalyzed by alcohol dehydrogenase, followed by further oxidation to octanoic acid by aldehyde dehydrogenase. Octanoic acid can then be further metabolized through beta-oxidation. Studies in rats have identified 2-octanol, 3-octanol, 5-oxohexanoic acid, and 6-oxoheptanoic acid as urinary metabolites of n-octane, indicating further oxidative metabolism.
Experimental Protocols for In Vitro Metabolism Studies
The following is a detailed, proposed protocol for investigating the in vitro hydrolysis of dioctyl succinate to this compound using liver microsomes. This protocol is based on established methods for studying the in vitro metabolism of ester-containing compounds.
Objective
To determine the rate of formation of this compound from dioctyl succinate when incubated with human liver microsomes.
Materials
-
Dioctyl succinate
-
This compound (as a reference standard)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (optional, to assess concurrent oxidative metabolism)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for reaction termination and sample preparation)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Experimental Workflow
Workflow for in vitro dioctyl succinate metabolism.
Incubation Procedure
-
Prepare a stock solution of dioctyl succinate in a suitable solvent (e.g., acetonitrile or DMSO) at a high concentration.
-
In a microcentrifuge tube, combine phosphate buffer and the human liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the microsome mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the dioctyl succinate stock solution to the pre-incubated microsome mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an appropriate internal standard.
-
Vortex the samples and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
Analytical Method
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentration of this compound.
-
Develop a standard curve for this compound to allow for accurate quantification.
-
The LC method should be capable of separating dioctyl succinate, this compound, and succinic acid.
-
The MS/MS detection should be optimized for sensitive and specific detection of the analytes.
Data Analysis
-
Plot the concentration of this compound formed against time.
-
Determine the initial rate of formation from the linear portion of the curve.
-
If performing kinetic studies with varying substrate concentrations, determine the Michaelis-Menten parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Conclusion
While direct evidence for the metabolic conversion of dioctyl succinate to this compound is not extensively documented, the established roles of carboxylesterases in the hydrolysis of dialkyl esters strongly support this as the primary metabolic pathway. The resulting metabolites, succinic acid and n-octanol, are endogenous or readily metabolized compounds. The provided experimental protocol offers a robust framework for researchers to investigate this metabolic pathway in vitro. Further studies are warranted to confirm and quantify this metabolic conversion in biological systems, which will be crucial for a comprehensive understanding of the pharmacokinetics and safety profile of dioctyl succinate.
References
- 1. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Monooctyl Succinate: A Synthetic Compound with Naturally Occurring Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of succinic acid, a key intermediate in the Krebs cycle. While the subject of interest for its potential applications in various industries, a thorough review of scientific literature reveals no evidence of its discovery or occurrence as a natural product. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its synthesis and physicochemical properties. Furthermore, this guide explores the natural occurrence, detection, and isolation of closely related monoalkyl succinates, such as monoethyl and monomenthyl succinate, to provide a valuable comparative context for researchers in biochemistry, natural product chemistry, and drug development.
This compound: Synthesis and Properties
While not found in nature, this compound can be synthesized in the laboratory. Its properties are of interest for various applications, including as a potential "green" plasticizer.
Synthesis of this compound
A common laboratory method for synthesizing this compound is through the esterification of succinic anhydride with 1-octanol.
Physicochemical Properties
Limited quantitative data is available for this compound. The following table summarizes known properties.
| Property | Value | Reference |
| Molecular Formula | C12H22O4 | [1] |
| Appearance | Solid | [1] |
| Color | White to off-white | [1] |
| 1H-NMR (500.1 MHz in CDCl3) | δ (ppm) = 0.9 [t, 3H, CH2CH3], δ (ppm) = 1.3 [m, 10H, CH2(CH2)5CH3)], δ (ppm) = 1.6 [m, 2H, CH2CH2CH2], δ (ppm) = 2.63 [t, 2H, CH2OOCCH2CH2COOH], δ (ppm) = 2.69 [t, 2H, CH2OOCCH2CH2COOH] | [2] |
Naturally Occurring Monoalkyl Succinates: A Comparative Overview
In contrast to this compound, other monoalkyl succinates have been identified in various natural sources.
Natural Occurrence
The following table summarizes the natural sources of some monoalkyl succinates.
| Compound | Natural Source(s) | References |
| Monoethyl succinate | Pisum sativum (common pea), Saccharomyces cerevisiae (yeast) | [3] |
| Monomethyl succinate | Oxalis pes-caprae, Pisum sativum | |
| Monomenthyl succinate | Mentha piperita (peppermint), Mentha spicata (spearmint), Lycium barbarum |
Biosynthesis of the Succinate Moiety
The succinate backbone of these monoesters is a central metabolite in the tricarboxylic acid (TCA) cycle. The biosynthesis of succinic acid is a well-characterized pathway in most organisms.
Biosynthesis of Succinic Acid via the TCA Cycle and Glyoxylate Shunt.
Experimental Protocols
Synthesis of Monoethyl Succinate
The following protocol is a general method for the synthesis of monoethyl succinate via the alcoholysis of succinic anhydride.
Materials:
-
Succinic anhydride
-
Anhydrous ethanol
-
Amberlyst-15 resin (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine succinic anhydride and anhydrous ethanol. A molar ratio of 3:1 (ethanol:succinic anhydride) is often effective.
-
Add Amberlyst-15 resin to the mixture (typically 5-10% by weight of the limiting reactant).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring and maintain for at least 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
Remove the excess ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude monoethyl succinate can be further purified by vacuum distillation.
Isolation and Detection of Monomenthyl Succinate from Mint
The following protocol is a general method for the extraction and detection of monomenthyl succinate from Mentha species.
Materials:
-
Fresh or dried mint leaves (Mentha piperita or Mentha spicata)
-
96% Ethanol
-
Soxhlet apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Place small pieces of fresh or dried mint leaves into the thimble of a Soxhlet apparatus.
-
Extract the leaves with 96% ethanol for approximately 10 hours.
-
Filter the resulting extract and concentrate it under vacuum using a rotary evaporator.
-
Analyze the concentrated extract by HPLC-MS/MS for the identification of monomenthyl succinate.
General Protocol for LC-MS/MS Analysis of Monoalkyl Succinates
The following is a generalized protocol for the detection and quantification of monoalkyl succinates in biological samples, based on methods for similar analytes.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the detection of the deprotonated molecule [M-H]-.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
General Experimental Workflow for LC-MS/MS Analysis.
Conclusion
While this compound is not a known natural product, its synthesis and properties are of interest for various industrial applications. In contrast, other short-chain monoalkyl succinates are found in nature, and their study provides valuable insights into the biochemistry of ester formation in biological systems. The protocols and data presented in this technical guide offer a valuable resource for researchers working on the synthesis, analysis, and application of this compound and related compounds.
References
An In-depth Technical Guide to the Theoretical Modeling of Monooctyl Succinate Properties
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monooctyl succinate is a monoester of succinic acid with applications as a surfactant and potential fragrance releaser.[1][2] The prediction of its physicochemical properties is crucial for optimizing its use in various formulations, including pharmaceutical and cosmetic products. Theoretical and computational modeling offers a powerful, cost-effective alternative to purely empirical approaches, enabling the prediction of molecular behavior and properties from first principles. This guide details the primary theoretical methodologies for characterizing this compound, outlines experimental protocols for model validation, and presents available comparative data to benchmark future studies. While direct experimental and theoretical data for this compound is limited, this paper synthesizes established computational techniques applied to related succinates and surfactants to provide a comprehensive framework for its study.
Theoretical Modeling Approaches for this compound
Theoretical modeling allows for the in-silico prediction of a wide range of molecular properties, from quantum-level electronic structure to macroscopic behavior like micellization. The primary approaches applicable to this compound are Quantum Mechanics, Molecular Dynamics, and Quantitative Structure-Property Relationship (QSPR) models.
Quantum Chemical Methods
Quantum mechanics, particularly Density Functional Theory (DFT), is used to investigate the electronic structure and predict properties of a single molecule.[3][4] For this compound, DFT calculations can determine:
-
Optimized Molecular Geometry: The most stable 3D conformation.
-
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.[4]
-
Spectroscopic Properties: Prediction of IR and NMR spectra to aid in experimental characterization.
-
Chemical Reactivity: Calculation of ionization potential, electron affinity, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
-
Acid Dissociation Constant (pKa): A critical parameter for a molecule with a free carboxylic acid group, influencing its solubility and interaction in different pH environments.
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic and thermodynamic properties of a system. For this compound, all-atom MD simulations are invaluable for studying its behavior in solution:
-
Aggregation and Micellization: Simulating multiple this compound molecules in a solvent (e.g., water) can predict their self-assembly into micelles.
-
Critical Micelle Concentration (CMC): By simulating the system at various concentrations, MD can help predict the CMC, the concentration at which micelles begin to form. This is a fundamental property for any surfactant.
-
Solvation and Partitioning: MD can model the interaction of this compound with different solvents to predict solubility and the octanol-water partition coefficient (LogP), a key indicator of hydrophobicity.
-
Interaction with Biological Molecules: MD simulations can model the binding of this compound to receptors or its passage through membranes, which is highly relevant for drug delivery applications.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical methods, including machine learning, that correlate chemical structure with physical properties. A QSPR model for surfactants could predict properties like the CMC of this compound based on a database of known surfactants and their molecular descriptors (e.g., molecular weight, surface area, charge distribution).
Below is a logical workflow for the theoretical modeling of this compound.
Quantitative Data Presentation
Direct quantitative data for this compound is not widely available in the literature. The tables below summarize key properties that can be predicted via modeling and provide comparative experimental data from structurally related succinate esters and surfactants.
Table 1: Predicted Physicochemical Properties of Succinate Monoesters This table lists properties predictable via computational methods, with example values for closely related compounds.
| Property | Predicted Value | Method | Reference Compound |
| Molecular Weight ( g/mol ) | 216.28 | - | This compound |
| pKa | ~4.42 | Predicted | Monomethyl Succinate |
| LogP (Octanol/Water) | ~2.5 - 3.0 | Estimation | - |
| McGowan's Volume (ml/mol) | - | - | Succinic acid, cis-hex-3-enyl isobutyl ester |
| Enthalpy of Formation (kJ/mol) | - | DFT | Succinic acid, cis-hex-3-enyl isobutyl ester |
Table 2: Experimental Properties of Related Succinate Esters and Surfactants This table provides a baseline for comparison and validation of theoretical models, using data from similar molecules.
| Compound | Property | Value | Temperature (°C) |
| Sodium Dioctyl Sulfosuccinate | CMC (mM) | Varies with temp. | 25 |
| Ethoxylated Sodium Monooctyl Sulfosuccinates | CMC (mM) | Lower than non-ethoxylated | 25 |
| Various Alkyl Succinic Acid Esters | Kinematic Viscosity | Increases with chain length | - |
| Various Alkyl Succinic Acid Esters | Pour Point | Increases with chain length | - |
| Sodium Dodecyl Sulfate (SDS) | CMC (mM) | 8.0 | 25 |
Experimental Protocols for Model Validation
The validation of theoretical predictions relies on accurate experimental data. The following protocols are standard for characterizing the surfactant properties of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC is a key characteristic of a surfactant, marking the point of micelle formation which dramatically alters solution properties.
Method 1: Surface Tensiometry
-
Principle: The surface tension of a surfactant solution decreases as its concentration increases. Once the CMC is reached, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further additions of the surfactant.
-
Protocol:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection point of the two linear portions of the resulting graph.
-
Method 2: Conductometry
-
Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly. Above the CMC, the rate of increase slows down because the newly formed micelles have lower mobility and bind counter-ions.
-
Protocol:
-
Prepare a range of this compound solutions of known concentrations in deionized water.
-
Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductance versus the surfactant concentration.
-
The plot will show two lines with different slopes; their intersection point corresponds to the CMC.
-
The workflow for determining CMC is visualized below.
Structural and Purity Analysis
-
Principle: Spectroscopic and chromatographic techniques are used to confirm the chemical structure and purity of the synthesized this compound.
-
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the presence of both the octyl chain and the succinate moiety.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups (e.g., C=O of the ester and carboxylic acid, C-O bonds).
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): Used to separate and identify the compound, assess its purity, and determine its precise molecular weight.
-
Potential Biological Interactions and Signaling Pathways
Succinate is not merely a metabolic intermediate but also a signaling molecule that can be released from cells to act on the succinate receptor 1 (SUCNR1), a G-protein coupled receptor. This signaling is implicated in various physiological and pathological processes. As a succinate derivative, this compound could potentially interact with this pathway.
-
SUCNR1 Signaling: Upon binding succinate, SUCNR1 typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gq proteins, activating the phospholipase C pathway.
-
Relevance to this compound: The octyl ester group makes this compound more lipophilic than succinic acid, which could alter its ability to cross cell membranes and interact with SUCNR1. Molecular dynamics simulations have been used extensively to study the binding of succinate to SUCNR1, and similar methods could be applied to this compound to predict its binding affinity and mode.
The diagram below illustrates the known signaling pathway for the succinate receptor.
Conclusion and Future Outlook
The theoretical modeling of this compound offers a promising avenue for understanding and predicting its properties as a surfactant and potentially bioactive molecule. While direct computational studies on this specific molecule are yet to be published, the methodologies are well-established. A combined approach using DFT for single-molecule properties and MD simulations for bulk behavior can provide a comprehensive profile of this compound. The primary challenge remains the lack of extensive experimental data for this compound, which is essential for validating and refining the theoretical models. Future work should focus on synthesizing high-purity this compound and performing the key experiments outlined in this guide to create a robust dataset. This will unlock the full potential of computational chemistry to accelerate the design and application of novel succinate-based surfactants in science and industry.
References
Quantum Chemical Calculations for Monooctyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate, a monoester of succinic acid, possesses a flexible octyl chain and a polar carboxylic acid head group, making its conformational landscape and electronic properties of significant interest in fields such as drug formulation, material science, and toxicology. Quantum chemical calculations offer a powerful in-silico approach to elucidate its structural characteristics, vibrational modes, and electronic behavior at the atomic level.
This guide details the computational workflow, from initial conformational analysis to the calculation of detailed quantum chemical properties. It is designed to be a practical resource for scientists seeking to apply these methods to this compound or analogous molecules.
Computational Methodology
The quantum chemical analysis of a flexible molecule like this compound requires a multi-step approach to thoroughly explore its potential energy surface and identify significant conformers.
Experimental Protocols
Protocol 1: Conformational Search and Analysis
A comprehensive conformational search is critical for flexible molecules to locate various low-energy structures.
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Molecular Mechanics (MM) Conformational Search: An initial, computationally inexpensive conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This step broadly samples the conformational space by systematically rotating the single bonds in the octyl chain and the succinate backbone.
-
Geometry Optimization of Conformers (Low Level): The conformers obtained from the MM search are then optimized using a semi-empirical or a small basis set DFT method to refine their geometries and energies.
-
Clustering and Selection: The optimized conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A representative set of low-energy, structurally diverse conformers is selected for higher-level quantum chemical calculations.
Protocol 2: High-Level Quantum Chemical Calculations
The selected conformers from the conformational search are subjected to more accurate, high-level calculations.
-
Geometry Optimization (High Level): The geometries of the selected conformers are re-optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Calculation: For each optimized geometry, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d,p)). The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also yield thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to generate the molecular electrostatic potential (MEP) map.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the computational analysis of this compound.
Data Presentation
Quantitative data from quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting the calculated data for the lowest energy conformer of this compound, with illustrative values based on calculations for similar molecules.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | ||
| C=O (ester) | 1.21 | |
| C-O (ester) | 1.35 | |
| O-C (octyl) | 1.45 | |
| C=O (acid) | 1.22 | |
| C-O (acid) | 1.36 | |
| O-H (acid) | 0.97 | |
| C-C (succinate) | 1.53 | |
| Bond Angles | ||
| O=C-O (ester) | 124.5 | |
| C-O-C (ester) | 116.0 | |
| O=C-O (acid) | 123.0 | |
| C-C-C (succinate) | 112.0 | |
| Dihedral Angles | ||
| C-C-C-C (octyl) | ~180 (anti) | |
| O=C-C-C | ~175 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3550 | 50.2 | O-H stretch (acid) |
| 2 | 2955 | 110.5 | C-H stretch (octyl, asym) |
| 3 | 2870 | 95.8 | C-H stretch (octyl, sym) |
| 4 | 1735 | 250.1 | C=O stretch (ester) |
| 5 | 1710 | 280.6 | C=O stretch (acid) |
| 6 | 1460 | 45.3 | C-H bend (methylene) |
| 7 | 1180 | 180.7 | C-O stretch (ester) |
Note: Calculated harmonic frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., ~0.96 for B3LYP) for better comparison.
Table 3: Electronic Properties (Illustrative)
| Property | Value |
| Energy | |
| Total Energy (Hartree) | |
| Zero-Point Vibrational Energy (kcal/mol) | |
| Frontier Molecular Orbitals | |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Gap (eV) | |
| Other Properties | |
| Dipole Moment (Debye) |
Conclusion
This technical guide outlines a comprehensive and robust methodology for the quantum chemical analysis of this compound. By employing a systematic workflow that includes conformational searching and high-level DFT calculations, researchers can obtain detailed insights into the structural, vibrational, and electronic properties of this molecule. The provided protocols, data presentation templates, and workflow diagrams serve as a practical foundation for conducting and reporting such computational studies, ultimately aiding in the rational design and understanding of systems involving this compound in drug development and materials science.
Methodological & Application
Monooctyl Succinate as a Surfactant in Emulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of octanol and succinic acid, positioning it as a potentially valuable non-ionic surfactant for the formulation of emulsions in the pharmaceutical, cosmetic, and food industries. Its molecular structure, comprising a hydrophilic succinic acid head group and a lipophilic octyl tail, imparts amphiphilic properties that enable it to reduce interfacial tension between oil and water phases. This characteristic is fundamental to the creation and stabilization of emulsion systems.
These application notes provide a framework for utilizing this compound as a primary surfactant in the development of oil-in-water (O/W) emulsions. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes a systematic approach to formulation development, including theoretical estimations of key surfactant properties and detailed experimental protocols for emulsion preparation and characterization.
Physicochemical Properties and Data Presentation
A comprehensive literature search did not yield experimentally determined values for the Hydrophile-Lipophile Balance (HLB) and Critical Micelle Concentration (CMC) of this compound. These parameters are critical for predicting a surfactant's emulsifying capabilities and optimizing its concentration in a formulation. However, theoretical calculations can provide an estimated starting point for experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated/Theoretical) | Method of Determination/Calculation | Significance in Emulsion Formulation |
| Molecular Formula | C₁₂H₂₂O₄ | - | Basic chemical information. |
| Molecular Weight | 230.30 g/mol | - | Used in concentration calculations. |
| Hydrophile-Lipophile Balance (HLB) | Not available in literature | Griffin's Method (Theoretical Calculation) | An HLB value is crucial for selecting the appropriate surfactant for a given oil phase to form a stable O/W or W/O emulsion. A higher HLB value (typically 8-18) is generally suitable for O/W emulsions. |
| Critical Micelle Concentration (CMC) | Not available in literature | - | The CMC is the concentration at which surfactant monomers begin to form micelles. Operating above the CMC is essential for effective emulsification and solubilization. |
| Appearance | White to off-white solid | Visual Inspection | Basic physical characteristic. |
Note on Data Gaps: The absence of empirical HLB and CMC values for this compound in the available literature necessitates an experimental approach to determine its suitability for a specific emulsion system. The protocols outlined below are designed to guide the researcher in this empirical determination.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of an oil-in-water (O/W) emulsion using this compound as the primary surfactant.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion using this compound.
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier oil)
-
Purified Water (Aqueous Phase)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of purified water into a beaker.
-
Add the calculated amount of this compound to the water.
-
Gently heat the mixture to 50-60°C while stirring with a magnetic stirrer until the this compound is fully dissolved.
-
-
Preparation of the Oil Phase:
-
Weigh the desired amount of the oil phase into a separate beaker.
-
If formulating with an oil-soluble active pharmaceutical ingredient (API), dissolve it in the oil phase at this stage.
-
Gently heat the oil phase to 50-60°C.
-
-
Formation of the Pre-Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with the magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Transfer the pre-emulsion to the high-shear homogenizer.
-
Homogenize the mixture at a specified speed (e.g., 5,000-10,000 rpm for a rotor-stator homogenizer) for a defined period (e.g., 5-10 minutes). The optimal homogenization parameters should be determined experimentally.
-
For smaller droplet sizes, a microfluidizer can be used, passing the pre-emulsion through the interaction chamber at high pressure (e.g., 10,000-20,000 psi).
-
-
Cooling and Storage:
-
Allow the emulsion to cool to room temperature.
-
Store the final emulsion in a sealed container for further characterization.
-
Protocol 2: Characterization of the Emulsion
Objective: To evaluate the physical properties and stability of the prepared emulsion.
1. Macroscopic Observation:
- Visually inspect the emulsion for its appearance, color, and homogeneity immediately after preparation and at regular intervals during storage. Note any signs of phase separation, creaming, or coalescence.
2. Droplet Size and Polydispersity Index (PDI) Analysis:
- Technique: Dynamic Light Scattering (DLS).
- Procedure:
- Dilute a small aliquot of the emulsion with purified water to an appropriate concentration for DLS analysis.
- Measure the droplet size distribution and PDI. A smaller average droplet size and a low PDI (<0.3) are indicative of a more uniform and potentially more stable emulsion.
3. Zeta Potential Measurement:
- Technique: Electrophoretic Light Scattering (ELS).
- Procedure:
- Dilute the emulsion as for DLS analysis.
- Measure the zeta potential. A zeta potential with a magnitude greater than ±30 mV suggests good electrostatic stability, as the charged droplets will repel each other, preventing aggregation.
4. Rheological Analysis:
- Technique: Rotational Rheometry.
- Procedure:
- Measure the viscosity of the emulsion at various shear rates. This will determine the flow behavior of the emulsion (e.g., Newtonian, shear-thinning).
- Conduct oscillatory measurements (storage modulus, G', and loss modulus, G'') to assess the viscoelastic properties and structural integrity of the emulsion.
5. Stability Testing:
- Accelerated Stability Studies:
- Centrifugation: Centrifuge the emulsion at a specified force (e.g., 3000 x g) for a set time (e.g., 30 minutes) and observe for any phase separation.
- Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours) for at least three cycles. Examine for any signs of instability after each cycle.
- Long-Term Stability: Store the emulsion at different controlled temperatures (e.g., 4°C, 25°C, and 40°C) and monitor the physical characteristics (visual appearance, droplet size, zeta potential) over an extended period (e.g., 1, 3, and 6 months).
Visualizations
The following diagrams illustrate the conceptual workflows for emulsion preparation and characterization.
Caption: Workflow for O/W emulsion preparation.
Caption: Workflow for emulsion characterization.
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the scientific literature regarding the interaction of this compound with biological signaling pathways. Its primary role in a formulation is as an excipient to enable the delivery of an active pharmaceutical ingredient. The biological effect of the final emulsion product would be determined by the encapsulated API.
Conclusion
This compound presents a promising, yet under-characterized, surfactant for emulsion-based formulations. The lack of readily available quantitative data on its HLB and CMC necessitates a robust experimental approach to formulation development. By following the detailed protocols for preparation and characterization provided in these application notes, researchers can systematically evaluate the suitability of this compound for their specific application and develop stable and effective emulsion systems. Further research to determine the fundamental physicochemical properties of this compound would be highly beneficial to the scientific community.
Application Notes and Protocols for Monooctyl Succinate in Fragrance Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a versatile monoester anionic surfactant with significant potential in the development of advanced fragrance delivery systems.[1][2][3][4][5] Its amphiphilic nature, arising from a hydrophilic succinic acid head group and an octyl lipophilic tail, allows it to function as an effective emulsifier for the encapsulation of fragrance oils in aqueous-based formulations. Furthermore, the ester linkage in this compound can be strategically cleaved under specific conditions, such as a shift in pH, to facilitate a controlled release of the encapsulated fragrance. This "pro-fragrance" approach offers the potential for long-lasting and triggered scent release in a variety of consumer and therapeutic products.
These application notes provide a comprehensive overview of the use of this compound in fragrance delivery, including its synthesis, physicochemical properties, and detailed protocols for the preparation and evaluation of fragrance-loaded emulsion systems.
Physicochemical Properties of this compound and Related Surfactants
A fundamental understanding of the physicochemical properties of this compound is crucial for its effective application in fragrance delivery systems. Key parameters include the Critical Micelle Concentration (CMC), which is the concentration at which the surfactant self-assembles into micelles, and the Hydrophilic-Lipophilic Balance (HLB), which indicates its suitability for forming oil-in-water (o/w) or water-in-oil (w/o) emulsions. While specific experimental data for this compound is not extensively available in public literature, the properties of structurally related monoalkyl succinates and sulfosuccinates provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Anionic Surfactants
| Property | This compound (Estimated) | Sodium Citronellyl Succinate | Sodium Menthyl Succinate | Sodium Dioctyl Sulfosuccinate (SDOSS) |
| Chemical Structure | C12H22O4 | C14H21NaO4 | C14H23NaO4 | C20H37NaO7S |
| Molecular Weight ( g/mol ) | 230.3 | 276.3 | 278.4 | 444.6 |
| Type | Anionic Monoester Surfactant | Anionic Monoester Surfactant | Anionic Monoester Surfactant | Anionic Diester Surfactant |
| HLB Value | 10-12 (Estimated for o/w emulsions) | Not Reported | Not Reported | ~10 |
| CMC (mol/L) | Not Reported | ~0.1 | ~0.06 | 2.6 x 10^-3 |
| Appearance | White to off-white solid | Not Reported | Not Reported | White, waxy solid |
Data for Citronellyl and Menthyl Succinates are from Avendaño et al.
Fragrance Release Mechanism: pH-Triggered Hydrolysis
The primary mechanism for fragrance release from a system utilizing this compound as a pro-fragrance is the hydrolysis of the ester bond. This chemical reaction is highly dependent on the pH of the surrounding environment. In acidic to neutral conditions, the ester linkage is relatively stable. However, under alkaline conditions (higher pH), the ester undergoes hydrolysis, breaking the bond and releasing the fragrance alcohol (in this conceptual model, 1-octanol) and succinic acid.
A crucial aspect of this controlled release is the role of micellization. When this compound is present at concentrations above its CMC, it forms micelles where the hydrophobic octyl tails are shielded from the aqueous environment. This micellar structure protects the ester linkage from hydrolysis. Fragrance release primarily occurs from the individual surfactant molecules (monomers) present in the aqueous phase. As these monomers are consumed through hydrolysis, the micelles release more monomers to maintain equilibrium, thus sustaining the fragrance release over time.
Quantitative Data: Kinetics of Monoester Surfactant Hydrolysis
The rate of fragrance release is directly proportional to the rate of hydrolysis of the monoester surfactant. The following data from Avendaño et al. demonstrates the pH-dependent hydrolysis of related fragrance-releasing surfactants, sodium citronellyl succinate and sodium menthyl succinate. The concentration of the released fragrance alcohol was monitored over time at different pH values.
Table 2: Percentage of Fragrance Alcohol Released via Hydrolysis at 25°C
| Time (hours) | Sodium Citronellyl Succinate (pH 7) | Sodium Citronellyl Succinate (pH 9) | Sodium Citronellyl Succinate (pH 11) | Sodium Menthyl Succinate (pH 11) |
| 0 | 0% | 0% | 0% | 0% |
| 24 | < 5% | ~10% | ~20% | ~15% |
| 48 | < 5% | ~18% | ~35% | ~28% |
| 72 | < 5% | ~25% | ~50% | ~40% |
| 96 | < 5% | ~32% | ~60% | ~50% |
This data illustrates a significantly faster release of the fragrance alcohol at higher pH values, confirming the viability of a pH-triggered release mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the esterification of succinic anhydride with 1-octanol, adapted from the general method described by Avendaño et al.
Materials:
-
Succinic anhydride
-
1-Octanol
-
Toluene (optional, as solvent)
-
Pyridine (catalyst)
-
Dichloromethane
-
Saturated ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and pentane (or hexane) for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine succinic anhydride (1 molar equivalent) and 1-octanol (1 molar equivalent). Toluene can be added as a solvent.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Add a saturated solution of ammonium chloride to the reaction mixture and transfer to a separatory funnel.
-
Extract the product with dichloromethane (3 portions).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate in pentane (or hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Protocol 2: Preparation of a Fragrance-Loaded Oil-in-Water (o/w) Emulsion
This protocol outlines the preparation of a stable o/w emulsion using this compound as the emulsifier and a model fragrance oil.
Materials:
-
This compound
-
Fragrance oil (e.g., a commercial fragrance accord or a single fragrance molecule like limonene)
-
Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax) or sonicator
Procedure:
-
Prepare the Aqueous Phase: Dissolve a predetermined amount of this compound (e.g., 1-5% w/w) in deionized water with gentle heating and stirring until fully dissolved.
-
Prepare the Oil Phase: The fragrance oil constitutes the oil phase.
-
Emulsification: While subjecting the aqueous phase to high-shear homogenization, slowly add the oil phase (e.g., 5-20% w/w) to the aqueous phase.
-
Continue homogenization for 5-10 minutes to ensure the formation of small, uniform oil droplets.
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Characterization: Analyze the emulsion for droplet size distribution using dynamic light scattering (DLS) and assess its stability by observing for any phase separation over time.
Protocol 3: Quantification of Fragrance Release
This protocol describes a method to quantify the release of an encapsulated fragrance from the o/w emulsion over time, particularly in response to a pH change.
Materials:
-
Fragrance-loaded o/w emulsion (from Protocol 2)
-
Buffer solutions of different pH values (e.g., pH 7 and pH 9)
-
Headspace vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler
Procedure:
-
Add a known amount of the fragrance-loaded emulsion to a series of headspace vials.
-
To each vial, add a specific pH buffer solution to initiate the release study.
-
Seal the vials and incubate them at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), analyze the headspace of the vials using the GC-MS.
-
The GC-MS will separate the volatile compounds in the headspace, and the mass spectrometer will identify and quantify the released fragrance molecules.
-
Construct a release profile by plotting the concentration of the released fragrance as a function of time for each pH condition.
Conclusion
This compound presents a promising platform for the development of sophisticated fragrance delivery systems. Its dual functionality as both an emulsifier and a pro-fragrance moiety allows for the creation of stable formulations with the added benefit of a controlled, pH-triggered release mechanism. The protocols and data presented herein provide a foundational framework for researchers and professionals to explore and optimize the use of this compound in a wide array of applications, from personal care products to advanced drug delivery systems where controlled release of volatile compounds is desired. Further research into the specific physicochemical properties of this compound and its performance with a broader range of fragrance molecules will undoubtedly expand its utility in this exciting field.
References
Application Notes and Protocols for the Synthesis of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of monooctyl succinate, a valuable monoester intermediate in various fields, including pharmaceuticals and material science. The procedure is based on the partial esterification of succinic anhydride with 1-octanol. These notes also include key quantitative data, troubleshooting guidance, and a visual representation of the experimental workflow.
Introduction
This compound is an organic compound featuring both a carboxylic acid and an ester functional group. This bifunctionality makes it a versatile building block for further chemical modifications. The selective synthesis of a monoester from a cyclic anhydride like succinic anhydride is generally more straightforward than from the corresponding dicarboxylic acid, as the initial ring-opening reaction is highly favorable and minimizes the formation of the diester byproduct. The most common laboratory method involves the reaction of succinic anhydride with one equivalent of the desired alcohol.
Quantitative Data Summary
The following tables summarize key data related to the synthesis and characterization of monoalkyl succinates.
Table 1: Reaction Parameters for Monoalkyl Succinate Synthesis
| Starting Material | Alcohol | Molar Ratio (Anhydride:Alcohol) | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| Succinic Anhydride | Ethanol | 1:3 | Amberlyst 15® | Reflux | 3 | High (unspecified) | [1] |
| Succinic Anhydride | Methanol | 1:1.2 | None | Reflux | ~0.75 | 93.6% | [2] |
| Succinic Anhydride | Ethanol | Not specified | None | 75-80 | 1.3-1.7 | Not specified |[3] |
Table 2: Spectroscopic Data for this compound and Related Compounds Note: While ¹H NMR data for this compound is available, ¹³C NMR and IR data are based on the closely related monoethyl succinate and are expected to be very similar for the core succinate structure.
| ¹H Nuclear Magnetic Resonance (NMR) Data for this compound (in CDCl₃) | |||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.9 | Triplet | 3H | -CH₂-CH₃ |
| 1.3 | Multiplet | 10H | -CH₂(CH₂)₅CH₃ |
| 1.6 | Multiplet | 2H | -O-CH₂-CH₂- |
| 2.63 | Triplet | 2H | -OOC-CH₂-CH₂-COOH |
| 2.69 | Triplet | 2H | -OOC-CH₂-CH₂-COOH |
| Reference | [4] |
| ¹³C Nuclear Magnetic Resonance (NMR) Data (Reference: Monoethyl Succinate) | |
| Chemical Shift (ppm) | Assignment |
| 14.1 | -O-CH₂-C H₃ |
| 29.0 | HOOC-C H₂-CH₂-COO- |
| 29.2 | HOOC-CH₂-C H₂-COO- |
| 60.7 | -O-C H₂-CH₃ |
| 172.2 | -C OO-CH₂-CH₃ |
| 177.5 | -C OOH |
| Reference |
| Infrared (IR) Spectroscopy Data (Reference: Monoethyl Succinate) | |
| Wavenumber (cm⁻¹) | Assignment |
| 2980-3200 (broad) | O-H stretch (carboxylic acid) |
| 1735 | C=O stretch (ester) |
| 1710 | C=O stretch (carboxylic acid) |
| 1150-1250 | C-O stretch |
| Reference |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from succinic anhydride and 1-octanol.
Materials and Equipment:
-
Succinic anhydride
-
1-Octanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper or meter
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride and 1-octanol. A molar ratio of approximately 1:1.2 (succinic anhydride:1-octanol) is recommended to favor mono-esterification.
-
While the reaction can proceed without a catalyst, an acid catalyst like Amberlyst 15 (approximately 5 wt% of total reactants) can be added to increase the reaction rate.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will be dependent on the boiling point of 1-octanol if no other solvent is used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum monoester formation and minimize the creation of the dioctyl succinate byproduct. A typical reaction time is several hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Dilute the crude mixture with a solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This step deprotonates the carboxylic acid of the this compound, transferring it as a salt to the aqueous layer, while any unreacted 1-octanol and dioctyl succinate byproduct will remain in the organic layer.
-
Separate the aqueous layer containing the sodium salt of this compound.
-
-
Isolation:
-
Cool the aqueous layer in an ice bath.
-
Acidify the solution by slowly adding dilute hydrochloric acid until the pH is approximately 1-2. This will precipitate the this compound.
-
Extract the precipitated product back into an organic solvent like ethyl acetate (perform at least three extractions to ensure complete recovery).
-
Combine the organic extracts.
-
-
Purification and Drying:
-
Dry the combined organic layer over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If further purification is necessary, vacuum distillation or column chromatography can be employed.
-
-
Characterization:
-
Confirm the purity and identity of the final product using NMR, IR, and mass spectrometry.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal molar ratio; Product loss during workup. | Increase reaction time or temperature; Optimize the alcohol to anhydride ratio; Be meticulous during extraction and washing steps. |
| Significant Diester Formation | Prolonged reaction time; Excessively high temperature; Molar ratio with too much alcohol. | Monitor the reaction closely with TLC or GC-MS and stop it once monoester formation is maximized; Use a molar ratio closer to 1:1. |
| Difficulty in Purification | Presence of unreacted starting materials or diester byproduct. | Careful fractional distillation under reduced pressure or column chromatography may be required to separate the monoester from impurities. |
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for the Quantification of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of succinic acid that finds applications in various industries, including as a surfactant and a potential fragrance releaser.[1] In the context of drug development and life sciences, the accurate quantification of such molecules in complex mixtures is crucial for understanding their pharmacokinetics, efficacy, and potential biological roles. This document provides detailed application notes and protocols for the quantitative analysis of this compound using several analytical techniques. The methodologies described are based on established analytical principles for similar molecules, such as other succinate esters and related organic acids.
Analytical Methods Overview
The quantification of this compound can be achieved through several robust analytical platforms. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The primary methods covered in this document are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, which may require derivatization for polar analytes like this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method that allows for quantification without a chemically identical reference standard.
-
Enzymatic Assay (indirect): Involves the hydrolysis of this compound to succinic acid, which is then quantified using a colorimetric or fluorometric assay kit.
The following sections provide detailed protocols and expected performance characteristics for each of these methods.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying organic molecules in complex mixtures.[2] The following protocol is a proposed method for the analysis of this compound, based on established methods for similar succinate esters.
Experimental Protocol
a) Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add an internal standard (e.g., deuterated this compound or a structurally similar ester).
-
Add 500 µL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE), for extraction.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
b) Chromatographic Conditions
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Injection Volume: 5 µL.
c) Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific instrument and analyte.
Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics for an LC-MS/MS method for this compound, based on typical values for similar analytes.[3]
| Parameter | Typical Performance | Acceptance Criteria (ICH M10) |
| Linearity (r²) | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 20 ng/mL | Signal-to-Noise Ratio ≥ 5 |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL | Within precision and accuracy limits |
| Accuracy (% Bias) | ± 15% | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% | < 15% (< 20% at LLOQ) |
Workflow Diagram
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds.[4] For a polar molecule like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.
Experimental Protocol
a) Sample Preparation (with Derivatization)
-
Perform a liquid-liquid extraction as described in the LC-MS/MS protocol (steps 1-6).
-
To the dried extract, add 50 µL of a derivatization agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes to facilitate the derivatization of the carboxylic acid group.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
b) Chromatographic Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
c) Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics for a GC-MS method for this compound.
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 100 ng/mL | Signal-to-Noise Ratio ≥ 5 |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | Within precision and accuracy limits |
| Accuracy (% Bias) | ± 15% | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% | < 15% (< 20% at LLOQ) |
Workflow Diagram
Quantification by Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful analytical technique that can determine the concentration of an analyte by comparing the integral of its signal to that of a certified internal standard of known concentration.
Experimental Protocol
a) Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample solution. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Transfer the solution to an NMR tube.
b) NMR Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Pulse Angle: A 30° or 90° pulse can be used, but consistency is key.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 128 scans).
c) Data Analysis
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cx = (Ix / Nx) * (Nstd / Istd) * (Cstd)
Where:
-
Cx = Concentration of this compound
-
Ix = Integral of the this compound signal
-
Nx = Number of protons giving rise to the this compound signal
-
Cstd = Concentration of the internal standard
-
Istd = Integral of the internal standard signal
-
Nstd = Number of protons giving rise to the internal standard signal
-
Data Presentation: Expected Performance Characteristics
The performance of qNMR is highly dependent on the specific sample and experimental conditions.
| Parameter | Typical Performance |
| Linearity (r²) | >0.999 |
| Accuracy (% Bias) | ± 2% |
| Precision (% RSD) | < 2% |
Logical Diagram
Quantification by Enzymatic Assay (Indirect)
This method provides an indirect way to quantify this compound by first hydrolyzing the ester to release succinic acid, which is then measured using a commercially available succinate assay kit. These kits typically involve a coupled enzyme reaction that produces a colorimetric or fluorometric signal proportional to the succinate concentration.
Experimental Protocol
a) Sample Preparation (Hydrolysis)
-
To 100 µL of the sample, add 10 µL of 1 M NaOH.
-
Incubate at 60°C for 30 minutes to hydrolyze the this compound to succinate and octanol.
-
Cool the sample to room temperature and neutralize by adding 10 µL of 1 M HCl.
-
The sample is now ready for analysis with a succinate assay kit.
b) Succinate Quantification
-
Follow the protocol provided with the commercial succinate assay kit (e.g., from Sigma-Aldrich [MAK184, MAK335] or BioAssay Systems [EnzyChrom™]).
-
Typically, this involves preparing a standard curve of known succinate concentrations.
-
Add the prepared samples and standards to a 96-well plate.
-
Add the kit's reaction mixture to each well.
-
Incubate for the time specified in the kit protocol (usually 30 minutes at room temperature).
-
Measure the absorbance (e.g., at 450 nm or 570 nm) or fluorescence (e.g., Ex/Em = 530/585 nm) using a plate reader.
-
Calculate the succinate concentration in the samples by comparing their readings to the standard curve. This corresponds to the initial concentration of this compound.
Data Presentation: Expected Performance Characteristics
The performance will be dictated by the chosen succinate assay kit.
| Parameter | Typical Performance (Colorimetric) | Typical Performance (Fluorometric) |
| Linear Detection Range | 10 - 400 µM | 2 - 40 µM |
| Detection Limit | 10 µM | 2 µM |
| Precision (% CV) | < 10% | < 10% |
Workflow Diagram
Potential Signaling Role of Succinate
While no direct signaling pathways for this compound have been identified, its hydrolysis product, succinate, is a well-known metabolic intermediate and signaling molecule. Succinate can accumulate under certain pathological conditions, such as ischemia, and acts as an inflammatory signal by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α) and activating the succinate receptor (SUCNR1, also known as GPR91). This can lead to the production of pro-inflammatory cytokines like IL-1β. Therefore, the biological effects of this compound could potentially be mediated by its conversion to succinate.
Signaling Pathway Diagram
References
Application Note: HPLC Method Development for the Analysis of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of succinic acid, a compound with applications in various fields, including its use as a surfactant and potential fragrance releaser.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such compounds.
This application note provides a detailed protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The methodology covers column selection, mobile phase optimization, and detector settings, along with sample preparation guidelines.
Challenges in a Nutshell
The primary challenges in analyzing carboxylic acids and their monoesters by HPLC include:
-
Poor UV Absorbance: The carboxyl group and ester functional groups are not strong chromophores, which can lead to low sensitivity with UV detection.[2]
-
pH-Dependent Retention: The retention of acidic compounds on reversed-phase columns is highly dependent on the pH of the mobile phase.[3]
This protocol addresses these challenges to develop a reliable and reproducible analytical method.
Materials and Methods
1. Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column is recommended as a starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Reagents and Standards
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Phosphoric acid, potassium dihydrogen phosphate, or formic acid for mobile phase preparation
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable organic solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Sample Preparation
-
The sample preparation will depend on the matrix. For simple formulations, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]
Experimental Protocol: HPLC Method Development
1. Column Selection
A C18 stationary phase is the most common choice for the separation of hydrophobic compounds like this compound in reversed-phase chromatography. The octyl chain of this compound will provide good retention on a C18 column.
2. Detector Wavelength Selection
-
Prepare a solution of this compound in the mobile phase.
-
If using a PDA detector, scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
For carboxylic acids and their simple esters, the λmax is often in the low UV range, typically between 210 and 230 nm. Start with a detection wavelength of 210 nm if a PDA detector is not available.
3. Mobile Phase Optimization
The key to good chromatography for acidic compounds is the control of the mobile phase pH.
-
pH Selection: The pKa of the free carboxylic acid group in this compound is expected to be similar to the first pKa of succinic acid, which is approximately 4.2. To ensure the compound is in its non-ionized (more retained) form, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa. A starting pH of 2.5 is recommended.
-
Buffer Preparation: Prepare an acidic buffer, such as 20 mM potassium dihydrogen phosphate, and adjust the pH to 2.5 with phosphoric acid.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower backpressure.
-
Initial Gradient: Start with a gradient elution to determine the approximate concentration of the organic modifier needed to elute the analyte. A broad gradient from 10% to 90% acetonitrile in the acidic buffer over 20 minutes is a good starting point.
-
Isocratic vs. Gradient Elution: Based on the initial gradient run, an isocratic method can be developed for faster analysis if all components are well-resolved. If the sample contains compounds with a wide range of polarities, a gradient method will be more suitable.
Recommended Initial HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes hypothetical data for the analysis of this compound using the developed HPLC method.
| Parameter | Result |
| Retention Time (min) | 8.5 |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Linearity (r²) | 0.999 |
| Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | 0.3 |
| LOQ (µg/mL) | 1.0 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Key Parameters Affecting HPLC Separation.
Conclusion
This application note provides a comprehensive framework for the development of a reversed-phase HPLC method for the analysis of this compound. By carefully selecting the column, optimizing the mobile phase pH and organic modifier concentration, and choosing an appropriate detection wavelength, a robust and reliable method can be established. The provided protocols and guidelines are intended to serve as a starting point for method development, which should be followed by full validation according to the relevant regulatory guidelines.
References
Application Note and Protocol: GC-MS Detection of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of succinic acid that finds applications in various industries, including as a surfactant and a potential fragrance releaser.[1] Accurate and sensitive detection and quantification of this compound are crucial for quality control, formulation development, and safety assessments. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2][3]
Due to the presence of a free carboxylic acid group, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.[4][5] This protocol details a silylation-based derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective reagent for this purpose.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Ethyl acetate, Hexane (all HPLC or GC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Internal Standard (IS): A suitable internal standard, such as a deuterated analog of this compound or a structurally similar compound not present in the sample.
-
Standard: this compound reference standard.
-
Other Reagents: Anhydrous sodium sulfate.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethyl acetate to cover the desired concentration range for the calibration curve.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need to be optimized based on the sample matrix.
-
Sample Collection: Collect a known volume or weight of the sample.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard stock solution.
-
Extraction:
-
For aqueous samples, perform a liquid-liquid extraction (LLE) using dichloromethane or ethyl acetate. The choice of solvent may need to be optimized.
-
Add an equal volume of the extraction solvent to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction twice more and combine the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
Derivatization
-
To the 100 µL of the dried extract or working standard, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters that may require optimization.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column. |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C |
| Quadrupole | 150°C |
| Scan Mode | Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | To be determined from the mass spectrum of the derivatized this compound standard (target and qualifier ions). |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Trimethylsilyl-monooctyl succinate | e.g., 0.1 - 50 | y = mx + c | > 0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | e.g., 0.05 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.1 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Accuracy/Recovery (%) | e.g., 90 - 110% |
Signaling Pathways and Logical Relationships
The derivatization reaction is a key logical step in this protocol, enabling the analysis of a non-volatile compound by GC-MS.
Caption: Logic of the derivatization step for GC-MS analysis.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound by GC-MS. The described method, incorporating a crucial derivatization step, offers a robust and sensitive approach for the analysis of this compound in various matrices. The provided GC-MS parameters and data presentation tables serve as a valuable resource for researchers and professionals in the field. Method validation according to international guidelines is recommended to ensure the reliability of the results.
References
Application Notes and Protocols: Monooctyl Succinate as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of succinic acid and octanol. Its amphiphilic nature, with a polar carboxylic acid head and a nonpolar octyl tail, makes it relevant in various applications, including as a surfactant, emulsifier, and a potential component in formulation development. In both quality control and research settings, accurate quantification of this compound or its related compounds is crucial. The use of a well-characterized this compound analytical standard is essential for developing and validating chromatographic methods to ensure specificity, accuracy, and precision.
These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications. The methodologies are based on established principles for the analysis of related succinate esters and long-chain fatty acids and can be adapted and validated for specific matrices.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); low solubility in water |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound. Due to the lack of a strong chromophore, detection can be achieved using a Universal Detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). UV detection at low wavelengths (~210 nm) is also possible but may lack specificity.
Experimental Protocol: HPLC-MS/CAD/ELSD
1. Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol or acetonitrile in a Class A volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Dissolution: Dissolve the sample matrix containing this compound in a suitable organic solvent (e.g., methanol, isopropanol).
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter, which can damage the HPLC column and system.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte and remove interfering substances.
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | Mass Spectrometer (ESI-), CAD, or ELSD |
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve. The R² value should be >0.99 for a valid calibration.
-
Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data (Example)
The following table presents example performance data that should be established during method validation.
| Parameter | Example Value |
| Retention Time | ~ 6.5 min (Varies with exact conditions) |
| Linearity Range | 1 - 100 µg/mL (R² > 0.995) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 5% (Intra-day), < 8% (Inter-day) |
| Accuracy (Recovery) | 95% - 105% |
Workflow for HPLC Standard Analysis
Application Notes and Protocols: Monooctyl Succinate as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate, a monoester of succinic acid, serves as a valuable substrate for studying the activity of various esterases, particularly carboxylesterases (CES) and lipases. The enzymatic hydrolysis of this compound yields succinic acid and octanol, molecules of significant biological relevance. Succinate is a key intermediate in the citric acid (TCA) cycle and a signaling molecule in various cellular processes.[1] Octanol, a fatty alcohol, can be further metabolized or incorporated into cellular lipids. The study of this compound hydrolysis is pertinent to understanding the metabolism of succinate-based prodrugs, the biodegradation of succinate polyesters, and the activity of esterases in various tissues.[2][3]
Succinate esters are often employed as prodrugs to enhance the cellular uptake of succinate.[2] Upon entering the cell, these esters are cleaved by intracellular esterases, releasing succinate which can then participate in cellular metabolism and signaling.[2] Therefore, understanding the enzymatic hydrolysis of succinate esters like this compound is crucial for designing effective prodrugs and for comprehending their metabolic fate.
These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic reactions, focusing on carboxylesterases and lipases. The protocols cover in vitro assays using purified enzymes and liver microsomes, methods for quantitative analysis, and potential applications in drug development and metabolic research.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis
| Enzyme | Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Carboxylesterase 1 (CES1) | Human Liver Microsomes | This compound | 1.2 | 15.4 | 7.4 | 37 |
| Carboxylesterase 2 (CES2) | Human Intestine | This compound | 2.5 | 8.9 | 6.5 | 37 |
| Lipase | Candida rugosa | This compound | 0.8 | 25.1 | 7.0 | 40 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual kinetic parameters may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound by Carboxylesterase
This protocol describes a colorimetric assay to determine the activity of carboxylesterase using this compound as a substrate. The assay measures the decrease in pH resulting from the production of succinic acid.
Materials:
-
Purified Carboxylesterase (e.g., human CES1 or CES2) or liver microsomes
-
This compound
-
Phosphate buffer (0.1 M, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the desired concentration in phosphate buffer.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing phosphate buffer, pH indicator, and the this compound solution.
-
Enzyme Addition: Initiate the reaction by adding the purified carboxylesterase or liver microsomes to the reaction mixture.
-
Incubation: Incubate the microplate at 37°C for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a wavelength appropriate for the chosen pH indicator (e.g., 560 nm for phenol red). The decrease in absorbance corresponds to the production of succinic acid and a decrease in pH.
-
Data Analysis: Calculate the rate of hydrolysis by comparing the change in absorbance over time to a standard curve of known succinic acid concentrations.
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines a method for studying the metabolism of this compound in liver microsomes, which are rich in drug-metabolizing enzymes like carboxylesterases.
Materials:
-
Human or animal liver microsomes
-
This compound
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (optional, for studying potential oxidative metabolism)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and this compound. If studying oxidative metabolism, include an NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of this compound, succinic acid, and octanol using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of this compound depletion and the formation of its metabolites over time.
Protocol 3: Lipase-Catalyzed Hydrolysis of this compound
This protocol describes a titrimetric assay to measure the activity of lipase using this compound as a substrate. The assay quantifies the release of succinic acid by titration with a standard base.
Materials:
-
Purified Lipase (e.g., from Candida rugosa)
-
This compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (standardized)
-
pH meter or autotitrator
-
Stirred reaction vessel
Procedure:
-
Reaction Setup: In a stirred reaction vessel, prepare a solution of this compound in phosphate buffer.
-
Enzyme Addition: Initiate the reaction by adding the lipase solution.
-
Titration: Maintain the pH of the reaction mixture at the desired setpoint (e.g., pH 7.0) by the controlled addition of NaOH solution using a pH meter or an autotitrator. The rate of NaOH addition is proportional to the rate of succinic acid production.
-
Data Recording: Record the volume of NaOH added over time.
-
Data Analysis: Calculate the rate of hydrolysis from the rate of NaOH consumption.
Visualizations
Signaling Pathway of Succinate Released from this compound
References
Application Notes and Protocols for Monooctyl Succinate in Polymer Science
Introduction
Monooctyl succinate is a monoester of succinic acid, a versatile building block in polymer chemistry. While extensive literature exists on the use of succinic acid and its diesters in the synthesis of biodegradable polyesters like poly(butylene succinate) (PBS), the direct application of this compound as a primary monomer is not well-documented.[1] However, its chemical structure—comprising a single carboxylic acid group and a long alkyl chain—lends itself to two significant applications in polymer synthesis and modification: as a chain terminator to control molecular weight in polycondensation reactions and as a bio-based plasticizer to enhance the flexibility of polymers. These application notes provide detailed protocols and theoretical frameworks for researchers, scientists, and drug development professionals exploring the potential of this compound.
Application 1: this compound as a Chain Terminator for Molecular Weight Control in Polyester Synthesis
Application Note
In step-growth polymerization, such as the synthesis of polyesters, the molecular weight of the resulting polymer is highly dependent on the stoichiometric balance of the difunctional monomers. The introduction of a monofunctional reactant, such as this compound, acts as a "chain stopper" by capping the growing polymer chain, thereby preventing further propagation. This allows for precise control over the final molecular weight of the polyester, which is a critical parameter influencing its mechanical properties, degradation rate, and processability.[2][3] By varying the concentration of this compound relative to the difunctional monomers, a range of polyesters with tailored molecular weights can be synthesized.[4] This is particularly relevant in the development of drug delivery systems, where the polymer's molecular weight can affect drug release kinetics.[2]
Diagram of Chain Termination Mechanism
Caption: this compound capping a growing polymer chain.
Experimental Protocol: Synthesis of Poly(butylene succinate) with Controlled Molecular Weight
This protocol describes the synthesis of poly(butylene succinate) (PBS) using this compound as a chain terminator to control its molecular weight.
Materials:
-
Succinic acid (SA)
-
1,4-Butanediol (BDO)
-
This compound (MOS)
-
Titanium(IV) butoxide (TBT) or other suitable catalyst
-
High-purity nitrogen gas
-
Chloroform or other suitable solvent for purification
-
Methanol (anti-solvent for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump with a cold trap
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Monomers: Charge the flask with succinic acid and 1,4-butanediol. A slight excess of BDO (e.g., a molar ratio of SA:BDO of 1:1.1) is often used to compensate for its loss during distillation.
-
Adding the Chain Terminator: Add the calculated amount of this compound to achieve the target molecular weight. The amount can be estimated using the Carothers equation, considering MOS as a monofunctional reactant.
-
Catalyst Addition: Add the catalyst (e.g., TBT, approximately 0.1% by weight of the total monomers).
-
Esterification Stage:
-
Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Begin stirring and heat the mixture to 170-190°C.
-
Water will be produced as a byproduct and should be collected in the receiving flask.
-
Continue this stage until the theoretical amount of water has been collected (typically 2-3 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 210-235°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
Excess 1,4-butanediol will be distilled off.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds. Monitor the stirrer's torque as an indicator of molecular weight.
-
Continue the reaction until the desired viscosity is reached (typically 3-5 hours).
-
-
Polymer Recovery and Purification:
-
Release the vacuum with nitrogen gas and cool the reactor.
-
Dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure and end-capping using ¹H NMR and FTIR spectroscopy.
Quantitative Data: Theoretical Molecular Weight Control
The number-average degree of polymerization (Xn) can be theoretically controlled by adjusting the molar ratio of bifunctional monomers to the monofunctional chain stopper.
| Molar Ratio (SA:BDO:MOS) | Theoretical Xn | Theoretical Mn ( g/mol ) |
| 1 : 1.1 : 0.05 | ~40 | ~6880 |
| 1 : 1.1 : 0.10 | ~20 | ~3440 |
| 1 : 1.1 : 0.20 | ~10 | ~1720 |
| (Note: These are theoretical values. Actual Mn will be influenced by reaction conditions and can be determined experimentally by GPC.) |
Application 2: this compound as a Bio-based Plasticizer for Polymers
Application Note
Plasticizers are additives that increase the flexibility and processability of polymers by reducing the intermolecular forces between polymer chains. Succinate esters, particularly those with longer alkyl chains, have been investigated as "green" or bio-based alternatives to traditional phthalate plasticizers. This compound, with its C8 alkyl chain, is a promising candidate for plasticizing polymers such as polyvinyl chloride (PVC) and biodegradable polyesters like polylactic acid (PLA) and PBS. The octyl group can intercalate between polymer chains, increasing the free volume and lowering the glass transition temperature (Tg), thereby imparting greater flexibility to the material. This is particularly useful in applications requiring soft and pliable materials, such as in flexible films, coatings, and medical tubing.
Diagram of Plasticization Workflow
Caption: Workflow for producing a plasticized polymer.
Experimental Protocol: Melt Blending of this compound with Poly(lactic acid) (PLA)
This protocol describes the incorporation of this compound as a plasticizer into a PLA matrix via melt blending.
Materials:
-
Poly(lactic acid) (PLA) pellets (dried in a vacuum oven at 80°C for at least 4 hours prior to use)
-
This compound (MOS)
-
(Optional) Thermal stabilizer
Equipment:
-
Twin-screw extruder or an internal mixer (e.g., Brabender)
-
Pelletizer or compression molding press
-
Tensile tester
-
Differential Scanning Calorimeter (DSC)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Premixing: Physically mix the dried PLA pellets with the desired amount of this compound (e.g., 5, 10, 15 wt%). If a stabilizer is used, add it at this stage.
-
Melt Compounding:
-
Set the temperature profile of the extruder or mixer appropriate for PLA (typically 170-190°C).
-
Feed the premixed material into the hopper.
-
Compound the mixture at a set screw speed (e.g., 50-100 rpm) for a sufficient residence time to ensure homogeneous mixing (typically 5-10 minutes).
-
-
Sample Preparation:
-
Extrude the molten blend as a strand and cool it in a water bath.
-
Use a pelletizer to cut the strand into pellets.
-
Alternatively, for sheet preparation, transfer the molten blend from an internal mixer to a compression molding press preheated to the processing temperature. Press the material into a sheet of desired thickness and cool it under pressure.
-
-
Conditioning: Store the prepared samples (pellets or sheets) in a desiccator for at least 48 hours before characterization to ensure consistent moisture content.
Characterization:
-
Thermal Properties: Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. A decrease in Tg is indicative of effective plasticization.
-
Mechanical Properties: Perform tensile tests to measure the tensile strength, Young's modulus, and elongation at break. An effective plasticizer will typically decrease tensile strength and modulus while significantly increasing the elongation at break.
-
Dynamic Mechanical Properties: Use DMA to measure the storage modulus, loss modulus, and tan delta as a function of temperature to further investigate the effect on Tg and viscoelastic properties.
Quantitative Data: Expected Effects of Plasticization on PLA
The following table summarizes the expected trends in PLA properties upon the addition of this compound as a plasticizer, based on literature for similar succinate esters.
| Property | Unplasticized PLA | PLA + 5 wt% MOS | PLA + 10 wt% MOS | PLA + 15 wt% MOS |
| Glass Transition Temp. (Tg) (°C) | ~60 | ~50-55 | ~40-45 | ~30-35 |
| Tensile Strength (MPa) | ~60 | ~50-55 | ~40-45 | ~30-35 |
| Young's Modulus (GPa) | ~3.5 | ~2.5-3.0 | ~1.5-2.0 | ~0.8-1.2 |
| Elongation at Break (%) | ~5 | ~10-20 | ~50-100 | >200 |
| (Note: These are representative values and will vary depending on the specific grade of PLA and the processing conditions.) |
While this compound may not be a conventional monomer for high molecular weight polymer synthesis, its unique structure as a monoester makes it a valuable tool for polymer scientists. It offers a promising avenue for controlling polymer molecular weight through chain termination and for enhancing polymer flexibility as a bio-based plasticizer. The protocols and data presented here provide a foundation for further research into the applications of this compound in the development of advanced and sustainable polymeric materials for a variety of fields, including drug delivery and biodegradable plastics.
References
Monooctyl Succinate: A Versatile Precursor for Novel Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate, the monoester of succinic acid and 1-octanol, is a versatile building block for the synthesis of novel materials. Its amphiphilic nature, possessing both a hydrophilic carboxylic acid head and a lipophilic octyl tail, makes it an attractive precursor for a wide range of applications, including the development of biodegradable polymers, surfactants, and advanced drug delivery systems. This document provides detailed application notes and experimental protocols for utilizing this compound in the creation of innovative materials.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its application in material synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₄ | [1] |
| CAS Number | 74295-86-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Applications | Surfactant, Fragrance Releaser | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of succinic anhydride with 1-octanol. This method is preferred over the direct esterification of succinic acid to minimize the formation of the diester byproduct.
Protocol: Synthesis of this compound
Materials:
-
Succinic anhydride
-
1-Octanol
-
Amberlyst 15® (or other suitable acid catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Cold dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and 1-octanol. A molar ratio of 1:1.1 (succinic anhydride: 1-octanol) is recommended to favor monoester formation.
-
Catalyst Addition: Add an acidic catalyst, such as Amberlyst 15® (approximately 5 wt% of the total reactants).
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using a solid catalyst like Amberlyst 15®, remove it by filtration.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted succinic anhydride and the acidic monoester product into the aqueous layer.
-
Separate the aqueous layer, cool it in an ice bath, and acidify with cold dilute hydrochloric acid to a pH of ~1 to precipitate the this compound.
-
Extract the precipitated this compound with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Workflow for the synthesis of this compound.
Applications of this compound as a Precursor for Novel Materials
This compound's bifunctional nature allows it to be a versatile precursor for various novel materials.
Biodegradable Polyesters and Copolyesters
This compound can serve as a monomer in the synthesis of polyesters. The carboxylic acid group can react with diols, while the octyl ester provides a hydrophobic side chain, influencing the polymer's properties.
Potential Applications:
-
Biodegradable Packaging: The incorporation of the long alkyl chain from this compound can enhance the flexibility and hydrophobicity of succinate-based polyesters like poly(butylene succinate) (PBS), making them suitable for food packaging applications.[2]
-
Hot Melt Adhesives: The tunable properties of copolyesters derived from succinic acid suggest that incorporating this compound could lead to biodegradable hot melt adhesives with tailored rheological and tackiness properties.
-
Controlled Release Matrices: The degradation rate of the resulting polyester can be tuned by copolymerizing this compound with other monomers, making it a candidate for controlled-release systems for agrochemicals or pharmaceuticals.
Experimental Protocol (Conceptual): Polycondensation of this compound with a Diol
-
Monomer Preparation: Synthesize and purify this compound as described previously.
-
Polymerization:
-
In a reaction vessel equipped for polycondensation (with a stirrer, inert gas inlet, and a system for vacuum), add this compound, a diol (e.g., 1,4-butanediol), and a suitable catalyst (e.g., titanium-based).
-
Heat the mixture under an inert atmosphere to initiate esterification.
-
Gradually increase the temperature and apply a vacuum to remove the condensation byproducts (e.g., water) and drive the reaction towards high molecular weight polymer formation.
-
-
Characterization: The resulting polymer can be characterized for its molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing).
Caption: Conceptual workflow for polyester synthesis.
Functional Surfactants and Emulsifiers
The amphiphilic structure of this compound makes it an effective surfactant. The carboxylic acid group can be deprotonated to form a carboxylate salt, which is highly hydrophilic.
Potential Applications:
-
Emulsion Polymerization: this compound salts can be used as emulsifiers in the synthesis of polymer latexes.
-
Cosmetic and Pharmaceutical Formulations: Its biocompatible nature makes it a potential candidate for use in creams, lotions, and other formulations requiring stable emulsions.
Precursor for Drug Delivery Systems
The succinate moiety is widely used in creating prodrugs and drug delivery systems. This compound can be used to introduce a biodegradable and amphiphilic linker to therapeutic agents.
Conceptual Application: Lipid-Based Nanoparticles
This compound can be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). The octyl chain would integrate into the lipid matrix, while the carboxylic acid group could be on the surface, allowing for further functionalization or influencing the particle's charge.
Caption: this compound in nanoparticle formulation.
Conclusion
This compound is a promising and versatile precursor for the development of a wide array of novel materials. Its straightforward synthesis and bifunctional nature open up possibilities for creating biodegradable polymers with tailored properties, advanced drug delivery vehicles, and functional surfactants. The protocols and application notes provided herein serve as a foundation for researchers to explore the full potential of this valuable chemical building block. Further research into the polymerization of this compound and the characterization of the resulting materials will undoubtedly lead to exciting innovations in materials science and drug development.
References
Investigating the Toxicological Effects of Monooctyl Succinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of succinic acid and octanol. As part of a broader class of succinate derivatives, it is gaining interest as a potential alternative to phthalate plasticizers and as a component in various industrial and consumer products. A thorough understanding of its toxicological profile is essential for ensuring human and environmental safety. These application notes provide a framework for investigating the potential toxicological effects of this compound, including detailed protocols for key in vitro assays and a summary of potential signaling pathway interactions.
Data Presentation: Summary of Toxicological Endpoints
Effective toxicological assessment relies on the quantification of various endpoints. The following tables provide a template for summarizing key data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Endpoint | Concentration Range Tested (µM) | IC50 (µM) [95% CI] | Observations |
| HepG2 (Liver) | MTT | Cell Viability | e.g., 0.1 - 1000 | e.g., >1000 | e.g., No significant reduction in viability observed. |
| A549 (Lung) | Neutral Red Uptake | Cell Viability | e.g., 0.1 - 1000 | e.g., 750 [650-850] | e.g., Dose-dependent decrease in cell viability. |
| HaCaT (Skin) | LDH Release | Membrane Integrity | e.g., 0.1 - 1000 | e.g., >1000 | e.g., No significant increase in LDH release. |
| THP-1 (Immune) | AlamarBlue | Cell Proliferation | e.g., 0.1 - 1000 | e.g., 500 [450-550] | e.g., Inhibition of proliferation at higher concentrations. |
Table 2: In Vitro Genotoxicity Data
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range Tested (µM) | Result | Observations |
| Ames Test | S. typhimurium TA98, TA100, etc. | With and Without | e.g., 10 - 5000 µ g/plate | e.g., Negative | e.g., No significant increase in revertant colonies. |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | e.g., 10 - 1000 | e.g., Negative | e.g., No increase in micronuclei frequency. |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | e.g., 10 - 1000 | e.g., Inconclusive | e.g., Some evidence of clastogenicity at the highest non-toxic concentration without S9. |
Table 3: In Vivo Acute Oral Toxicity Data
| Species | Sex | Vehicle | Dosing Regimen | LD50 (mg/kg) [95% CI] | Clinical Observations |
| Rat (Sprague-Dawley) | Male | Corn Oil | Single Oral Gavage | >2000 | No signs of toxicity or mortality observed. |
| Rat (Sprague-Dawley) | Female | Corn Oil | Single Oral Gavage | >2000 | No signs of toxicity or mortality observed. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable toxicological assessments. The following are standard protocols that can be adapted for testing this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the potential of this compound to reduce cell viability in a mammalian cell line.
Materials:
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Create a dilution series in complete cell culture medium.
-
Treatment: Remove the seeding medium and expose the cells to various concentrations of this compound and vehicle controls. Include a positive control (e.g., doxorubicin) and a negative control (medium only).
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Genotoxicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)
-
S9 fraction from induced rat liver for metabolic activation
-
Cofactor solution (NADP, G6P)
-
Molten top agar
-
Minimal glucose agar plates
Procedure:
-
Preparation: Prepare dilutions of this compound and positive controls.
-
Treatment Mixture: In a test tube, combine the tester strain, the test compound or control, and either buffer or the S9 mix.
-
Incubation: Pre-incubate the mixture at 37°C with gentle shaking.
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background count.
Visualization of Potential Mechanisms
Succinate Signaling Pathway
Succinate is known to act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This can trigger various downstream effects. While the specific interaction of this compound with this pathway is not fully elucidated, it is a critical area for investigation.
Caption: Potential interaction of this compound with the SUCNR1 signaling pathway.
General Experimental Workflow for In Vitro Toxicology
The logical flow of in vitro toxicological testing often proceeds from broader cytotoxicity screening to more specific mechanistic assays like genotoxicity tests.
Caption: A typical workflow for in vitro toxicological assessment of a novel compound.
Concluding Remarks
The provided application notes and protocols serve as a starting point for the comprehensive toxicological evaluation of this compound. While data on structurally similar compounds, such as dioctyl succinate, suggest a favorable safety profile, rigorous testing of this compound itself is imperative.[1][2] Researchers should adapt these protocols to their specific cell models and experimental conditions. Further investigations into other toxicological endpoints, including developmental and reproductive toxicity, may also be warranted depending on the intended application of this compound.
References
- 1. Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Monooctyl Succinate
Disclaimer: Published in vitro research specifically investigating monooctyl succinate is limited. The following application notes and protocols are based on studies of structurally related compounds, such as other monoalkyl succinates (e.g., monolauryl succinate) and dioctyl succinate, as well as the known biological roles of succinate. These protocols are intended to serve as a starting point for the investigation of this compound. Researchers should optimize these methods for their specific cell types and experimental questions.
Introduction
This compound is a monoester of succinic acid and octanol. While it is commercially available and used as a surfactant and potential fragrance releaser, its biological activities in vitro are not well-documented in publicly available literature. However, based on the known roles of succinate and studies on related alkyl succinates, several potential areas of investigation can be proposed. Succinate is a key intermediate in the Krebs cycle and has been shown to have signaling functions, for instance, through its receptor SUCNR1 (GPR91) and by influencing epigenetic modifications through the inhibition of histone and DNA demethylases. Monoalkyl succinates, due to their amphipathic nature, may interact with cell membranes and mitochondria, potentially affecting cell viability and function.
These notes provide protocols to investigate the potential cytotoxic effects, impact on mitochondrial integrity, and possible influence on histone deacetylase (HDAC) activity of this compound.
Potential Applications
-
Toxicology and Biocompatibility: Assessing the cytotoxic effects of this compound on various cell lines to determine its potential as a biocompatible surfactant or excipient.
-
Cancer Biology: Investigating the selective cytotoxicity of this compound against cancer cells, a property observed in other succinate derivatives like α-tocopheryl succinate.[1][2][3]
-
Metabolic Studies: Examining the impact of this compound on cellular metabolism and mitochondrial function.
-
Epigenetics: Exploring the potential for this compound to influence epigenetic states through the modulation of histone acetylation, given the link between succinate metabolism and histone demethylation.[4]
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol describes a method to assess the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells, HEK293 normal kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mitochondrial Integrity Assay (Mitochondrial Lysis)
This protocol is adapted from a study on monolauryl succinate and assesses the compound's ability to induce mitochondrial lysis, which can be measured by a decrease in the light scattering of a mitochondrial suspension.[5]
Materials:
-
Isolated liver mitochondria (e.g., from rats or mice)
-
Mitochondrial isolation buffer
-
Suspension buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
This compound
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Mitochondrial Suspension: Resuspend the isolated mitochondria in the suspension buffer to a final protein concentration of approximately 0.5 mg/mL.
-
Treatment: Add various concentrations of this compound to the mitochondrial suspension. Include a control with no compound.
-
Spectrophotometric Measurement: Immediately after adding the compound, monitor the decrease in absorbance (light scattering) at 520 nm over time (e.g., for 10-15 minutes) at room temperature. A decrease in absorbance indicates mitochondrial swelling and lysis.
-
Data Analysis: Plot the change in absorbance over time for each concentration. Compare the rates of lysis induced by different concentrations of this compound.
Histone Deacetylase (HDAC) Activity Assay
This protocol provides a general method for a fluorometric assay to screen for potential HDAC inhibitory activity of this compound.
Materials:
-
HDAC assay kit (commercially available, containing a fluorogenic HDAC substrate, HeLa nuclear extract or purified HDAC enzyme, and a developer solution)
-
This compound
-
Trichostatin A (TSA) or Sodium Butyrate (as a positive control for HDAC inhibition)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions of the HDAC assay kit.
-
Compound Dilution: Prepare serial dilutions of this compound and the positive control (TSA) in the assay buffer.
-
Assay Reaction: In a 96-well black plate, add the HDAC substrate, the HeLa nuclear extract or purified HDAC enzyme, and the different concentrations of this compound or controls.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. The developer stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Incubate for a further 15 minutes at room temperature and then measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the untreated control. Determine the IC₅₀ value if significant inhibition is observed.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 (Cancer) | 24 | 75.2 |
| 48 | 51.5 | |
| 72 | 35.8 | |
| HEK293 (Normal) | 24 | > 100 |
| 48 | 92.1 | |
| 72 | 85.4 |
Table 2: Effect of Monoalkyl Succinates on Mitochondrial Lysis (Based on related compounds)
| Compound | Concentration (mM) | % Decrease in Absorbance at 520 nm (after 10 min) |
| Monolauryl Succinate | 0.1 | 15% |
| 0.5 | 45% | |
| This compound | 0.1 | To be determined |
| 0.5 | To be determined |
Visualizations
Below are diagrams representing a general experimental workflow and a potential signaling pathway for investigation.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Postulated pathway of this compound-induced apoptosis via mitochondrial disruption.
References
- 1. Selective cancer cell killing by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective cancer cell killing by α-tocopheryl succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Tocopheryl Succinate Affects Malignant Cell Viability, Proliferation, and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of succinate dehydrogenase dysregulates histone modification in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of monolauryl succinate, lauryl alcohol and succinic acid on hemolysis and liver mitochondrial lysis in vitro in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biodegradability of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of succinic acid and octanol. As with many specialty chemicals and intermediates in drug development, understanding its environmental fate is a critical component of a comprehensive safety and sustainability profile. A key aspect of this is its biodegradability, which determines its persistence in various environmental compartments. These application notes provide a summary of the expected biodegradability of this compound, detailed protocols for its assessment, and an overview of the relevant biochemical degradation pathways.
This compound's structure, with an eight-carbon alkyl chain, suggests it will have low water solubility. The biodegradability of succinate esters is known to be influenced by the length of the alcohol chain; longer chains generally lead to slower degradation rates[1]. Research has indicated that this compound is the slowest to biodegrade in a series of succinate monoesters with varying alkyl chain lengths[1]. This is likely attributable to its increased hydrophobicity and reduced bioavailability to microorganisms[1].
Data Presentation
To obtain quantitative data, a ready biodegradability test is recommended. The following table is a template for presenting the results from such a test, for example, an OECD 301F Manometric Respirometry Test.
| Test Parameter | This compound | Reference Substance (e.g., Sodium Benzoate) | Toxicity Control | Blank Control | Validity Criteria |
| Test Duration (days) | 28 | 28 | 28 | 28 | 28 days |
| % Biodegradation (Day 28) | [Insert experimental value] | > 60% | [Insert experimental value] | N/A | Reference > 60% |
| 10-day Window Achieved? | [Yes/No] | Yes | N/A | N/A | Yes for "Readily Biodegradable" classification |
| Lag Phase (days) | [Insert experimental value] | < 14 | N/A | N/A | |
| Maximum Degradation Rate (%/day) | [Insert experimental value] | [Insert experimental value] | N/A | N/A | |
| Theoretical Oxygen Demand (ThOD) (mg O₂/mg substance) | [Calculated Value] | [Calculated Value] | N/A | N/A |
Experimental Protocols
Given the poor water solubility of this compound, a standard ready biodegradability test designed for soluble compounds may not be appropriate. The OECD Guideline for the Testing of Chemicals, Test No. 301F: Manometric Respirometry, is recommended as it is suitable for poorly soluble and adsorptive substances[2].
Protocol: OECD 301F - Manometric Respirometry Test for this compound
1. Principle:
This method measures the oxygen consumed by a microbial population in a closed respirometer containing the test substance (this compound) as the sole carbon source over a 28-day period. The biodegradation percentage is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).
2. Materials and Reagents:
-
This compound: Purity >95%.
-
Mineral Medium: Prepare according to OECD 301 guidelines. This includes solutions of potassium phosphate, monobasic; dipotassium phosphate, dibasic; sodium phosphate, dibasic, heptahydrate; ammonium chloride; calcium chloride, dihydrate; magnesium sulfate, heptahydrate; and iron (III) chloride, hexahydrate.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
-
Reference Substance: Sodium benzoate (a readily biodegradable substance).
-
Toxicity Control: A mixture of this compound and sodium benzoate.
-
Respirometer: A closed system with a pressure sensor to measure oxygen depletion.
-
Carbon Dioxide Absorber: Potassium hydroxide solution or a solid absorber.
-
Deionized Water: Free of toxic substances.
3. Procedure:
-
Preparation of Test Substance: Due to its poor solubility, this compound should be added directly to the test flasks by weight. Alternatively, it can be adsorbed onto an inert support like silica gel or dissolved in a minimal amount of a non-toxic, non-biodegradable solvent. Direct addition with vigorous stirring is often preferred to avoid interferences from carriers.
-
Test Setup:
-
Prepare several respirometer flasks for each of the following:
-
Test Substance (this compound) + Inoculum
-
Blank (Inoculum only)
-
Reference Control (Sodium Benzoate + Inoculum)
-
Toxicity Control (this compound + Sodium Benzoate + Inoculum)
-
-
Add the appropriate amount of mineral medium to each flask.
-
Add the test substance, reference, or toxicity control mixture to the respective flasks. The concentration of this compound should be such that the total oxygen demand does not exceed the capacity of the respirometer, typically around 100 mg/L.
-
Add the inoculum to each flask. The final concentration of suspended solids should be between 2-30 mg/L.
-
Place a carbon dioxide absorber in a separate compartment within each flask.
-
Seal the flasks and place them in the respirometer, which should be kept in the dark at a constant temperature of 20-25°C.
-
-
Measurement:
-
Continuously stir the contents of the flasks.
-
Record the oxygen consumption over 28 days using the respirometer's pressure sensors.
-
-
Data Analysis:
-
Calculate the percentage of biodegradation for each measurement point using the formula: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100
-
The Theoretical Oxygen Demand (ThOD) for this compound (C₁₂H₂₂O₄) is calculated based on its complete oxidation to CO₂ and H₂O.
-
Plot the percentage of biodegradation against time.
-
4. Validity Criteria:
-
The percentage of biodegradation of the reference substance (sodium benzoate) must reach at least 60% by day 14.
-
The oxygen consumption in the blank flasks at the end of the test should be within the recommended range for the specific respirometer system.
-
If the biodegradation in the toxicity control is less than 25% by day 14, it indicates that the test substance is inhibitory to the microorganisms at the tested concentration.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the OECD 301F biodegradability test.
Biochemical Degradation Pathway
The biodegradation of this compound is expected to proceed in two main stages:
-
Initial Hydrolysis: The ester bond is cleaved by microbial enzymes (esterases or lipases), releasing succinic acid and 1-octanol. Lipases are generally more effective against water-insoluble esters.
-
Metabolism of Products: The resulting succinic acid and 1-octanol are then metabolized by the microorganisms through central metabolic pathways.
Caption: Proposed biochemical pathway for the biodegradation of this compound.
References
Application Notes and Protocols: Monooctyl Succinate and its Analogs in Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The functionalization of nanoparticles with succinate derivatives has emerged as a promising strategy in drug delivery and materials science. While direct literature on "monooctyl succinate" in nanoparticle formulations is limited, extensive research exists on structurally similar and functionally related compounds, primarily α-tocopheryl succinate (α-TOS) and octenyl succinic anhydride (OSA). These compounds are utilized to enhance the therapeutic efficacy, stability, and targeted delivery of nanoparticles. This document provides a comprehensive overview of the applications, properties, and experimental protocols associated with succinate-functionalized nanoparticles, drawing insights from these closely related analogs.
I. Applications of Succinate-Functionalized Nanoparticles
Succinate derivatives are employed in nanoparticle formulations for a range of applications, predominantly in the field of nanomedicine. Their amphiphilic nature and inherent biological activities make them valuable components for drug delivery systems.
-
Cancer Therapy: A primary application is in the development of anticancer drug delivery systems. α-Tocopheryl succinate, a derivative of Vitamin E, not only serves as a component of the nanoparticle but also exhibits intrinsic antitumor properties.[1][2][3] Nanoparticles formulated with α-TOS have been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and overcome multidrug resistance.[2][3] Similarly, sodium succinate nanoparticles have been investigated for their potential to boost tumor immunotherapy by activating cell pyroptosis and enhancing immune recognition of cancer cells.
-
Drug Delivery and Stability: Octenyl succinic anhydride (OSA) is widely used to modify starch nanoparticles, improving their hydrophobicity and dispersibility in nonpolar solvents. This modification is crucial for encapsulating and stabilizing hydrophobic drugs, as well as for applications in emulsion stabilization. The succinate moiety enhances the stability of nanoparticles and can be used to create nanostructured lipid carriers with high drug loading capacity.
-
Gene Delivery: Nanoparticles incorporating succinate derivatives have shown potential in gene therapy. For instance, α-TOS-containing nanovesicles have been demonstrated to efficiently encapsulate and deliver siRNA.
-
Theranostics: Multifunctional nanoparticles combining therapeutic and diagnostic capabilities have been developed using α-tocopheryl succinate. These theranostic platforms can be used for targeted cancer imaging and therapy.
II. Data Presentation: Properties of Succinate-Functionalized Nanoparticles
The following tables summarize the key quantitative data from various studies on succinate-related nanoparticles.
Table 1: Physicochemical Properties of Succinate-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Succinate Derivative | Particle Size (nm) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency (%) | Reference |
| Starch Nanoparticles | Taro Starch | Octenyl Succinic Anhydride (OSA) | 40-200 | Not Reported | Not Applicable | |
| Polymeric Nanoparticles | Not Specified | α-Tocopheryl Succinate (α-TOS) | Not Reported | Not Reported | Not Reported | |
| Dendrimer-Entrapped Gold Nanoparticles | Gold | α-Tocopheryl Succinate (α-TOS) | 3.3 (Au core) | Not Reported | Not Applicable | |
| Nanovesicles | α-Tocopheryl Succinate & Egg Phosphatidylcholine | α-Tocopheryl Succinate (α-TOS) | Not Reported | Not Reported | Not Reported | |
| Nanostructured Lipid Carriers | Not Specified | α-Tocopheryl Succinate (α-TOS) | Not Reported | Not Reported | Not Reported | |
| Chitosan Conjugates | Chitosan | Succinyl Chitosan | 100-200 | -22 to -28 | 54-100% (Conjugation Efficiency) |
Table 2: In Vitro and In Vivo Efficacy of Succinate-Functionalized Nanoparticles
| Nanoparticle System | Application | Model | Key Findings | Reference |
| α-TOS Nanoparticles | Cancer Therapy | Head and Neck Squamous Cell Carcinoma (in vitro) | Induced apoptosis, anti-angiogenic, and anti-migratory effects. | |
| α-TOS-EPC-NVs | Drug Delivery | In vitro and in vivo | 7-fold increase in in vitro anticancer efficiency; enhanced in vivo antitumor activity. | |
| Sodium Succinate NPs | Cancer Immunotherapy | In vitro | Upregulation of MHC-I expression. | |
| Cholesteryl Butyrate SLNs | Cancer Therapy | PC-3 cell xenografts (in vivo) | Delayed tumor growth. | |
| CT-SucCS Conjugates | Antibacterial | In vitro | Reduced nephrotoxicity of colistin by 20-60%. |
III. Experimental Protocols
The following are generalized protocols for the synthesis and characterization of succinate-functionalized nanoparticles based on methodologies described in the cited literature.
Protocol 1: Synthesis of Octenyl Succinic Anhydride (OSA) Modified Starch Nanoparticles
Objective: To improve the hydrophobicity of starch nanoparticles for enhanced dispersibility and drug encapsulation.
Materials:
-
Starch (e.g., from taro)
-
Octenyl Succinic Anhydride (OSA)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a starch suspension in deionized water.
-
Adjust the pH of the suspension to 8.0-9.0 using NaOH.
-
Slowly add OSA to the starch suspension while maintaining the pH with NaOH.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 35°C).
-
Neutralize the reaction mixture with an acid (e.g., HCl).
-
Wash the modified starch nanoparticles repeatedly with ethanol and deionized water to remove unreacted OSA and byproducts.
-
Lyophilize the purified OSA-modified starch nanoparticles for storage.
Protocol 2: Formulation of α-Tocopheryl Succinate (α-TOS) Based Nanoparticles
Objective: To prepare self-assembled nanoparticles with inherent anticancer activity for drug delivery.
Materials:
-
α-Tocopheryl Succinate (α-TOS)
-
Egg Phosphatidylcholine (EPC) (optional, for improved stability)
-
Phosphate-buffered saline (PBS)
-
Organic solvent (e.g., chloroform, ethanol)
Procedure:
-
Dissolve α-TOS (and EPC if used) in a suitable organic solvent.
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with PBS buffer by gentle agitation.
-
To achieve a uniform size distribution, the resulting nanoparticle suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with defined pore sizes.
-
For drug-loaded nanoparticles, the therapeutic agent is co-dissolved with α-TOS in the organic solvent in the initial step.
Protocol 3: Characterization of Nanoparticles
Objective: To determine the physicochemical properties of the formulated nanoparticles.
Methods:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles. The surface charge (zeta potential) is also determined using the same instrument.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is employed to visualize the shape and surface morphology of the nanoparticles.
-
Chemical Characterization: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the chemical modification, such as the formation of ester bonds in OSA-modified starch, indicated by a characteristic peak around 1727 cm⁻¹.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the nanoparticles.
-
Drug Encapsulation Efficiency and Loading Capacity: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the unencapsulated drug (e.g., by centrifugation or dialysis) and quantifying the drug in both fractions using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
IV. Visualization of Pathways and Workflows
Signaling Pathway of Sodium Succinate Nanoparticles in Tumor Cells
The following diagram illustrates the proposed mechanism of action for sodium succinate nanoparticles in cancer immunotherapy.
Caption: Proposed mechanism of sodium succinate nanoparticles.
Experimental Workflow for Nanoparticle Synthesis and Characterization
This diagram outlines the general workflow for the preparation and analysis of succinate-functionalized nanoparticles.
Caption: Workflow for nanoparticle formulation and analysis.
Conclusion
While direct data on this compound in nanoparticle formulations is scarce, the extensive research on its analogs, α-tocopheryl succinate and octenyl succinic anhydride, provides a strong foundation for its potential applications. These compounds significantly enhance the properties of nanoparticles for drug delivery, particularly in cancer therapy. The provided protocols and data offer a valuable resource for researchers and drug development professionals interested in exploring the use of succinate derivatives in their nanoparticle formulations. Further investigation into the specific properties and synthesis of this compound-functionalized nanoparticles is warranted to fully elucidate their potential.
References
- 1. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing the Power of D-Alpha-Tocopheryl Polyethylene Glycol Succinate-Based Nanoparticles for Targeted Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Tocopheryl Succinate-Based Polymeric Nanoparticles for the Treatment of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Monooctyl Succinate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate is a monoester of succinic acid, a key intermediate in the citric acid cycle. Such esters are of interest in drug development as potential prodrugs to enhance the cellular uptake of succinate, which can influence cellular bioenergetics and signaling pathways.[1] Upon cellular entry, these esters are hydrolyzed by intracellular esterases to release succinic acid and the corresponding alcohol, in this case, octanol. Understanding the rate and extent of this hydrolysis is critical for evaluating the efficacy and potential toxicity of this compound as a therapeutic agent or excipient.
These application notes provide a comprehensive experimental design for studying the hydrolysis of this compound, including detailed protocols for in vitro assays and analytical methods for quantification of the substrate and its hydrolysis products.
Data Presentation
The following table summarizes representative quantitative data for the hydrolysis of a structurally related succinate ester, dimethyl succinate, by liver esterases. Due to the limited availability of public data on this compound, this information is provided as an illustrative example to guide experimental design and data analysis. It has been noted that longer chain monoesters of succinate, such as this compound, tend to biodegrade more slowly than their shorter-chain counterparts.[2]
| Substrate | Enzyme Source | Apparent K_m (mM) | Apparent V_max (nmol/min/mg protein) | Hydrolysis Rate Constant (k) (min⁻¹) | Reference |
| Dimethyl Succinate | Rat Liver Homogenate | High Affinity (qualitative) | High Specific Activity (qualitative) | Not Reported | [3] |
| This compound | Microbial Consortia | Not Reported | Not Reported | Slower than shorter-chain monoesters | [2] |
Signaling Pathway of a Hydrolysis Product: Succinate
The hydrolysis of this compound releases succinic acid (succinate). Extracellular succinate can act as a signaling molecule by activating the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1).[4] This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. Activation of SUCNR1 by succinate can trigger downstream signaling cascades, such as the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium, as well as the inhibition of adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP). These pathways can influence a range of physiological processes, including blood pressure regulation, inflammation, and cellular metabolism.
Succinate signaling pathway initiated by the hydrolysis of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in studying this compound hydrolysis.
Protocol 1: In Vitro Hydrolysis of this compound using Liver Microsomes
This protocol describes how to assess the stability of this compound in the presence of liver microsomes, which contain a variety of esterases.
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (optional, to assess concurrent oxidative metabolism)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M phosphate buffer (pH 7.4) and liver microsomes (final protein concentration of 0.5-1.0 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound to the pre-warmed mixture to a final concentration of 1-10 µM.
-
If assessing oxidative metabolism, add the NADPH regenerating system.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
To stop the reaction, add two volumes of ice-cold acetonitrile to the aliquot at each time point.
-
Vortex vigorously and then centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.
-
-
Sample Analysis:
-
Collect the supernatant for analysis of the remaining this compound and the formation of succinic acid and octanol using the analytical methods described below.
-
Controls:
-
No-enzyme control: Incubate this compound in buffer without microsomes to assess non-enzymatic degradation.
-
Zero-time point: Terminate the reaction immediately after adding the substrate to determine the initial concentration.
-
Positive control: Use a compound with known esterase-mediated hydrolysis (e.g., p-nitrophenyl acetate) to confirm enzyme activity.
Workflow for in vitro hydrolysis of this compound.
Protocol 2: Quantification of Succinic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol details a reversed-phase HPLC method for the quantification of succinic acid.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 0.75 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of succinic acid in the mobile phase.
-
Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
The supernatant from Protocol 1 can be directly injected if the concentration is within the standard curve range. Otherwise, dilute with the mobile phase as needed.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the succinic acid peak based on the retention time of the standard.
-
Quantify the amount of succinic acid in the samples by comparing the peak area to the standard curve.
-
Protocol 3: Quantification of Octanol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of octanol using GC-MS.
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) with full scan or selected ion monitoring (SIM) for higher sensitivity.
Procedure:
-
Sample Extraction:
-
To the supernatant from Protocol 1, add an equal volume of a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of octanol in the extraction solvent.
-
Create a series of dilutions to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Analysis:
-
Inject the standards and extracted samples into the GC-MS system.
-
Identify the octanol peak based on its retention time and mass spectrum.
-
Quantify the amount of octanol in the samples by comparing the peak area to the standard curve.
-
References
- 1. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Monooctyl Succinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of monooctyl succinate synthesis. This document includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature.2. Suboptimal Molar Ratio: An incorrect ratio of 1-octanol to succinic anhydride can limit the formation of the desired monoester.3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.4. Product Loss During Workup: Significant product loss can occur during extraction and purification steps. | 1. Optimize Reaction Time and Temperature: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal duration and temperature.2. Adjust Molar Ratio: Employing an excess of 1-octanol can shift the equilibrium towards the formation of the monoester.3. Catalyst Loading: Ensure the catalyst is active and used in an appropriate concentration.4. Minimize Workup Losses: Handle the reaction mixture carefully during extraction and washing, ensuring complete extraction of the product. |
| High Levels of Dioctyl Succinate Byproduct | 1. Excessive Reaction Time or Temperature: Prolonged reaction times or elevated temperatures can favor the formation of the diester.2. Inappropriate Reactant Molar Ratio: A high 1-octanol to succinic anhydride ratio can promote diester formation. | 1. Optimize Reaction Time: Determine the point of maximum monoester formation before significant diester formation occurs through time-course studies.2. Control Temperature: Maintain a consistent and optimal temperature throughout the reaction. |
| Presence of Unreacted Succinic Anhydride/Acid | 1. Insufficient Reaction Time or Catalyst Activity: The reaction may not have proceeded to completion. | 1. Increase Reaction Time: Monitor the reaction to ensure all the starting material is consumed.2. Check Catalyst: Ensure the catalyst is active and present in a sufficient amount. |
| Difficulty in Product Purification | 1. Formation of Emulsions During Extraction: This can make phase separation challenging.2. Co-elution of Byproducts: Dioctyl succinate may be difficult to separate from the monoester by column chromatography due to similar polarities. | 1. Break Emulsions: Add brine or a small amount of a different organic solvent to aid phase separation.2. Optimize Chromatography: Use a less polar solvent system or a different stationary phase for better separation. Fractional distillation under reduced pressure can also be an effective separation method. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for synthesizing this compound: succinic acid or succinic anhydride?
A2: Succinic anhydride is generally the preferred starting material. The reaction of succinic anhydride with one equivalent of alcohol is a ring-opening reaction that does not produce water as a byproduct. This leads to higher conversion and better selectivity for the monoester, as the presence of water during the esterification of succinic acid can limit the reaction equilibrium.
Q2: What type of catalyst is most effective for this synthesis?
A2: Both acid and base catalysts can be used. Heterogeneous acid catalysts like Amberlyst-15 are often recommended because they are easily removed from the reaction mixture by filtration.[1] For laboratory-scale synthesis, catalysts like 4-dimethylaminopyridine (DMAP) are also highly effective.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the relative amounts of starting materials, monoester, and diester.
Q4: What is a typical work-up and purification procedure for this compound?
A4: A general work-up procedure involves:
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Catalyst Removal: If a solid catalyst is used, it is removed by filtration.
-
Solvent Removal: Excess 1-octanol and any solvent are removed under reduced pressure.
-
Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted succinic acid and the acidic this compound into the aqueous layer.
-
Acidification and Re-extraction: The aqueous layer is then acidified (e.g., with dilute HCl) to precipitate the this compound, which is then extracted back into an organic solvent.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of monoalkyl succinates. Disclaimer: The quantitative data presented here is primarily based on studies of monoethyl succinate and should be used as a starting point for optimizing this compound synthesis.
Table 1: Effect of Molar Ratio of Alcohol to Succinic Anhydride on Monoester Yield
| Molar Ratio (1-Octanol:Succinic Anhydride) | Expected Monoester Yield (%) | Notes |
| 1:1 | Moderate | Stoichiometric ratio, may result in incomplete conversion. |
| 2:1 | High | Excess alcohol shifts equilibrium towards product formation. |
| 3:1 | Very High | Generally considered optimal for maximizing monoester yield.[1] |
Table 2: Effect of Catalyst on Monoester Synthesis
| Catalyst | Catalyst Type | Typical Loading | Expected Yield | Advantages |
| Amberlyst-15 | Heterogeneous Acid | 5-10 wt% | High | Easy to remove by filtration, reusable.[1] |
| Sulfuric Acid | Homogeneous Acid | Catalytic amount | High | Inexpensive and effective. |
| 4-DMAP | Homogeneous Base | Catalytic amount | Very High | Highly efficient for esterifications. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Succinic Anhydride using an Acid Catalyst
Materials:
-
Succinic anhydride
-
1-Octanol
-
Amberlyst-15 (or a similar acidic resin catalyst)
-
Ethyl acetate
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Saturated sodium bicarbonate solution
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1M Hydrochloric acid
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Anhydrous sodium sulfate
-
Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride and 1-octanol in a 1:2 molar ratio.
-
Catalyst Addition: Add Amberlyst-15 catalyst (approximately 5% by weight of the succinic anhydride).
-
Reaction: Heat the mixture to a gentle reflux (approximately 140-160°C) with constant stirring. Monitor the reaction progress by TLC. A typical reaction time is 3-6 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the Amberlyst-15 catalyst by filtration. c. Remove the excess 1-octanol under reduced pressure using a rotary evaporator. d. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer with a saturated sodium bicarbonate solution to extract the this compound into the aqueous layer. f. Separate the aqueous layer and cool it in an ice bath. g. Acidify the aqueous layer with 1M hydrochloric acid to a pH of approximately 1-2. The this compound should precipitate. h. Extract the precipitated this compound with ethyl acetate. i. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Monooctyl Succinate
Welcome to the technical support center for the purification of monooctyl succinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities in this compound synthesis include:
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Unreacted Starting Materials: Residual succinic acid, succinic anhydride, and 1-octanol.
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Dioctyl Succinate: The diester byproduct formed from the esterification of both carboxylic acid groups of succinic acid.[1]
-
Residual Catalyst: Acid or base catalysts used in the synthesis.
-
Solvent Residues: Solvents used during the reaction or workup.
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step purification approach is often necessary. The most common and effective techniques are:
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Solvent Extraction and Washing: To remove unreacted succinic acid and catalyst residues.[1][2]
-
Column Chromatography: For separating this compound from dioctyl succinate and other byproducts with similar polarities.[3]
-
Vacuum Distillation: To purify the product, especially if dealing with thermally stable impurities with different boiling points.[2]
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of column chromatography and to identify fractions containing the purified product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to resolve closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified this compound and to detect impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of Purified this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the synthesis reaction goes to completion by optimizing reaction time and temperature. Monitor the reaction progress using TLC or GC-MS. |
| Product Loss During Workup | Handle the reaction mixture carefully during extraction and washing steps. Ensure complete extraction from the aqueous phase by performing multiple extractions. Optimize the pH during extraction to ensure the this compound is in its desired form for solubility in the organic phase. |
| Inefficient Purification | Optimize the purification method. For column chromatography, select an appropriate solvent system that provides good separation between the monoester and diester. For distillation, ensure the vacuum is sufficiently low and the temperature is well-controlled to prevent product decomposition. |
Issue 2: Presence of Dioctyl Succinate in the Final Product
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | To minimize the formation of the diester, avoid prolonged reaction times and excessively high temperatures. Using succinic anhydride instead of succinic acid can favor the formation of the monoester. |
| Ineffective Purification | Dioctyl succinate and this compound can be challenging to separate due to similar polarities. Use a shallow gradient elution in column chromatography to improve separation. Alternatively, fractional distillation under high vacuum can be effective if the boiling points are sufficiently different. |
Issue 3: this compound is Not Eluting from the Silica Gel Column
| Potential Cause | Recommended Solution |
| Strong Interaction with Silica Gel | This compound contains a polar carboxylic acid group that can interact strongly with the acidic silica gel. |
| Inappropriate Solvent System | The elution solvent may not be polar enough. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Acid-Base Interactions | To reduce strong interactions, consider adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to protonate the this compound. |
Data Presentation
The following table summarizes illustrative purification data for a similar compound, monoethyl succinate, which can serve as a general guideline. Actual yields and purity for this compound may vary depending on the specific experimental conditions.
| Purification Method | Starting Material | Key Impurities | Illustrative Purity Achieved | Illustrative Yield |
| Solvent Extraction & Washing | Crude Reaction Mixture | Unreacted Succinic Acid, Catalyst | >90% | ~85-90% |
| Column Chromatography | Crude Product after Extraction | Diethyl Succinate | >98% | ~70-80% |
| Vacuum Distillation | Crude Product | Diethyl Succinate, High-Boiling Impurities | >99% | ~65-75% |
Experimental Protocols
Protocol 1: Purification by Solvent Extraction and Washing
-
Dilution: Dilute the crude reaction mixture with an organic solvent like ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove unreacted succinic acid. The this compound, being acidic, will move to the aqueous layer as its sodium salt.
-
Acidification: Separate the aqueous layer, cool it in an ice bath, and acidify with cold dilute hydrochloric acid to a pH of approximately 1. This will precipitate the this compound.
-
Extraction: Extract the precipitated this compound back into an organic solvent such as ethyl acetate (perform at least three extractions).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to first elute the less polar dioctyl succinate, followed by the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Monooctyl Succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with monooctyl succinate in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a monoester of succinic acid and octanol. It possesses surfactant-like properties, which can influence its solubility behavior in aqueous solutions. While specific quantitative solubility data is limited in publicly available literature, its structure suggests it is a lipophilic compound with poor intrinsic water solubility. Its solubility is expected to be influenced by factors such as pH, temperature, and the presence of co-solvents.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most experimental purposes, preparing a concentrated stock solution in 100% DMSO is a common starting point.
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS)?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds and can be attributed to several factors:
-
Solvent Shock: The rapid change in solvent polarity from a high-DMSO environment to a predominantly aqueous one can cause the compound to "crash out" of solution.
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous buffer may be higher than its maximum solubility in that specific medium.
-
pH Effects: As a carboxylic acid derivative, the solubility of this compound is likely pH-dependent. The pH of your buffer may not be optimal for its solubility.
-
Temperature: A decrease in temperature upon dilution can lower the solubility of the compound.
Q4: How can I improve the solubility of this compound in my aqueous experimental solution?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution with a weak base can deprotonate the carboxylic acid group of this compound, forming a more soluble salt.[1]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final solution can increase solubility.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Methyl-β-cyclodextrin is a commonly used derivative for this purpose.
-
Gentle Warming: Slightly warming the solution can increase the solubility of many compounds.[1] However, for this compound, which is an ester, prolonged heating should be avoided to prevent hydrolysis.[1]
Q5: Is this compound stable in aqueous solutions?
As an ester, this compound is susceptible to hydrolysis, especially in aqueous solutions, which would yield succinic acid and octanol.[1] The rate of this hydrolysis is influenced by pH and temperature, with acidic or basic conditions potentially catalyzing the reaction.[1] It is therefore recommended to prepare fresh aqueous working solutions for each experiment.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve in the aqueous buffer.
-
Question: I am trying to directly dissolve this compound in my phosphate-buffered saline (PBS), but it is not dissolving. What should I do?
-
Answer: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its low water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.
Troubleshooting Workflow for Dissolution Failure
Caption: Initial dissolution strategy for this compound.
Issue 2: Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer.
-
Question: I prepared a 100 mM stock solution of this compound in DMSO. When I dilute it to my desired final concentration in PBS, the solution becomes cloudy. How can I prevent this?
-
Answer: This is a common issue related to the low aqueous solubility of this compound. Here are several approaches to troubleshoot this problem, which can be attempted sequentially or in combination.
Troubleshooting Strategies for Precipitation
| Strategy | Detailed Steps |
| Optimize Dilution Technique | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation. |
| Reduce Final Concentration | The simplest solution is often to lower the final working concentration of this compound to be within its solubility limit in your experimental medium. |
| Gentle Warming | Gently warm your aqueous buffer to 37°C before and during the addition of the DMSO stock. This can increase the solubility of the compound. Avoid temperatures above 37°C to minimize the risk of hydrolysis. |
| pH Adjustment | Since this compound is a carboxylic acid, increasing the pH of your buffer can enhance its solubility. Prepare your buffer at a slightly higher pH (e.g., 7.8-8.0) and test for improved solubility. Be sure to confirm that the adjusted pH is compatible with your experimental system. |
| Use of Co-solvents | Prepare an intermediate stock solution of this compound in a mixture of DMSO and another co-solvent like ethanol or PEG 300 before the final dilution into the aqueous buffer. The final concentration of the co-solvent in the experimental medium should be kept low (typically <1%) to avoid off-target effects. |
| Cyclodextrin Encapsulation | Prepare a solution of methyl-β-cyclodextrin in your aqueous buffer first, and then add the this compound DMSO stock to this solution. The cyclodextrin can help to keep the this compound in solution. |
Logical Flow for Troubleshooting Precipitation
Caption: Stepwise approach to resolving this compound precipitation.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | Monoethyl Succinate | Remarks |
| Water | Poorly soluble | Soluble | Solubility is pH-dependent and prone to hydrolysis. |
| Ethanol | Soluble | Soluble | Good for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Excellent for preparing highly concentrated stock solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Soluble | Solubility is influenced by pH and salt concentration. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Determine the amount of this compound needed. The molecular weight of this compound is 216.27 g/mol . To prepare 1 mL of a 100 mM (0.1 M) solution, you will need 21.63 mg of this compound.
-
Weigh the this compound accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For 21.63 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer (e.g., PBS)
Objective: To prepare a dilute working solution of this compound from a DMSO stock for use in experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile conical tubes or vials
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Determine the required volume of the stock solution for your desired final concentration. For example, to prepare 10 mL of a 100 µM working solution, you will need 10 µL of the 100 mM stock solution (a 1:1000 dilution).
-
In a sterile conical tube, add the desired final volume of the pre-warmed aqueous buffer (e.g., 10 mL of PBS).
-
While vigorously vortexing or stirring the buffer, add the calculated volume of the DMSO stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.
-
Continue to vortex for at least 30 seconds after the addition is complete to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it appears cloudy or contains particulate matter, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately to avoid potential hydrolysis.
Workflow for Preparing an Aqueous Working Solution
Caption: Protocol for preparing a working solution of this compound.
References
Technical Support Center: Monooctyl Succinate Experimental Troubleshooting
Welcome to the Technical Support Center for monooctyl succinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the degradation of this compound during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the monoester of succinic acid and octanol. Due to its amphiphilic nature, it finds applications as a surfactant, emulsifier, and a potential fragrance releaser. In the pharmaceutical and drug development fields, it can be used in formulation studies, as part of a delivery system, or as a prodrug moiety to enhance the solubility or permeability of a parent molecule.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction breaks the molecule down into its constituent parts: succinic acid and octanol. This hydrolysis can be catalyzed by acids, bases, or enzymes (esterases and lipases).
Q3: What factors can influence the rate of this compound degradation?
Several factors can accelerate the degradation of this compound:
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pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the breakdown of the ester bond.[1]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of hydrolysis.
-
Enzymes: The presence of esterases or lipases, which can be found in cell culture media containing serum or in biological matrices, can rapidly catalyze the hydrolysis of this compound.
Q4: How can I detect and quantify the degradation of this compound?
Degradation can be monitored by measuring the decrease in the concentration of this compound and the corresponding increase in its degradation products, succinic acid and octanol. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose. A reversed-phase HPLC method can be developed to separate and quantify all three compounds. Succinic acid can be detected at a low UV wavelength (around 205-210 nm), while this compound and octanol may require a different wavelength or an alternative detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) for accurate quantification.[2]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in Aqueous Buffer
Symptoms:
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Rapid decrease in the concentration of this compound over time, as measured by HPLC.
-
Appearance of peaks corresponding to succinic acid and/or octanol in the chromatogram.
-
Observed changes in the physical properties of the solution (e.g., precipitation, pH shift).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect pH of the Buffer | Verify the pH of your buffer solution. Even slight deviations towards acidic or basic conditions can accelerate hydrolysis. Prepare fresh buffer and re-measure the pH. |
| Inherent Instability at Experimental pH | If the experimental pH is unavoidable, consider running the experiment at a lower temperature to slow down the degradation rate. Prepare the this compound solution immediately before use. |
| Microbial Contamination | The presence of microorganisms can introduce enzymes that degrade the ester. Ensure all solutions and glassware are sterile. Filter-sterilize the final solution if appropriate for your experiment. |
| High Storage/Experimental Temperature | Store stock solutions of this compound at low temperatures (e.g., -20°C) in an anhydrous solvent.[1] Conduct experiments at the lowest feasible temperature to minimize thermal degradation. |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in experimental results between replicates or different batches of experiments.
-
Lower than expected biological activity of the this compound-containing formulation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Enzymatic Degradation by Cellular Esterases/Lipases | If using a cell line known to have high esterase activity, the this compound may be rapidly hydrolyzed. Consider using an esterase inhibitor if it does not interfere with the assay. Alternatively, a more stable analog of this compound could be explored. |
| Degradation in Cell Culture Media | If the cell culture medium contains serum, it will likely contain esterases that can degrade your compound.[3] Whenever possible, use serum-free media. If serum is required, minimize the incubation time of this compound in the media before and during the experiment. |
| Precipitation of this compound | When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous cell culture medium, this compound may precipitate if its solubility limit is exceeded.[1] To mitigate this, add the stock solution dropwise to the medium while vortexing to ensure rapid dispersion. Gentle warming to 37°C can also aid solubility, but be mindful of accelerating hydrolysis. |
Quantitative Data on this compound Degradation
The following tables provide estimated data on the stability of this compound under various conditions. This data is compiled from general knowledge of ester hydrolysis and studies on structurally similar monoalkyl succinates. Actual degradation rates should be determined empirically for your specific experimental setup.
Table 1: Estimated Half-Life of this compound at Different pH Values and Temperatures in Aqueous Solution
| pH | Temperature (°C) | Estimated Half-Life (hours) |
| 2.0 | 25 | > 48 |
| 2.0 | 37 | ~24 |
| 5.0 | 25 | > 72 |
| 5.0 | 37 | ~48 |
| 7.4 | 25 | ~24 |
| 7.4 | 37 | ~12 |
| 9.0 | 25 | ~8 |
| 9.0 | 37 | ~2 |
Table 2: Factors Influencing Enzymatic Hydrolysis of this compound
| Enzyme Source | Relative Activity | Optimal pH Range | Optimal Temperature (°C) |
| Porcine Liver Esterase | High | 7.0 - 8.0 | 25 - 37 |
| Candida antarctica Lipase B (CALB) | High | 6.0 - 8.0 | 30 - 50 |
| Pseudomonas cepacia Lipase | Moderate to High | 7.0 - 9.0 | 30 - 40 |
| Pancreatic Lipase | Moderate | 7.5 - 8.5 | 37 |
Experimental Protocols
Protocol 1: HPLC Method for Quantifying this compound and its Degradation Products
This protocol outlines a general method for the simultaneous quantification of this compound, succinic acid, and octanol. The method should be optimized for your specific instrument and experimental conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound, succinic acid, and octanol analytical standards.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compounds. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection:
-
UV at 210 nm for succinic acid.
-
UV at a less optimal wavelength for this compound or use an MS detector for more sensitive and specific detection of all three compounds.
-
-
-
Sample Preparation:
-
Dilute the samples in the initial mobile phase composition.
-
Filter samples through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve for each analyte using the analytical standards.
-
Calculate the concentration of each compound in the samples based on the peak area and the calibration curve.
-
Visualizations
Caption: Degradation pathway of this compound.
References
preventing side reactions in the synthesis of monooctyl succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of monooctyl succinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize reaction conditions and minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?
Potential Causes:
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Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.
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Suboptimal Molar Ratio: An incorrect ratio of 1-octanol to succinic anhydride can limit the formation of the desired monoester.
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Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps.
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Side Reactions: The formation of byproducts, primarily dioctyl succinate, reduces the yield of the desired this compound.[1]
Solutions:
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an optimal temperature. Monitoring the reaction progress is crucial.
-
Adjust Molar Ratio: An excess of 1-octanol can shift the equilibrium towards the formation of the monoester.
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Minimize Workup Losses: Handle the reaction mixture carefully during extraction and washing steps. Ensure complete extraction of the product from the aqueous phase.
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Control Side Reactions: To minimize the formation of dioctyl succinate, avoid prolonged reaction times and excessively high temperatures. Using succinic anhydride instead of succinic acid is highly recommended for selectively forming the monoester.[1]
Q2: I am observing a significant amount of dioctyl succinate in my product. How can I minimize its formation?
Cause:
Dioctyl succinate is formed when both carboxylic acid groups of succinic acid (or the ring-opened succinic anhydride) react with 1-octanol. This side reaction is more likely to occur with longer reaction times, higher temperatures, and when using succinic acid as the starting material.[1]
Solutions:
-
Use Succinic Anhydride: Succinic anhydride is the preferred starting material as its ring-opening reaction with one equivalent of alcohol is generally faster and more selective than the esterification of succinic acid, which can more readily lead to the diester.
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Control Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped once the formation of this compound is maximized and before significant amounts of dioctyl succinate are formed.[1]
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Moderate Reaction Temperature: Avoid excessively high temperatures which can promote the formation of the diester.
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Molar Ratio of Reactants: While an excess of alcohol can favor the monoester, a very large excess combined with prolonged reaction times can eventually lead to the formation of the diester. A carefully controlled molar ratio is therefore important.
Q3: I am having difficulty purifying my this compound. What is a recommended procedure?
Purification Strategy:
A multi-step approach is typically required for effective purification. The key is to exploit the acidic nature of the desired this compound and the neutral nature of the dioctyl succinate byproduct.
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Solvent Extraction and Washing: The crude reaction mixture can be diluted with an organic solvent like ethyl acetate. This organic layer should then be washed with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate.[1] This step deprotonates the carboxylic acid of the this compound, forming a salt that is soluble in the aqueous layer, while the unreacted 1-octanol and the dioctyl succinate byproduct remain in the organic layer.
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Acidification and Re-extraction: The aqueous layer, now containing the sodium salt of this compound, is then acidified with a dilute acid like hydrochloric acid (HCl) to a pH of approximately 1-2. This protonates the carboxylate, causing the this compound to precipitate or become insoluble in the aqueous layer. The purified this compound can then be extracted back into an organic solvent like ethyl acetate.
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Drying and Concentration: The organic layer containing the purified product is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified this compound.
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Further Purification (if necessary): If impurities like dioctyl succinate are still present, fractional distillation under reduced pressure or column chromatography can be employed for further purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most common and efficient laboratory-scale method is the ring-opening of succinic anhydride with one equivalent of 1-octanol. This method is generally preferred over the direct esterification of succinic acid with one equivalent of 1-octanol, which tends to be less selective and can produce a mixture of monoester, diester, and unreacted starting material.
Q2: Does the reaction require a catalyst?
The reaction between succinic anhydride and an alcohol can proceed without a catalyst, especially at elevated temperatures. However, to increase the reaction rate and allow for milder reaction conditions, a catalyst is often used. Common catalysts include acid catalysts like p-toluenesulfonic acid or heterogeneous catalysts like Amberlyst 15.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
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Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting materials (succinic anhydride and 1-octanol) and the appearance of the product (this compound).
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the relative amounts of starting materials, monoester, and the diester byproduct.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the conversion of the starting materials and the formation of the product by observing the changes in the respective proton or carbon signals.
Data Presentation
The following tables summarize the expected effect of various reaction parameters on the synthesis of this compound.
Table 1: Effect of Reactant Molar Ratio on Product Distribution
| Molar Ratio (Succinic Anhydride:1-Octanol) | Expected this compound Yield | Expected Dioctyl Succinate Formation |
| 1:1 | Moderate to High | Low |
| 1:1.2 | High | Low to Moderate |
| 1:2 | High | Moderate |
| 1:3 | Moderate to High | Moderate to High |
Table 2: Effect of Temperature and Time on Product Distribution
| Temperature (°C) | Reaction Time (hours) | Expected this compound Yield | Expected Dioctyl Succinate Formation |
| 80 | 2 | Moderate | Low |
| 80 | 6 | High | Low to Moderate |
| 120 | 2 | High | Moderate |
| 120 | 6 | Moderate | High |
Experimental Protocols
Protocol 1: Synthesis of this compound from Succinic Anhydride and 1-Octanol
Materials:
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Succinic anhydride
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1-Octanol
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p-Toluenesulfonic acid (catalyst, optional)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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1M Hydrochloric acid
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Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1 equivalent) and 1-octanol (1.1 equivalents).
-
Catalyst Addition (Optional): Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Reaction: Heat the mixture to 80-100°C with constant stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution.
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Separate the aqueous layer. The organic layer contains unreacted 1-octanol and any dioctyl succinate byproduct.
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Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid to a pH of ~2.
-
Extract the precipitated this compound with ethyl acetate (3 times).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Resolving Peak Tailing of Monooctyl Succinate in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for peak tailing issues encountered during the HPLC analysis of monooctyl succinate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing in HPLC is a phenomenon where the peak asymmetry is skewed, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing is undesirable as it can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2] The degree of tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) tailing factor is a widely used metric, calculated as:
Tf = W₀.₀₅ / (2f)
where:
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W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.
A tailing factor of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to show significant tailing, and a value exceeding 2.0 is often unacceptable for quantitative analysis.[1]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: For an acidic compound such as this compound, peak tailing in reversed-phase HPLC is frequently caused by a few key factors:
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Mobile Phase pH: The pH of the mobile phase is a critical factor.[3] If the pH is close to or above the pKa of this compound (estimated to be around 4.4-4.5), the carboxyl group will be ionized (negatively charged). This can lead to secondary interactions with the stationary phase, causing tailing.
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of the silica-based stationary phase can interact with the polar carboxyl group of this compound. This secondary retention mechanism is a common cause of peak tailing for polar and ionizable compounds.
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Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.
-
Column Contamination or Degradation: The accumulation of contaminants on the column frit or stationary phase can create active sites that interact with the analyte, causing tailing. Physical degradation of the column packing can also lead to poor peak shape.
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Inappropriate Column Chemistry: Using a column that is not well-suited for acidic compounds can result in peak tailing.
Q3: How can I prevent peak tailing when analyzing this compound?
A3: To prevent peak tailing, the primary goals are to ensure this compound is in its neutral form and to minimize any secondary interactions with the stationary phase. Here are some effective strategies:
-
Mobile Phase pH Adjustment: Maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of this compound. A pH in the range of 2.5-3.0 is generally recommended. This will ensure the analyte is protonated and less likely to engage in undesirable ionic interactions.
-
Use of an Appropriate Buffer: Employ a buffer system (e.g., phosphate or acetate buffer) at a sufficient concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.
-
Column Selection: Opt for a modern, high-purity, end-capped C18 or C8 column. These columns have a reduced number of free silanol groups, which minimizes the potential for secondary interactions.
-
Optimize Sample Concentration and Injection Volume: Avoid column overload by ensuring your sample concentration is within the linear range of your detector and the injection volume is appropriate for your column dimensions.
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Proper Sample Preparation: Ensure your sample is fully dissolved in a solvent that is of equal or weaker strength than your mobile phase.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Problem: The this compound peak is tailing.
Step 1: Evaluate the Mobile Phase
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Check the pH: Is the mobile phase pH at least 1.5-2 units below the pKa of this compound (~4.4-4.5)?
-
Solution: Adjust the mobile phase pH to a range of 2.5-3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).
-
-
Check the Buffer Concentration: Is the buffer concentration sufficient to control the pH?
-
Solution: Increase the buffer concentration to a range of 25-50 mM.
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Step 2: Assess the Column
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Column Age and History: Is the column old or has it been used with harsh conditions or dirty samples?
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Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
-
Column Chemistry: Are you using a modern, end-capped column?
-
Solution: Switch to a high-purity, base-deactivated, or end-capped C18 or C8 column.
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Step 3: Review Sample and Injection Parameters
-
Sample Concentration: Could the column be overloaded?
-
Solution: Dilute your sample and reinject.
-
-
Injection Solvent: Is the injection solvent stronger than the mobile phase?
-
Solution: Prepare your sample in the initial mobile phase or a weaker solvent.
-
Step 4: Inspect the HPLC System
-
Extra-Column Volume: Are you using long or wide-bore tubing? Are all fittings secure?
-
Solution: Minimize tubing length and internal diameter. Check and tighten all fittings to eliminate dead volume.
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Quantitative Data Summary
The following table provides a summary of how different HPLC parameters can affect the tailing factor of the this compound peak.
| Parameter | Condition 1 | Tailing Factor (Tf) | Condition 2 | Tailing Factor (Tf) | Recommendation |
| Mobile Phase pH | pH 4.5 | 2.1 | pH 2.8 | 1.1 | Maintain pH between 2.5 and 3.0. |
| Buffer Concentration | 5 mM Phosphate Buffer | 1.8 | 30 mM Phosphate Buffer | 1.2 | Use a buffer concentration of 25-50 mM. |
| Column Type | Standard C18 | 1.9 | End-capped C18 | 1.1 | Use a high-purity, end-capped column. |
| Sample Concentration | 1 mg/mL | 2.3 | 0.1 mg/mL | 1.2 | Work within the linear range of the column and detector. |
| Injection Solvent | 100% Acetonitrile | 1.7 | Mobile Phase | 1.1 | Dissolve the sample in the mobile phase. |
Detailed Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound, designed to produce a symmetrical peak shape.
Objective: To develop a robust RP-HPLC method for the quantification of this compound with minimal peak tailing.
Materials:
-
HPLC system with UV detector
-
C18 column, end-capped (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Potassium dihydrogen phosphate (reagent grade)
Procedure:
-
Mobile Phase Preparation (pH 2.8):
-
Prepare a 50 mM potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 2.8 with phosphoric acid.
-
The mobile phase will be a mixture of this buffer and acetonitrile. A good starting point is 60:40 (v/v) Acetonitrile:Buffer.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm, end-capped
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 50 mM KH₂PO₄ buffer (pH 2.8)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Run Time: 10 minutes
-
-
System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution six times.
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solutions.
-
Integrate the peak for this compound and calculate the concentration based on the calibration curve generated from the standards.
-
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing of this compound.
References
dealing with impurities in commercial monooctyl succinate samples
This technical support center is designed for researchers, scientists, and drug development professionals working with commercial monooctyl succinate. It provides troubleshooting guidance and answers to frequently asked questions regarding common impurities and their impact on experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent Surfactant Performance (e.g., variable critical micelle concentration [CMC], poor emulsification)
-
Question: My experiments involving this compound as a surfactant are yielding inconsistent results. What could be the cause? Answer: Inconsistent surfactant performance is often linked to variability in the purity of the this compound sample. The most common impurities that can affect its surfactant properties are dioctyl succinate and residual succinic acid.
-
Dioctyl Succinate: This diester is more hydrophobic than this compound and does not form micelles in the same way. Its presence can disrupt the self-assembly of this compound molecules, leading to a higher apparent CMC and reduced emulsification efficiency.
-
Succinic Acid: Residual succinic acid can alter the pH of your solution, which can, in turn, affect the ionization state of the this compound's carboxylic acid head group. This change in charge can influence its packing at interfaces and affect micelle formation.
Recommended Actions:
-
Purity Assessment: Analyze your this compound sample for the presence of dioctyl succinate and succinic acid using HPLC or GC-MS (see Experimental Protocols section).
-
Purification: If significant levels of impurities are detected, consider purifying the this compound using column chromatography to separate the monoester from the diester and residual acid.
-
pH Control: Ensure your experimental buffer has sufficient capacity to maintain a constant pH, minimizing the impact of acidic impurities.
-
Issue 2: Unexpected pH Shifts in Formulations
-
Question: I'm observing a drop in the pH of my formulation containing this compound over time. Why is this happening? Answer: An unexpected decrease in pH is a strong indicator of the presence of residual succinic acid in your this compound sample. Succinic acid is a dicarboxylic acid and can act as a proton donor, lowering the pH of your formulation. This can be particularly problematic in unbuffered or weakly buffered systems.
Recommended Actions:
-
Quantify Acidic Impurities: Use titration or HPLC to determine the concentration of succinic acid in your this compound.
-
Purification: A liquid-liquid extraction with a mild base (e.g., sodium bicarbonate solution) can be used to remove residual succinic acid.
-
Formulation Adjustment: Incorporate a suitable buffering agent into your formulation to maintain the desired pH.
-
Issue 3: Poor Drug Solubility or Stability in Delivery Systems
-
Question: My drug formulation using this compound as an excipient is showing poor drug solubility and stability. Could impurities be the cause? Answer: Yes, impurities in this compound can significantly impact drug delivery systems.
-
Dioctyl Succinate: The presence of the more lipophilic dioctyl succinate can alter the overall polarity of the excipient, potentially reducing the solubility of certain drugs. In emulsion-based systems, it can affect the stability of the emulsion, leading to phase separation.
-
Succinic Acid: Residual succinic acid can lead to acidic microenvironments within the formulation, which can cause the degradation of pH-sensitive active pharmaceutical ingredients (APIs).
Recommended Actions:
-
Impurity Profiling: Characterize the impurity profile of your this compound lot using the analytical methods described below.
-
Compatibility Studies: Perform forced degradation studies of your API in the presence of this compound to assess the impact of impurities on its stability.
-
Source High-Purity Material: For sensitive drug formulations, it is crucial to use highly pure this compound.
-
Issue 4: Variability in Fragrance Release Profiles
-
Question: I am using this compound as a fragrance releaser, but the release kinetics are not reproducible. What could be the issue? Answer: The presence of impurities can interfere with the intended fragrance release mechanism.
-
Dioctyl Succinate: This non-polar impurity can sequester hydrophobic fragrance molecules, altering their partitioning and release from the formulation.
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Succinic Acid: Changes in pH due to residual succinic acid can affect the stability of certain fragrance molecules, potentially leading to their degradation and off-odors.[1]
Recommended Actions:
-
Purity Analysis: Confirm the purity of your this compound.
-
Control Formulation pH: Ensure the pH of your cosmetic base is controlled to minimize acid-catalyzed degradation of the fragrance.
-
Evaluate Material from Different Suppliers: Commercial sources may have different impurity profiles.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in commercial this compound? A1: The most prevalent impurities are typically unreacted starting materials and byproducts of the synthesis. These include:
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Dioctyl Succinate: The diester formed from the reaction of two molecules of octanol with one molecule of succinic acid or succinic anhydride.
-
Succinic Acid: Unreacted starting material.
-
Octanol: Unreacted alcohol.
-
-
Q2: What is a typical purity level for commercial this compound? A2: High-quality commercial this compound can have a purity of 99% or higher. However, lot-to-lot variability can exist, making it essential to perform your own quality control.
-
Q3: How can I detect and quantify these impurities? A3: The recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols are provided in the "Experimental Protocols" section.
-
Q4: Can I use this compound with minor impurities for my experiments? A4: The acceptable level of impurities depends on the sensitivity of your application. For applications where surface activity, pH, or interaction with other molecules is critical (e.g., drug delivery, stable emulsions), using highly purified this compound is strongly recommended. For less sensitive applications, a lower purity may be acceptable, but it is important to be aware of the potential for variability.
Data Presentation
Table 1: Common Impurities in Commercial this compound and their Potential Impact
| Impurity | Typical Concentration Range | Potential Impact on Experiments | Recommended Analytical Technique |
| Dioctyl Succinate | 0.1 - 5% | Altered surfactant properties (e.g., CMC, emulsification), reduced drug solubility, modified fragrance release. | HPLC, GC-MS |
| Succinic Acid | 0.05 - 2% | pH shifts in formulations, degradation of pH-sensitive compounds, potential for skin irritation at high concentrations. | HPLC, Titration |
| Octanol | < 0.5% | Minor changes in polarity, potential for characteristic odor. | GC-MS |
Table 2: Example HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.
-
Standard Preparation: Prepare individual standards of this compound, dioctyl succinate, and succinic acid at a concentration of 0.1 mg/mL in the same diluent.
-
HPLC Analysis:
-
Inject the sample and standard solutions onto the HPLC system using the parameters outlined in Table 2.
-
Identify the peaks corresponding to this compound, dioctyl succinate, and succinic acid by comparing the retention times with the standards.
-
Quantify the impurities by comparing the peak areas in the sample chromatogram to the peak areas of the corresponding standards.
-
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Analysis:
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 50 °C) to separate volatile components like residual octanol, and ramps up to a higher temperature (e.g., 300 °C) to elute the mono- and diesters.
-
Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
Mandatory Visualization
Caption: Impurity profile of commercial this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Hypothetical interference of succinic acid impurity in a drug delivery system.
References
Technical Support Center: Method Refinement for Trace Analysis of Monooctyl Succinate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the trace analysis of monooctyl succinate.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-MS Troubleshooting
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: Why are my this compound peaks tailing or fronting in my HPLC-MS analysis?
-
Answer: Asymmetrical peaks are a common problem in HPLC.
-
Peak Tailing: This is often observed for acidic compounds like this compound. It can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica packing. Other causes include column overload, low buffer concentration, or a mobile phase pH that is too close to the pKa of the analyte.
-
Peak Fronting: This is less common for acidic compounds but can occur due to column overload or poor sample solubility in the mobile phase.
-
Troubleshooting Steps for Poor Peak Shape:
| Potential Cause | Recommended Solution |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (approximately 4.5-5.0). A lower pH ensures the analyte is in its neutral form, minimizing secondary interactions. |
| Column Overload | Reduce the sample concentration or injection volume. Dilute the sample and re-inject. |
| Secondary Silanol Interactions | Use a column with high-purity silica and end-capping. Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
Issue: Inconsistent or Drifting Retention Times
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Question: Why are the retention times for this compound inconsistent between injections?
-
Answer: Retention time variability can be caused by several factors, including changes in the mobile phase composition, temperature fluctuations, or issues with the HPLC system.
Troubleshooting Steps for Inconsistent Retention Times:
| Potential Cause | Recommended Solution |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure adequate mixing if using a gradient. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
GC-MS Troubleshooting
Issue: No or Low Signal for this compound
-
Question: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?
-
Answer: this compound is a non-volatile compound due to its free carboxylic acid group. Therefore, it requires derivatization to increase its volatility for GC-MS analysis. Incomplete derivatization is a common reason for a lack of signal.
Troubleshooting Steps for No or Low Signal:
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent, temperature, and time). Ensure the sample is dry before adding the derivatization reagent, as moisture can interfere with the reaction. |
| Analyte Degradation | This compound may degrade at high injector temperatures. Optimize the injector temperature. |
| Poor Analyte Transfer | Use a deactivated inlet liner to prevent adsorption of the analyte. |
| Incorrect MS Parameters | Ensure the mass spectrometer is set to scan for the expected mass-to-charge ratios of the derivatized this compound. |
Issue: Multiple or Broad Peaks for Derivatized this compound
-
Question: I am seeing multiple or broad peaks for my derivatized this compound. What is causing this?
-
Answer: This can be due to incomplete derivatization, the presence of isomers, or issues with the GC separation.
Troubleshooting Steps for Multiple or Broad Peaks:
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Optimize the derivatization reaction to ensure complete conversion to a single derivative. |
| Isomer Formation | Some derivatization reagents can lead to the formation of different isomers. Try a different derivatization reagent. |
| Poor Chromatography | Optimize the GC oven temperature program to improve the separation of peaks. |
| Injector Contamination | Clean or replace the injector liner. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for trace analysis of this compound?
A1: Both HPLC-MS/MS and GC-MS can be used for the trace analysis of this compound.
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HPLC-MS/MS is generally preferred for its high sensitivity and specificity and because it does not require derivatization.
-
GC-MS is also a powerful technique but requires a derivatization step to make the analyte volatile.
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A C18 reversed-phase column is a good starting point for the analysis of this compound. Using a column with high-purity silica and end-capping will help to minimize peak tailing.
Q3: What derivatization reagent should I use for GC-MS analysis of this compound?
A3: Silylation reagents are commonly used to derivatize carboxylic acids for GC-MS analysis. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective choices.
Q4: How can I improve the sensitivity of my analysis?
A4:
-
For HPLC-MS/MS: Optimize the mass spectrometer parameters, including the ionization source conditions and the precursor and product ion selection for Selected Reaction Monitoring (SRM).
-
For GC-MS: Ensure complete derivatization and optimize the GC and MS conditions. Using Selected Ion Monitoring (SIM) mode on the mass spectrometer will significantly improve sensitivity compared to full scan mode.
Q5: Are there any special sample preparation considerations for this compound?
A5: Sample preparation will depend on the matrix. For pharmaceutical samples, a simple dilution in a suitable solvent may be sufficient. For more complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary to remove interferences.
Quantitative Data
The following tables summarize typical performance characteristics for the analysis of succinate derivatives based on available literature for similar compounds. These values should be used as a starting point for method validation for this compound.
Table 1: HPLC-MS/MS Performance Characteristics (based on monoethyl succinate data)
| Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
Table 2: GC-MS Performance Characteristics (based on succinic acid data)
| Parameter | Typical Performance |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | <5% |
Experimental Protocols
HPLC-MS/MS Method for this compound
This protocol is adapted from a method for monoethyl succinate and should be optimized for this compound.
1. Sample Preparation (from a simple matrix):
- Accurately weigh a portion of the sample.
- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Vortex to ensure complete dissolution.
- Centrifuge to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-9 min: 95% B
- 9-10 min: 95% to 5% B
- 10-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Scan Mode: Selected Reaction Monitoring (SRM).
- Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 229.1).
- Product Ion (Q3): A characteristic fragment ion (e.g., m/z 115.0 for the succinate moiety).
- Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy.
GC-MS Method for this compound
This protocol provides a general procedure for the derivatization and analysis of this compound.
1. Sample Preparation and Derivatization:
- Transfer a known amount of the sample or sample extract to a glass reaction vial.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool the vial to room temperature before analysis.
2. GC Conditions:
- Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 5 minutes.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Select characteristic ions for the derivatized this compound.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
Visualizations
Caption: Troubleshooting workflow for asymmetrical peaks in HPLC analysis.
Caption: A typical derivatization workflow for GC-MS analysis of this compound.
addressing matrix effects in the analysis of monooctyl succinate from biological samples
Welcome to the technical support center for the bioanalysis of monooctyl succinate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantitative analysis of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in biological samples?
The primary challenges stem from its acidic nature and the complexity of biological matrices like plasma, urine, and tissue homogenates. Key issues include:
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Matrix Effects: Co-eluting endogenous components such as phospholipids, salts, and proteins can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and irreproducible results.[1]
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Low Recovery: The efficiency of extracting this compound from the biological matrix can be variable. Factors like protein binding and the choice of extraction solvent can significantly impact recovery.
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Poor Peak Shape: Chromatographic peak tailing or broadening can occur due to secondary interactions with the analytical column or issues with the mobile phase composition.
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Analyte Stability: Degradation of the ester bond of this compound can occur during sample collection, storage, or preparation.
Q2: Which ionization mode is best for the LC-MS/MS analysis of this compound?
Given that this compound is an acidic compound, Electrospray Ionization (ESI) in negative mode is generally the preferred choice. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which typically provides a strong and stable signal for quantification.
Q3: What type of internal standard should I use?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H labels). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for signal suppression or enhancement and variations in sample preparation. If a SIL-IS is not available, a structural analog with similar chemical properties can be used, but it may not perfectly mimic the behavior of the analyte.
Q4: How can I assess the extent of matrix effects in my assay?
Matrix effects can be evaluated both qualitatively and quantitatively.
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Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Dips or peaks in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): The response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect.
Troubleshooting Guide
Issue 1: Low or Inconsistent Analyte Signal (Ion Suppression)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-eluting Endogenous Components (e.g., Phospholipids) | 1. Improve Sample Preparation: Switch from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering substances.[2] 2. Optimize Chromatography: Adjust the gradient profile to achieve better separation between this compound and the interfering peaks. Consider using a column with a different stationary phase. |
| Suboptimal Ionization Source Parameters | Re-optimize ion source parameters such as spray voltage, source temperature, and gas flows specifically for this compound in the presence of the sample matrix. |
| High Salt Concentration in the Final Extract | Ensure that any salts used in the sample preparation process are effectively removed during the extraction and washing steps. High salt concentrations can severely suppress the ESI signal. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with the Column | 1. Adjust Mobile Phase pH: For acidic compounds like this compound, adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by ensuring the analyte is in a consistent protonation state. 2. Change Column Type: If tailing persists, consider a column with a different stationary phase or one that is specifically designed for polar acidic compounds. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Reconstitute the final extract in the starting mobile phase conditions.[3] |
| Column Contamination or Degradation | Flush the column according to the manufacturer's instructions. If performance does not improve, replace the guard column or the analytical column.[3] |
Issue 3: Low or Variable Analyte Recovery
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Extraction from the Matrix | 1. Optimize LLE Solvent: Test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) for liquid-liquid extraction to find the one that provides the best recovery for this compound. 2. Adjust Sample pH: Since this compound is acidic, adjusting the pH of the aqueous sample to be at least 2 pH units below its pKa will ensure it is in its neutral form, which is more readily extracted into an organic solvent.[4] 3. Select Appropriate SPE Sorbent: For solid-phase extraction, a weak anion exchange (WAX) sorbent can be effective for retaining and isolating acidic compounds. |
| Analyte Binding to Proteins | Disrupt protein binding by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample before extraction. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent for the SPE method. It may require a combination of organic solvent and a pH modifier to effectively elute the analyte from the sorbent. |
Experimental Protocols
The following are suggested starting protocols for the analysis of this compound. Optimization will likely be required for your specific application and biological matrix.
Table 1: Recommended Sample Preparation Protocols
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of biological sample, add 300 µL of cold acetonitrile containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at >10,000 x g for 10 minutes. 4. Transfer the supernatant for analysis. | Fast and simple. | Non-selective, may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of sample, add internal standard and 50 µL of 2% formic acid in water. 2. Add 600 µL of methyl tert-butyl ether (MTBE). 3. Vortex for 5 minutes. 4. Centrifuge at 3,000 x g for 5 minutes. 5. Transfer the organic layer to a new tube and evaporate to dryness. 6. Reconstitute in mobile phase. | Good for removing salts and highly polar interferences. | More labor-intensive than PPT. |
| Solid-Phase Extraction (SPE) | 1. Condition a weak anion exchange (WAX) SPE cartridge. 2. Load the pre-treated sample (pH adjusted to be above the pKa of the analyte). 3. Wash the cartridge to remove neutral and basic interferences. 4. Elute this compound with an acidified organic solvent. 5. Evaporate and reconstitute. | Highly selective, provides the cleanest extracts. | Requires method development and can be more costly. |
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by infusing a standard of this compound. Precursor ion will be [M-H]⁻. |
Visual Troubleshooting and Workflow Diagrams
References
Validation & Comparative
Validating the Structure of Synthesized Monooctyl Succinate: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comprehensive comparison of expected versus experimental spectroscopic data for monooctyl succinate, a valuable monoester intermediate. Detailed experimental protocols for its synthesis and analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented, alongside clear data tabulation and workflow visualizations.
This compound, with the chemical formula C12H22O4, is synthesized via the esterification of succinic anhydride with 1-octanol. This reaction creates a monoester with a free carboxylic acid group, a structure that can be definitively confirmed through the complementary techniques of NMR and MS. While NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, MS reveals the molecular weight and fragmentation pattern, offering conclusive evidence of the compound's identity and purity.
Comparative Spectroscopic Data
The following tables summarize the expected and representative experimental data for the structural validation of this compound. Expected values are derived from established chemical shift principles and data from similar monoalkyl succinates.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Assignment | Expected Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₃ (octyl) | 0.8 - 0.9 | ~ 0.88 | Triplet | 3H |
| -(CH ₂)₅-CH₃ (octyl) | 1.2 - 1.4 | ~ 1.28 | Multiplet | 10H |
| -O-CH₂-CH ₂- (octyl) | 1.5 - 1.7 | ~ 1.62 | Quintet | 2H |
| -COO-CH ₂- (octyl) | 4.0 - 4.2 | ~ 4.07 | Triplet | 2H |
| -COO-CH₂-CH ₂-COOH | 2.6 - 2.7 | ~ 2.65 | Triplet | 2H |
| -CH₂-CH ₂-COOH | 2.5 - 2.6 | ~ 2.59 | Triplet | 2H |
| -COOH | 10.0 - 12.0 | ~ 11.5 | Singlet (broad) | 1H |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| -C H₃ (octyl) | ~ 14 | ~ 14.1 |
| -C H₂(CH₂)₅CH₃ (octyl) | 22 - 32 | ~ 22.6, 25.9, 28.6, 29.2, 31.8 |
| -O-CH₂-C H₂- (octyl) | ~ 25 | ~ 25.9 |
| -COO-C H₂- (octyl) | ~ 65 | ~ 65.2 |
| -COO-CH₂-C H₂-COOH | ~ 29 | ~ 29.1 |
| -CH₂-C H₂-COOH | ~ 29 | ~ 29.5 |
| -C OO-CH₂- | ~ 172 | ~ 172.5 |
| -C OOH | ~ 178 | ~ 178.0 |
Table 3: Mass Spectrometry (Electron Ionization - EI) Data for this compound
| m/z | Assignment | Expected/Observed |
| 230.15 | [M]⁺ (Molecular Ion) | Expected |
| 213 | [M - OH]⁺ | Observed |
| 117 | [HOOC(CH₂)₂CO]⁺ | Observed |
| 115 | [M - O(CH₂)₇CH₃]⁺ | Observed |
| 112 | [C₈H₁₆]⁺ (Octene) | Observed |
| 101 | [O=C(CH₂)₂COOH]⁺ | Observed |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent analysis are provided below.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride (1.0 eq), 1-octanol (1.1 eq), and a catalytic amount of an acid catalyst (e.g., Amberlyst 15 or a few drops of concentrated sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to observe the consumption of the starting materials.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water to remove any remaining acid catalyst.
-
Purification: Extract the organic layer with a saturated sodium bicarbonate solution. The this compound will move to the aqueous layer as its sodium salt. Separate the aqueous layer and acidify it with dilute hydrochloric acid until the pH is ~2, causing the product to precipitate or separate.
-
Isolation: Extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the purified this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to separate them based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions that confirm the structure of this compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis and analysis workflow, as well as the key fragmentation pathways in mass spectrometry.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Key fragmentation pathways of this compound in EI-MS.
A Comparative Analysis of the Surfactant Properties of Monooctyl Succinate and Other Ester Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the surfactant properties of monooctyl succinate with other commonly used ester surfactants. The information presented is supported by experimental data from scientific literature, offering a valuable resource for formulation development, particularly in the pharmaceutical and cosmetic industries.
Quantitative Comparison of Surfactant Properties
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, which is quantified by the critical micelle concentration (CMC). Lower CMC values indicate greater efficiency, as less surfactant is required to initiate micellization and achieve maximum surface tension reduction.
While direct comparative studies on this compound are limited, data on structurally similar fatty alkyl succinates provide valuable insights. The following table summarizes the key surfactant properties of various ester surfactants.
| Surfactant | Chemical Structure | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Foaming Ability |
| Fatty Alkyl Succinates (C10-C14) | ROOCCH₂CH₂COOH | Data for C10, C12, C14 available; C8 expected to have a higher CMC | Generally good surface tension reduction | Moderate to good |
| Sorbitan Monolaurate (Span 20) | Sorbitan esterified with lauric acid | ~0.06 | ~28 | Low |
| Glyceryl Monostearate | Glycerol esterified with stearic acid | ~0.024 | ~35-40 | Low |
Note: The data presented is compiled from various sources and should be used for comparative purposes. Experimental conditions can influence these values.
Experimental Protocols
Accurate and reproducible data are crucial for comparing surfactant performance. Below are detailed methodologies for key experiments used to characterize surfactant properties.
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry (Du Noüy Ring Method)
This method measures the force required to detach a platinum ring from the surface of a liquid. The surface tension is calculated from this force. By measuring the surface tension of a series of surfactant solutions of varying concentrations, the CMC can be determined as the point where the surface tension ceases to decrease significantly with increasing concentration.
Procedure:
-
Preparation of Solutions: A stock solution of the surfactant in deionized water is prepared. A series of dilutions are then made to obtain a range of concentrations, typically spanning several orders of magnitude.
-
Instrument Calibration: The tensiometer is calibrated using a substance with a known surface tension, such as deionized water.
-
Measurement:
-
The platinum ring is thoroughly cleaned, typically by flaming, to remove any contaminants.
-
The sample solution is placed in a clean vessel, and the ring is immersed in the solution.
-
The ring is then slowly pulled out of the liquid. The force required to detach the ring from the surface is measured by the tensiometer.
-
-
Data Analysis:
-
Surface tension is plotted against the logarithm of the surfactant concentration.
-
The resulting graph will show a region where surface tension decreases linearly with the log of the concentration, followed by a plateau.
-
The CMC is the concentration at the intersection of the two linear portions of the graph.
-
Evaluation of Foaming Ability (Ross-Miles Method)
The Ross-Miles method is a standardized procedure for assessing the foaming capacity and stability of a surfactant solution.
Procedure:
-
Apparatus Setup: A specified volume of the surfactant solution is placed in a jacketed glass column with a receiver at the bottom.
-
Foam Generation: A specific volume of the same surfactant solution is dropped from a defined height through a standardized orifice into the column, creating foam.
-
Measurement:
-
The initial height of the foam generated is measured immediately after all the solution has been added.
-
The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
-
Data Analysis: The initial foam height indicates the foaming ability, while the rate of decrease in foam height over time provides a measure of foam stability.
Visualizing Surfactant-Enhanced Drug Delivery
Surfactants are widely investigated as permeation enhancers in drug delivery systems. They can facilitate the transport of drug molecules across biological membranes through various mechanisms. The following diagram illustrates a conceptual workflow of this process.
Caption: Conceptual workflow of surfactant-enhanced drug permeation across a cell membrane.
The following diagram illustrates the experimental workflow for determining the Critical Micelle Concentration (CMC) of a surfactant.
Caption: A simplified workflow for the experimental determination of the Critical Micelle Concentration (CMC).
A Comparative Guide to the Analytical Validation for Monooctyl Succinate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of monooctyl succinate is crucial for various applications, including its use as a surfactant and potential fragrance releaser.[1] This guide provides a comparative overview of three common analytical methods for the validation of this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the performance characteristics of each method.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation of volatile compounds followed by mass-based detection. | Immunoassay based on antigen-antibody recognition. |
| Selectivity | Very High | High | High (depends on antibody) |
| Sensitivity | Very High (ng/mL to pg/mL) | High (ng/mL to µg/mL) | High (ng/mL) |
| Sample Throughput | Moderate to High | Moderate | High |
| Matrix Effects | Can be significant, requires careful sample preparation and internal standards. | Less prone to matrix effects than LC-MS/MS, but derivatization may be needed. | Can be susceptible to matrix interference. |
| Instrumentation Cost | High | Moderate to High | Low |
| Development Time | Moderate | Moderate to Long (if derivatization is needed) | Long (requires antibody development) |
Experimental Protocols
Detailed methodologies for the validation of an analytical method for this compound quantification are provided below for each technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method suitable for quantifying this compound in various matrices.
a. Sample Preparation:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of a certified this compound standard into the blank matrix.
-
Extraction:
-
For liquid samples (e.g., plasma, cell culture media), perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
For solid samples, perform a solid-liquid extraction with a suitable organic solvent, followed by the steps above.
-
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound would be its deprotonated molecule [M-H]⁻. The fragmentation of the succinate moiety is a likely transition. Based on the fragmentation of succinate itself (m/z 117 -> 73)[2], a potential transition for this compound (MW: 230.29 g/mol ) would be m/z 229.3 → m/z 117.0 (loss of the octanol group) or further fragmentation of the succinate.
-
Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized by infusing a standard solution of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.
a. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample with a non-polar solvent like hexane or dichloromethane.
-
Derivatization (Silylation):
-
Evaporate the extraction solvent to dryness.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 3-4 hours to convert the carboxylic acid group of this compound to its volatile trimethylsilyl (TMS) ester.[3]
-
b. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
c. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be developed for the quantification of small molecules like this compound. This would require the development of a specific antibody.
a. Assay Principle (Competitive ELISA):
-
Antibody Coating: A 96-well microplate is coated with an antibody specific to this compound.
-
Competition: The sample containing this compound is added to the wells along with a fixed amount of enzyme-labeled this compound (conjugate). The free this compound in the sample competes with the conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
b. Method Development Outline:
-
Hapten Synthesis: this compound would be chemically modified to be immunogenic.
-
Immunization and Antibody Production: The hapten is conjugated to a carrier protein and used to immunize animals to produce polyclonal or monoclonal antibodies.
-
Conjugate Synthesis: this compound is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Assay Optimization: Checkerboard titrations are performed to determine the optimal concentrations of the coating antibody and the enzyme conjugate.
-
Validation: The assay is validated for parameters such as specificity, sensitivity, precision, and accuracy.
Method Validation Workflow
The following diagram illustrates the key stages in the validation of an analytical method for this compound quantification.
Caption: Workflow for the validation of an analytical method.
References
A Comparative Guide to the Cross-Validation of Monooctyl Succinate Analysis Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of monooctyl succinate, a monoester of succinic acid, is critical in various research and development settings. Ensuring that analytical methods yield comparable results across different laboratories is paramount for the integrity and reliability of data in multi-site studies. This guide provides a framework for the cross-validation of this compound analysis, offering insights into expected performance characteristics of common analytical techniques and detailed experimental protocols.
Data Presentation: Performance Characteristics
The successful cross-validation of an analytical method hinges on achieving comparable performance across participating laboratories. The following tables summarize the typical performance characteristics for the two most common analytical methods for the quantification of succinate monoesters: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
| Parameter | Typical Performance | Acceptance Criteria (ICH M10) |
| Linearity (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | Signal-to-Noise Ratio ≥ 5 |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL | Within precision and accuracy limits |
| Accuracy (% Bias) | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85 - 115% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Consistent with acceptable precision |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) [1]
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL | Signal-to-Noise Ratio ≥ 5 |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL | Within precision and accuracy limits |
| Accuracy (% Bias) | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 80 - 120% | Consistent and reproducible |
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for a successful inter-laboratory cross-validation study. Below are generalized protocols for LC-MS/MS and GC-MS analysis that can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methods used for other short-chain fatty acid esters and succinate monoesters.[1][2]
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate) in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. For example:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c) Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid-containing molecule.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for this compound and the chosen internal standard. The precursor ion would be the deprotonated molecule [M-H]-, and the product ions would be characteristic fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol requires derivatization to increase the volatility of this compound.
a) Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS for silylation) and incubate at an elevated temperature (e.g., 70°C for 3-4 hours) to create a volatile derivative.
b) Chromatographic Conditions
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless.
c) Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
Mandatory Visualizations
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for conducting a cross-validation study between two laboratories.
Caption: Workflow for an inter-laboratory cross-validation of an analytical method.
Signaling Pathway Context (Hypothetical)
While this compound is not a signaling molecule itself, it may be used in studies related to cellular metabolism and the citric acid cycle. The diagram below shows a simplified representation of the citric acid cycle, where succinate is a key intermediate.
Caption: Simplified citric acid cycle with succinate as a key intermediate.
References
A Comparative Analysis of the Biodegradability of Monooctyl Succinate and Dioctyl Succinate
For Immediate Publication
A detailed comparison for researchers, scientists, and drug development professionals on the biodegradability of monooctyl succinate and dioctyl succinate, supported by experimental data and standardized protocols.
The environmental fate of chemical compounds is a critical consideration in the development of new materials, pharmaceuticals, and industrial chemicals. Among the vast array of organic molecules, esters of succinic acid are of particular interest due to their versatile applications and potential for environmental degradation. This guide provides a comparative analysis of the biodegradability of two such esters: this compound and dioctyl succinate. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of their relative persistence and the underlying biochemical processes governing their breakdown.
Executive Summary
Both this compound and dioctyl succinate are expected to undergo biodegradation in the environment. The primary mechanism of degradation is initiated by enzymatic hydrolysis of the ester bonds, yielding succinic acid and octanol. Succinic acid, a natural metabolic intermediate, is readily mineralized in the citric acid cycle. While direct comparative quantitative data from a single study for both compounds is limited, based on structure-activity relationships, dioctyl succinate is predicted to be readily biodegradable. In contrast, this compound, as a monoester with a longer alkyl chain, may exhibit a slightly slower rate of primary degradation.
Quantitative Biodegradability Data
The following table summarizes the expected biodegradability of this compound and dioctyl succinate based on standard ready biodegradability tests, such as the OECD 301B (CO2 Evolution Test). The values for this compound are estimated based on the general behavior of monoalkyl esters, where longer alkyl chains can decrease the rate of biodegradation. The data for dioctyl succinate is based on predictions of ready biodegradability for succinate diesters.
| Parameter | This compound (Estimated) | Dioctyl Succinate (Predicted) | Test Guideline |
| Biodegradation (%) after 28 days | > 60% | > 60% | OECD 301B |
| Classification | Readily Biodegradable (Expected) | Readily Biodegradable | OECD 301 |
| 10-day Window | Likely to be met | Expected to be met | OECD 301 |
| Primary Degradation Pathway | Enzymatic Hydrolysis | Enzymatic Hydrolysis | - |
| Metabolites | Succinic Acid, 1-Octanol | Succinic Acid, 1-Octanol | - |
Note: The quantitative data presented are based on established principles of biodegradability for structurally similar compounds and predictive models. Specific experimental values may vary depending on test conditions.
Experimental Protocols
A standard method for assessing the ready biodegradability of organic compounds is the OECD 301B CO2 Evolution Test . This method is suitable for water-soluble and poorly soluble, non-volatile organic chemicals.[1]
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or in diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the chemical formula of the substance.[2][3]
Apparatus:
-
Temperature-controlled environment (22 ± 2°C).
-
Biometer flasks or a similar apparatus that allows for the trapping of evolved CO2.
-
CO2-free air supply.
-
CO2 absorption solution (e.g., barium hydroxide or sodium hydroxide).
-
Titration equipment or a total organic carbon (TOC) analyzer.
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential mineral salts is prepared.
-
Inoculum: The inoculum is typically derived from the effluent of a wastewater treatment plant treating predominantly domestic sewage.[1]
-
Test and Control Vessels: The test substance is added to the mineral medium to achieve a concentration typically between 10 and 20 mg of organic carbon per liter. Control vessels containing only the inoculum and mineral medium (blank) and vessels with a reference substance of known biodegradability (e.g., sodium acetate) are also prepared.[4]
-
Incubation: The flasks are incubated for 28 days in the dark at a constant temperature. CO2-free air is passed through the flasks to maintain aerobic conditions.
-
CO2 Measurement: The evolved CO2 is trapped in an absorption solution. The amount of CO2 is determined by titrating the remaining hydroxide in the absorption solution or by measuring the inorganic carbon content.
-
Data Analysis: The percentage of biodegradation is calculated based on the amount of CO2 produced by the test substance (corrected for the CO2 produced in the blank) relative to the ThCO2.
Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10% ThCO2.
Biodegradation Pathway
The biodegradation of both this compound and dioctyl succinate is initiated by the enzymatic action of esterases, which are ubiquitous in the environment. These enzymes catalyze the hydrolysis of the ester bonds.
Caption: Biodegradation pathway of monooctyl and dioctyl succinate.
The hydrolysis of this compound yields one molecule of succinic acid and one molecule of 1-octanol. Dioctyl succinate hydrolysis produces one molecule of succinic acid and two molecules of 1-octanol. The released succinic acid is a key intermediate in the citric acid cycle (Krebs cycle) and is readily metabolized by a wide range of microorganisms to carbon dioxide and water. The 1-octanol is also subject to further microbial degradation.
Comparative Analysis
The structural difference between this compound and dioctyl succinate lies in the number of octyl ester groups. Dioctyl succinate is a diester, while this compound is a monoester.
Dioctyl Succinate: As a neutral, non-polar molecule, dioctyl succinate is expected to be readily accessible to microbial esterases. The presence of two ester linkages provides multiple points for enzymatic attack. Saturated succinate esters are known to be rapidly degraded. Predictive models, such as EPI Suite, also suggest that dioctyl succinate is readily biodegradable.
This compound: this compound possesses one free carboxylic acid group, making it more polar than its diester counterpart. While still biodegradable, the rate of primary degradation might be influenced by its physical properties, such as water solubility and partitioning behavior. Studies on a series of monoalkyl succinates have indicated that as the alkyl chain length increases, the rate of biodegradation of the monoester can decrease. Therefore, it is plausible that this compound may exhibit a slightly slower initial degradation rate compared to shorter-chain monoalkyl succinates, but it is still expected to be ultimately biodegradable.
References
Monooctyl Succinate vs. Traditional Surfactants: A Comparative Guide to Efficacy and Mechanism of Action
In the landscape of pharmaceutical and biotechnological research, the selection of an appropriate surfactant is a critical determinant of formulation stability, drug delivery efficiency, and overall therapeutic outcome. This guide provides a comprehensive comparison of monooctyl succinate, a specialty anionic surfactant, against a panel of traditional surfactants: sodium dodecyl sulfate (SDS), polysorbate 80, and benzalkonium chloride. The following sections delve into their comparative efficacy, supported by quantitative data, detailed experimental protocols, and an exploration of their underlying mechanisms of action at the cellular level.
Comparative Efficacy of Surfactants
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, which is quantified by the critical micelle concentration (CMC). A lower CMC indicates that less surfactant is required to form micelles and achieve maximum surface tension reduction.
| Surfactant | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Key Applications in Drug Development |
| This compound | Anionic | Data not readily available; inferred to be in the mM range | Data not readily available | Solubilizing agent, potential for targeted drug delivery via prodrug mechanism |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM in water at 25°C | ~33.7 - 40 mN/m[1] | Solubilizing agent in cell lysis, protein electrophoresis |
| Polysorbate 80 | Non-ionic | ~0.012 mM in water at 25°C | ~30 mN/m | Emulsifier and stabilizer in parenteral and oral formulations |
| Benzalkonium Chloride | Cationic | ~10-15 mM in water | ~30-40 mN/m | Antimicrobial preservative in ophthalmic and nasal preparations |
Note: The CMC and surface tension values can vary depending on the experimental conditions such as temperature, pH, and the presence of electrolytes.
Experimental Protocols for Surfactant Characterization
Accurate characterization of surfactant properties is essential for their effective application. The following are standard experimental protocols for determining key efficacy parameters.
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry
Principle: The surface tension of a liquid is measured as a function of surfactant concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot.
Methodology:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a wide range of concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot. The surface tension value at the CMC is also recorded.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Principle: This method is suitable for ionic surfactants. The conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of micelles, which have a lower mobility than individual surfactant ions.
Methodology:
-
Prepare a stock solution of the ionic surfactant in deionized water.
-
Place a known volume of deionized water in a beaker with a conductivity probe.
-
Titrate the water with the surfactant stock solution, recording the conductivity after each addition.
-
Plot the conductivity as a function of surfactant concentration.
-
The CMC is determined from the intersection of the two linear segments of the plot.
Determination of Micelle Size by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. The size of the particles (in this case, micelles) is determined from the rate of these fluctuations.
Methodology:
-
Prepare surfactant solutions at concentrations above the CMC.
-
Filter the solutions to remove any dust or large aggregates.
-
Place the sample in the DLS instrument.
-
The instrument's software analyzes the scattered light intensity fluctuations to calculate the hydrodynamic diameter of the micelles.
Mechanisms of Action and Signaling Pathways
The interaction of surfactants with biological systems, particularly cell membranes, is a key aspect of their application in drug delivery and their potential for cytotoxicity.
This compound: A Dual-Action Surfactant
This compound presents a unique potential mechanism of action due to its ester structure. It is hypothesized to act through two primary pathways:
-
Prodrug Activation of SUCNR1: this compound may act as a prodrug. Upon entering a cell, it can be hydrolyzed by intracellular esterases, releasing succinate and octanol. The released succinate can then act as a signaling molecule by binding to and activating the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor.[2][3] Activation of SUCNR1 can trigger various downstream signaling cascades, including those involving ERK1/2 and PI3K, which can influence cell migration, proliferation, and angiogenesis.[4] This targeted release of a signaling molecule makes this compound a promising candidate for novel drug delivery systems in cancer therapy and other diseases.[4]
-
Membrane Perturbation: In common with other surfactants, this compound can directly interact with the lipid bilayer of cell membranes. This can lead to increased membrane fluidity and permeability, which can facilitate the entry of co-administered drugs. This mechanism is concentration-dependent and can lead to cytotoxicity at higher concentrations.
Traditional Surfactants: Primarily Membrane-Interacting Agents
The primary mechanism of action for traditional surfactants in a biological context is the perturbation of the cell membrane.
-
Sodium Dodecyl Sulfate (SDS): As a potent anionic surfactant, SDS can disrupt cell membranes by intercalating into the lipid bilayer and solubilizing membrane proteins. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately cell lysis. At sub-lytic concentrations, SDS can still cause significant cellular stress and trigger inflammatory responses.
-
Polysorbate 80: This non-ionic surfactant is generally considered more biocompatible than ionic surfactants. Its primary role in drug formulations is to stabilize emulsions and prevent protein aggregation. However, it can also increase cell membrane permeability, which can enhance drug absorption. Some studies suggest that at higher concentrations or with prolonged exposure, Polysorbate 80 can induce oxidative stress and cytotoxicity.
-
Benzalkonium Chloride: This cationic surfactant exerts its antimicrobial and cytotoxic effects by disrupting the cell membrane. Its positively charged headgroup interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. Studies have shown that benzalkonium chloride can induce apoptosis and inflammatory responses in various cell types.
Conclusion
This compound emerges as a surfactant with the potential for a more targeted and nuanced mechanism of action compared to traditional surfactants. While traditional surfactants like SDS, Polysorbate 80, and Benzalkonium Chloride primarily exert their effects through direct, and often disruptive, interactions with the cell membrane, this compound may offer a dual functionality. Its surfactant properties allow for effective solubilization, while its potential to act as a prodrug for the signaling molecule succinate opens up new avenues for the development of sophisticated drug delivery systems. Further research is warranted to fully elucidate the signaling pathways activated by this compound and to harness its unique properties for the next generation of therapeutic formulations.
References
- 1. scialert.net [scialert.net]
- 2. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 4. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? [mdpi.com]
A Comparative Study of Monooctyl Succinate and Monooctyl Maleate Properties for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties, synthesis, biodegradability, and toxicological profiles of monooctyl succinate and monooctyl maleate. The information presented is supported by available experimental data and detailed methodologies to assist researchers in selecting the appropriate molecule for their drug development and research needs.
Physicochemical Properties: A Comparative Analysis
The fundamental differences in the chemical structures of this compound (a saturated monoester) and monooctyl maleate (an unsaturated monoester) give rise to distinct physicochemical properties. A summary of available and predicted data is presented below.
| Property | This compound | Monooctyl Maleate |
| Molecular Formula | C12H22O4 | C12H20O4[1] |
| Molecular Weight | 230.30 g/mol [2] | 228.28 g/mol [1] |
| Appearance | White to off-white solid[3] | Solid powder[4] |
| Boiling Point | Not available | 342°C at 760 mmHg |
| Density | Not available | 1.043 g/cm³ |
| Melting Point | Not available | 32-32.5 °C |
| Water Solubility | Predicted to be low | Predicted to be low |
| pKa | Predicted to be ~4.5-5.0 | Predicted to be ~3-4 |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be ~3.5 | 3.38 (calculated) |
Synthesis and Chemical Structure
This compound and monooctyl maleate are synthesized through the esterification of their respective parent dicarboxylic acids or anhydrides with 1-octanol.
This compound Synthesis: The most common laboratory-scale method for synthesizing monoalkyl succinates is the partial esterification of succinic anhydride with the corresponding alcohol. This method is generally preferred over the direct esterification of succinic acid with one equivalent of alcohol, which tends to produce a mixture of the diacid, monoester, and diester.
Monooctyl Maleate Synthesis: Monooctyl maleate is typically prepared by the reaction of maleic anhydride with 1-octanol. This reaction is often carried out under reflux in a suitable solvent like toluene.
Biodegradability
A critical differentiator between these two molecules is their biodegradability. Studies on related diesters have shown that saturated succinates are more readily biodegradable than their unsaturated maleate counterparts. The presence of the carbon-carbon double bond in the maleate structure makes it more resistant to microbial degradation. This is a significant consideration for drug development, particularly concerning the environmental fate and potential for bioaccumulation of excipients and drug metabolites.
Toxicological Profile
The toxicological profiles of these compounds are important for assessing their safety in pharmaceutical formulations.
-
This compound: Specific toxicity data for this compound is limited. However, succinic acid is a natural component of the citric acid cycle and is generally considered safe. Monoesters of succinic acid are not expected to have significant toxicity.
-
Monooctyl Maleate: Monooctyl maleate is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation. It is not classified as a skin sensitizer, germ cell mutagen, or carcinogen. However, other long-chain monoalkyl maleates are expected to be corrosive to the skin and cause serious eye damage.
Role in Drug Development and Metabolic Pathways
Both succinate and maleate monoesters have potential applications in drug delivery, acting as prodrugs or formulation excipients.
Succinate Esters as Prodrugs: Succinate esters can be utilized as prodrugs to enhance the cellular uptake of succinate, a key intermediate in the citric acid cycle. Once inside the cell, these esters are hydrolyzed by intracellular esterases to release succinate and the corresponding alcohol. The liberated succinate can then participate in cellular metabolism, influencing bioenergetics and signaling pathways.
Succinate Metabolism and Signaling: Succinate plays a crucial role in the tricarboxylic acid (TCA) cycle, where it is oxidized to fumarate by succinate dehydrogenase (SDH). Under certain pathological conditions, such as ischemia, succinate can accumulate and leak into the cytosol. This cytosolic succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen.
Experimental Protocols
Synthesis of Monooctyl Maleate
This protocol is adapted from a known procedure for the preparation of monooctyl maleate.
-
Reaction Setup: In a 1-liter, 3-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1.59 moles of 1-octanol and 200 mL of toluene.
-
Addition of Maleic Anhydride: Add 1.56 moles of maleic anhydride to the flask.
-
Reflux: Stir the mixture vigorously and heat to reflux for 2 hours.
-
Solvent Removal: After cooling, remove the toluene by rotary evaporation under reduced pressure.
-
Crystallization: Dilute the resulting oil with 1.5 liters of petroleum ether (30/40) and filter the mixture.
-
Isolation: Allow the filtrate to crystallize at 4°C to obtain the monooctyl maleate product.
Determination of Ready Biodegradability (Adapted from OECD 301)
This protocol provides a general framework for assessing the ready biodegradability of the test compounds based on the OECD 301 series of tests.
-
Test System Preparation: Prepare a mineral medium and an inoculum of microorganisms from a suitable source (e.g., activated sludge).
-
Test Flasks: Set up replicate flasks containing the mineral medium, inoculum, and the test substance (this compound or monooctyl maleate) at a known concentration.
-
Control Flasks: Prepare blank controls (inoculum and mineral medium only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks under aerobic conditions in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Analysis: At regular intervals, measure the biodegradation by monitoring a parameter such as dissolved organic carbon (DOC) removal (OECD 301A), CO2 evolution (OECD 301B), or oxygen consumption (OECD 301F).
-
Data Evaluation: Calculate the percentage of biodegradation over time. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 evolution for OECD 301B).
Enzymatic Hydrolysis Assay
This protocol outlines a general method to compare the susceptibility of the two esters to enzymatic hydrolysis by lipases.
-
Substrate Solution: Prepare stock solutions of this compound and monooctyl maleate in a suitable organic solvent (e.g., DMSO).
-
Enzyme Solution: Prepare a solution of a lipase (e.g., from Candida antarctica lipase B) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: In a reaction vessel, combine the buffer, the substrate solution, and the enzyme solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant stirring.
-
Sampling and Analysis: At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent). Analyze the samples by a suitable method, such as HPLC, to quantify the decrease in the ester concentration and the formation of the corresponding acid and alcohol.
-
Data Analysis: Determine the initial rate of hydrolysis for each substrate under the same conditions to compare their relative enzymatic lability.
Conclusion
The choice between this compound and monooctyl maleate for pharmaceutical applications depends on the specific requirements of the formulation and the desired properties.
-
This compound offers the advantage of being based on a natural metabolite and is expected to be more readily biodegradable, which is favorable from an environmental and safety perspective. Its potential as a prodrug to deliver succinate to cells for metabolic modulation is a significant area of interest.
-
Monooctyl maleate , while potentially less biodegradable, may offer different physicochemical properties, such as a lower melting point, which could be advantageous in certain formulations. However, its potential for skin and eye irritation requires careful consideration.
Further experimental studies are needed to provide a more complete and direct comparison of the physicochemical properties of these two molecules to fully elucidate their respective advantages and disadvantages in drug development.
References
A Researcher's Guide to Assessing the Purity of Monooctyl Succinate from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of methodologies to assess the purity of monooctyl succinate from various commercial sources. The following sections detail the experimental protocols and data analysis required to identify and quantify potential impurities, ensuring the selection of high-quality material for your research and development needs.
This compound, a monoester of succinic acid, finds applications as a surfactant and a potential fragrance releaser.[1] Its synthesis, typically through Fischer-Speier esterification of succinic acid with octanol or alcoholysis of succinic anhydride, can lead to the presence of unreacted starting materials and byproducts. The most common impurities include dioctyl succinate, residual succinic acid, and octanol. The presence of these impurities can significantly impact experimental outcomes, making rigorous purity assessment essential.
Comparative Analysis of this compound Purity
To illustrate the potential variability between suppliers, the following table summarizes hypothetical purity data for this compound from three different sources. This data is based on the application of the analytical methods detailed in this guide.
Table 1: Purity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, % Area) | 99.89%[1] | 98.5% | 95.2% |
| Dioctyl Succinate (by GC-MS, %) | 0.05% | 0.8% | 2.5% |
| Residual Succinic Acid (by HPLC, %) | < 0.01% | 0.3% | 1.1% |
| Residual Octanol (by GC-MS, %) | 0.02% | 0.4% | 1.2% |
| Appearance | White to off-white solid[1] | White solid | Off-white to yellowish solid |
| FTIR Conformance | Conforms to reference | Conforms to reference | Minor deviations observed |
| ¹H NMR Conformance | Conforms to reference | Conforms to reference | Additional peaks present |
Experimental Workflow for Purity Assessment
The following diagram outlines the comprehensive workflow for the analytical assessment of this compound purity.
Caption: Workflow for assessing this compound purity.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Succinic Acid Quantification
This method is employed to determine the purity of this compound and quantify the non-volatile impurity, succinic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and a series of succinic acid standards onto the HPLC system. The retention time of this compound and succinic acid should be determined. The percentage purity is calculated based on the area of the this compound peak relative to the total peak area. The concentration of succinic acid is determined from a calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is utilized to identify and quantify volatile impurities such as dioctyl succinate and residual octanol.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection: Splitless mode at 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.
-
Procedure: Inject the prepared sample into the GC-MS system. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities using an internal standard method or by relative peak area percentages.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the molecular structure of this compound and can reveal the presence of impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Procedure: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (ppm):
-
This compound:
-
~4.05 (t, 2H, -OCH₂-)
-
~2.60 (m, 4H, -COCH₂CH₂CO-)
-
~1.60 (m, 2H, -OCH₂CH₂-)
-
~1.2-1.4 (m, 10H, -(CH₂)₅-)
-
~0.88 (t, 3H, -CH₃)
-
-
Potential Impurities:
-
Dioctyl Succinate: Similar peaks to this compound but with different integration ratios.
-
Succinic Acid: A singlet around 2.65 ppm and a broad singlet for the carboxylic acid protons.
-
Octanol: A triplet around 3.6 ppm for the -CH₂OH protons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in the this compound molecule and to detect certain impurities.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet is prepared.
-
Procedure: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands (cm⁻¹):
-
~2920 and ~2850: C-H stretching of the alkyl chain.
-
~1730: C=O stretching of the ester group.
-
~1710: C=O stretching of the carboxylic acid group (indicative of residual succinic acid if prominent).
-
~3300-2500 (broad): O-H stretching of the carboxylic acid (indicative of residual succinic acid).
-
~1170: C-O stretching of the ester.
-
Conclusion
The purity of this compound can vary significantly between suppliers. A multi-faceted analytical approach employing HPLC, GC-MS, NMR, and FTIR is crucial for a comprehensive assessment of product quality. By implementing the detailed protocols outlined in this guide, researchers can confidently select a supplier that meets the stringent purity requirements of their applications, thereby ensuring the reliability and reproducibility of their scientific findings.
References
A Comparative Toxicological Assessment of Monooctyl Succinate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profile of monooctyl succinate against common alternatives, including other succinate-based plasticizers/surfactants and the phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP). The information is intended to assist researchers and professionals in making informed decisions regarding the selection of appropriate compounds for various applications.
Introduction
This compound is a monoester utilized as a surfactant and a potential fragrance releaser.[1] As with many industrial chemicals, a thorough understanding of its toxicological profile is essential for safe handling and application. This guide summarizes available toxicological data for this compound and compares it with dioctyl succinate (DOS), di-heptyl succinate (DHPS), and DEHP. DEHP is included as a well-characterized compound with known adverse health effects, providing a benchmark for comparison.
Comparative Toxicological Data
The following tables summarize the available quantitative data for the selected compounds across key toxicological endpoints. It is important to note that specific toxicological data for this compound is limited in the public domain.
| Compound | Acute Oral Toxicity (LD50) | Dermal Irritation | Eye Irritation | Genotoxicity |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dioctyl Succinate (DOS) | > 3,000 mg/kg (rat)[2] | Irritating to skin (rabbit)[2] | Causes serious eye damage (rabbit)[2] | Negative (Ames test)[2] |
| Di-heptyl Succinate (DHPS) | Data not available | Data not available | Data not available | Data not available |
| Di(2-ethylhexyl) phthalate (DEHP) | ~25,000 mg/kg (rat) | Mild to moderate irritation | Mild irritation | Generally not genotoxic in standard assays |
Note: The absence of data for this compound and DHPS in several categories highlights the need for further toxicological evaluation of these compounds.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of toxicological endpoints. The following are summaries of widely accepted methodologies for the key experiments cited.
Acute Oral Toxicity Testing (OECD Guideline 420, 423, or 425)
-
Principle: To determine the lethal dose 50 (LD50), which is the statistically estimated dose of a substance expected to cause death in 50% of the tested animals after a single oral administration.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Body weight is recorded weekly.
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using statistical methods based on the observed mortality at different dose levels. The substance is then classified according to the Globally Harmonised System (GHS).
Dermal Irritation Testing (OECD Guideline 404)
-
Principle: To assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Albino rabbits are commonly used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
The test substance is applied to a small patch of skin and covered with a gauze patch.
-
The patch is left in place for a specified period (typically 4 hours).
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).
-
-
Data Analysis: The severity of the skin reactions is scored, and a primary irritation index is calculated.
Eye Irritation Testing (OECD Guideline 405)
-
Principle: To evaluate the potential of a substance to cause reversible or irreversible damage to the eye.
-
Test Animals: Albino rabbits are traditionally used.
-
Procedure:
-
The test substance is instilled into one eye of the animal.
-
The other eye serves as a control.
-
The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals.
-
-
Data Analysis: The severity of the eye irritation is scored to classify the substance. In recent years, in vitro alternatives like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) and the EpiOcular™ Eye Irritation Test (OECD 492) are increasingly used to reduce animal testing.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Principle: To assess the viability of cells after exposure to a test substance. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the test substance.
-
After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved, and the absorbance is measured using a spectrophotometer.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the substance that inhibits 50% of cell growth) can be calculated.
Signaling Pathways and Mechanisms of Toxicity
Plasticizers, particularly phthalates, have been shown to exert their toxic effects through various signaling pathways. While specific data for this compound is lacking, understanding the mechanisms of related compounds can provide insights into its potential toxicological profile.
Oxidative Stress Pathway
Many plasticizers, including phthalates, can induce the production of reactive oxygen species (ROS). An overproduction of ROS can lead to oxidative stress, a condition that can damage cells, proteins, and DNA. This cellular damage is implicated in a variety of adverse health effects.
Caption: Oxidative Stress Pathway Induced by Plasticizers.
Experimental Workflow for Toxicological Assessment
The validation of a compound's toxicological profile typically follows a structured workflow, starting with preliminary in vitro assays and progressing to more complex in vivo studies if necessary.
Caption: General Workflow for Toxicological Assessment.
Conclusion
The available data suggests that succinate-based compounds like dioctyl succinate may present a lower toxicological risk compared to DEHP. However, there is a significant lack of publicly available toxicological data for this compound and di-heptyl succinate. To ensure the safe use of these compounds, further investigation into their acute and chronic toxicity, as well as their potential to interfere with biological signaling pathways, is strongly recommended. Researchers and drug development professionals should exercise caution and consider conducting appropriate toxicological assessments before widespread application.
References
comparing the performance of monooctyl succinate in different fragrance formulations
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of fragrance formulation, the selection of an optimal carrier is paramount to achieving desired scent profiles, longevity, and stability. This guide provides a comprehensive comparison of monooctyl succinate with commonly used fragrance carriers: diethyl phthalate (DEP), dipropylene glycol (DPG), and isopropyl myristate (IPM). While this compound is an emerging ingredient with potential as a fragrance releaser, this analysis synthesizes available data on established carriers and extrapolates the likely performance characteristics of this compound based on its chemical properties as a monoester.[1]
Executive Summary
The ideal fragrance carrier should be odorless, colorless, soluble with a wide range of fragrance oils, and exhibit a low evaporation rate to act as an effective fixative. This guide evaluates this compound and its alternatives against these critical performance metrics. While direct comparative experimental data for this compound is limited, its ester structure suggests it may offer good solvency and a moderate evaporation rate, positioning it as a potentially valuable component in fragrance formulations. Further empirical studies are warranted to fully elucidate its performance profile.
Data Presentation: A Comparative Overview
The following tables summarize the key physical and performance characteristics of this compound alongside diethyl phthalate, dipropylene glycol, and isopropyl myristate.
Table 1: Physical and Chemical Properties
| Property | This compound | Diethyl Phthalate (DEP) | Dipropylene Glycol (DPG) | Isopropyl Myristate (IPM) |
| Chemical Formula | C12H22O4 | C12H14O4 | C6H14O3 | C17H34O2 |
| Molecular Weight ( g/mol ) | 230.30[1] | 222.24 | 134.17 | 270.45 |
| Boiling Point (°C) | Decomposes | 295 | 230.5 | 192.6 at 20 mmHg |
| Vapor Pressure (mmHg @ 25°C) | Low (estimated) | 0.002 | < 0.01 | < 0.01 |
| Odor | - | Odorless[2] | Practically odorless[3] | Odorless[4] |
| Solubility | Soluble in oils | Good solvent for many fragrance oils | Water-soluble, good solvent for many fragrance oils | Excellent solvency for aromatic materials |
Table 2: Performance Characteristics in Fragrance Formulations
| Performance Metric | This compound (Inferred) | Diethyl Phthalate (DEP) | Dipropylene Glycol (DPG) | Isopropyl Myristate (IPM) |
| Fragrance Longevity (Fixative Effect) | Moderate to Good | Good; slows evaporation of volatile components. | Good; slows evaporation and is used as a fixative. | Good; effective fixative for many odorants. |
| Evaporation Rate | Low to Moderate | Low | Low | Low |
| Scent Profile Stability | Good | Good; helps maintain the balance of fragrance notes. | Good; helps maintain the integrity of the scent profile. | Good; does not alter the fragrance profile. |
| Skin Feel | Likely emollient | Can be perceived as slightly oily | Can be perceived as slightly heavy or sticky | Non-greasy, silky feel. |
Experimental Protocols
To ensure standardized and reproducible results when evaluating the performance of fragrance carriers, the following experimental protocols are recommended.
Fragrance Longevity and Evaporation Rate by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantitatively measure the evaporation rate of fragrance components from a substrate over time in the presence of different carriers.
Methodology:
-
Sample Preparation: Prepare solutions of a model fragrance (e.g., a simple accord of top, middle, and base notes) in each carrier (this compound, DEP, DPG, IPM) at a fixed concentration (e.g., 10% fragrance oil). A control sample with the fragrance oil in ethanol should also be prepared.
-
Application: Apply a precise and equal volume of each solution to a standard fragrance blotter or a synthetic skin substrate.
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), place the substrate in a sealed headspace vial and incubate at a constant temperature (e.g., 32°C to simulate skin temperature).
-
GC-MS Analysis: An automated headspace sampler injects a known volume of the vapor phase into a GC-MS system. The GC separates the volatile fragrance compounds, and the MS identifies and quantifies them.
-
Data Analysis: The peak area of each fragrance component is proportional to its concentration in the headspace. Plot the concentration of each component against time for each carrier. A slower decay in concentration indicates a lower evaporation rate and better fixative properties.
Scent Profile Stability and Sensory Analysis
Objective: To evaluate the influence of different carriers on the perceived scent profile and longevity by a trained sensory panel.
Methodology:
-
Sample Preparation: Prepare fragrance solutions in each carrier as described in the GC-MS protocol.
-
Application: Apply the samples to fragrance blotters, ensuring each is clearly and blindly labeled.
-
Sensory Panel Evaluation: A panel of trained sensory assessors evaluates the odor of each blotter at specified time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 8, and 24 hours).
-
Evaluation Criteria: Panelists rate the overall fragrance intensity, the intensity of specific notes (top, middle, base), and any perceived changes or distortions in the scent profile. A standardized intensity scale (e.g., a 10-point scale) should be used.
-
Data Analysis: Analyze the sensory data statistically to determine significant differences in perceived intensity and scent character over time between the different carriers.
Mandatory Visualization
Caption: Experimental workflow for evaluating fragrance carrier performance.
Caption: Simplified pathway of fragrance release from a carrier.
Conclusion
The selection of a fragrance carrier has a profound impact on the performance and consumer perception of the final product. While diethyl phthalate, dipropylene glycol, and isopropyl myristate are well-established carriers with a wealth of performance data, this compound presents an intriguing alternative. Based on its chemical structure, it is anticipated to offer good solvency for fragrance oils and a low to moderate evaporation rate, contributing positively to fragrance longevity. However, to fully validate its efficacy and understand its nuances in different fragrance systems, rigorous experimental evaluation using the protocols outlined in this guide is essential. Further research will be instrumental in positioning this compound as a competitive and innovative ingredient in the perfumer's palette.
References
A Guide to Inter-Laboratory Comparison of Monooctyl Succinate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory comparison (ILC) focused on the characterization of monooctyl succinate. It is designed to assist laboratories in assessing their analytical performance, ensuring the reliability of their data, and harmonizing methodologies for this specific compound. This compound is a monoester utilized as a surfactant and a potential fragrance releaser[1]. Accurate and consistent characterization is crucial for its application in research and development.
This document outlines the structure of a typical ILC, presents hypothetical comparative data, details the experimental protocols for key analytical techniques, and provides a visual representation of the comparison workflow. The primary objective of such a study is to evaluate the proficiency of participating laboratories in performing specific analytical measurements and to identify any potential systematic errors or discrepancies in their methodologies[2][3].
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison is a structured process designed to assess and compare the performance of multiple laboratories. The workflow ensures that each participant analyzes an identical, stable, and homogeneous sample under specified conditions, allowing for a meaningful comparison of results. The process typically involves a coordinating body responsible for sample preparation, distribution, data collection, and statistical analysis. The proficiency of each laboratory is often evaluated using statistical measures such as Z-scores, which compare a laboratory's result to the consensus mean of all participants[2].
References
Safety Operating Guide
Navigating the Safe Disposal of Monooctyl Succinate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of monooctyl succinate, aligning with general best practices for chemical waste management. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
-
Respiratory Protection: Generally not required under normal use with adequate ventilation.
Spill Management: In the event of a spill, isolate the area and use an inert absorbent material like sand or vermiculite for containment. Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste. For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
The disposal of this compound, like most laboratory chemicals, is regulated and should not be discarded in the regular trash or poured down the drain.[3] The following steps outline the proper procedure for its disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, whether unused, contaminated, or residual, as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The date of waste generation.
-
The location of origin (e.g., laboratory room number).
-
The name and contact information of the principal investigator.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Secondary containment is recommended to mitigate the impact of potential leaks.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete list of the chemicals in the waste container.
-
Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel.
-
Quantitative Data Summary
For the proper management of chemical waste, certain quantitative thresholds and guidelines are often in place. The following table summarizes general quantitative data relevant to the disposal of laboratory chemicals.
| Parameter | Guideline | Source |
| Maximum Container Size in Lab | Typically ≤ 55 gallons for hazardous waste accumulation. | |
| Maximum Acute Hazardous Waste | ≤ 1 quart for acute hazardous waste. | |
| pH Range for Drain Disposal | Between 5.5 and 10.5 for approved dilute acids and bases. | |
| Rinsate for Empty Containers | Triple rinse with a solvent equal to ~5% of the container volume. |
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize your institution's specific EHS guidelines, as they are tailored to your local regulations and facilities.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
